(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Description
BenchChem offers high-quality (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMQPSVCPSMSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CSC(=S)N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471715 | |
| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121929-87-1 | |
| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone CAS number
An In-depth Technical Guide to (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Introduction
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a chiral thiazolidinone derivative, has emerged as a molecule of significant interest within the realms of synthetic chemistry and drug discovery. Its unique structural features, including a stereodefined center and a reactive thioxothiazolidine core, render it a valuable chiral auxiliary and a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the underlying scientific principles and practical methodologies for researchers in drug development and medicinal chemistry.
Physicochemical and Structural Properties
The compound is characterized by a five-membered thiazolidine ring containing a thione group at the 2-position, an acetyl group on the nitrogen at the 3-position, and a chiral isopropyl group at the 4-position with an (R)-configuration.[1] This specific stereochemistry is crucial as it can significantly influence the compound's biological activity and its efficacy as a chiral auxiliary in asymmetric synthesis.[1]
| Property | Value | Source |
| CAS Number | 121929-87-1 | [2] |
| Molecular Formula | C₈H₁₃NOS₂ | [3] |
| Molecular Weight | 203.33 g/mol | [1][4] |
| InChI Key | CYDMQPSVCPSMSG-ZETCQYMHSA-N | [1] |
| Appearance | Solid (form may vary) | N/A |
| Chirality | (R)-configuration at C4 | [1] |
Synthesis and Mechanistic Insights
The synthesis of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a multi-step process that leverages fundamental principles of organic chemistry to construct the chiral heterocyclic core. The primary strategy involves the formation of the thiazolidine ring followed by N-acylation.
Synthetic Pathway Overview
A common and effective route begins with a naturally occurring chiral starting material, such as an L-amino acid, to establish the desired stereocenter. A representative pathway involves the condensation of L-cysteine methyl ester with isopropyl ketone to form a Schiff base, which then undergoes intramolecular cyclization to yield the 4-isopropylthiazolidine ring.[1] The thioxo group is subsequently introduced, often using a thionating agent like phosphorus pentasulfide (P₄S₁₀). The final step is the acetylation of the thiazolidine nitrogen using acetic anhydride or acetyl chloride.[1]
Caption: Synthetic workflow for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
Detailed Experimental Protocol: N-Acetylation
This protocol details the final acetylation step, a critical transformation to yield the title compound. This procedure is based on standard nucleophilic acyl substitution principles.[1]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-4-isopropyl-2-thioxothiazolidine (1 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via silica gel column chromatography to yield the pure (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. High yields in the range of 85-90% are typically achieved for this step.[1]
Applications in Drug Discovery and Development
The 4-thiazolidinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5]
Antimicrobial Potential
Thiazolidine derivatives have shown significant potential as antimicrobial agents.[1] Studies on related compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of established antibiotics like ampicillin.[1] The mechanism of action is thought to involve the interaction of the thioxo and isopropyl groups with key bacterial enzymes or receptors, thereby disrupting essential cellular pathways.[1]
Caption: Postulated mechanism for antimicrobial activity.
Anticancer Research
The 4-thiazolidinone core is a frequent component in the design of novel anticancer agents.[6][7] Molecules incorporating this scaffold have been shown to induce apoptosis in cancer cell lines and modulate inflammatory pathways.[1] While direct studies on (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone are specific, the broader class of 5-ene-4-thiazolidinones has been investigated for its ability to act as Michael acceptors, a property that can be leveraged for covalent modification of target proteins in cancer cells.[5] Further functionalization of this compound could lead to derivatives with enhanced and selective cytotoxicity against various tumor types.
Safety, Handling, and Storage
As a research chemical, (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone requires careful handling in a laboratory setting.
-
Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions:
-
Use only in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth and immediately have the victim drink water (two glasses at most). Consult a physician.
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Store locked up.[8]
Conclusion
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a valuable chiral building block with significant potential for application in asymmetric synthesis and as a scaffold in medicinal chemistry. Its well-defined stereochemistry and versatile thiazolidinone core make it an attractive starting point for the development of new therapeutic agents, particularly in the antimicrobial and anticancer fields. Adherence to established synthetic protocols and strict safety measures is paramount for its effective and safe utilization in a research environment. Future investigations will likely focus on derivatizing this core to optimize its biological activity and pharmacokinetic profile.
References
-
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. PubChem. [Link]
-
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. Pharmaffiliates. [Link]
-
Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. [Link]
- 3-[(2-oxazolidinone-3-yl)-alkyl]-4-thiazolidinones and their preparation.
-
SYNTHESIS OF (2R,3R)-2,3-DIMETHYL-1,4-BUTANEDIOL BY OXIDATIVE HOMOCOUPLING OF (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Organic Syntheses. [Link]
-
One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. ResearchGate. [Link]
-
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one. PubChem. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
-
Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | 121929-87-1 [chemicalbook.com]
- 3. (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | C8H13NOS2 | CID 11745744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 121929-87-1|(R)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethanone| Ambeed [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Physical Properties of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the known and inferred physical properties of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (CAS No. 121929-87-1), a chiral thioxothiazolidinone derivative. While specific experimentally determined quantitative data such as melting point and specific rotation are not widely published, this document synthesizes information based on its chemical structure, data from analogous compounds, and established analytical principles. It is designed for researchers, scientists, and drug development professionals, offering not only compiled data but also authoritative, step-by-step protocols for the experimental determination of these critical properties. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the characterization process.
Introduction and Chemical Identity
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a member of the N-acyl thioxothiazolidinone class of compounds. These molecules are significant in synthetic and medicinal chemistry, often employed as chiral auxiliaries or as scaffolds for biologically active agents.[1][2] The defining features of this compound are the thiazolidine-2-thione core, an N-acetyl group, and a stereocenter at the 4-position bearing an isopropyl group in the (R)-configuration.[1] This chirality is crucial, as enantiomers can exhibit vastly different physicochemical and biological properties.[1]
This guide serves as a foundational resource, detailing the compound's structural identity and outlining the necessary experimental workflows to validate its physical characteristics in a laboratory setting.
Core Chemical Identifiers
A summary of the primary chemical identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | 1-[(4R)-4-isopropyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | N/A |
| CAS Number | 121929-87-1 | [1][3] |
| Molecular Formula | C₈H₁₃NOS₂ | [1][3] |
| Molecular Weight | 203.33 g/mol | [3] |
| InChI Key | CYDMQPSVCPSMSG-ZETCQYMHSA-N | [1] |
Molecular Structure
The two-dimensional structure of the molecule is depicted below, highlighting the key functional groups and the single chiral center responsible for its optical activity.
Physical State and Solubility Profile
Physical State
Specific data on the appearance of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is not available in public literature. However, based on related N-acyl-4-thiazolidinone structures, it is predicted to be a crystalline solid at standard temperature and pressure.[4] The color of related compounds can range from white to off-white or cream-colored.[4]
Solubility
Quantitative solubility data is not publicly documented. A qualitative assessment based on the molecular structure suggests the following:
-
Insoluble in Water: The molecule possesses significant non-polar character due to the isopropyl group and the overall carbon backbone, which is expected to dominate over the polar contributions from the amide and thione moieties.
-
Soluble in Polar Organic Solvents: Analogous compounds are reported to be recrystallizable from polar organic solvents such as ethanol, isopropyl alcohol, acetonitrile, and ethyl acetate.[4] This indicates good solubility in these media.
This protocol provides a systematic approach to verify the predicted solubility profile.
Objective: To determine the qualitative solubility of the compound in various solvents.
Materials:
-
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
-
Test tubes and rack
-
Vortex mixer
-
Solvents: Deionized Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane.
Procedure:
-
Preparation: Add approximately 10 mg of the compound to seven separate, clean, dry test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent from the list above.
-
Mixing: Vigorously mix each tube using a vortex mixer for 30 seconds.
-
Observation: Observe each tube against a contrasting background. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the results in a table for comparative analysis.
Trustworthiness Insight: This systematic, multi-solvent approach provides a reliable qualitative profile. Starting with a small solvent volume (1 mL) allows for a clear distinction between soluble and insoluble, and the range of solvent polarities provides a comprehensive picture of the compound's behavior.
Optical Properties and Specific Rotation
The presence of a chiral center at the C4 position, designated as (R), confirms that this compound is optically active.[5][6] This means a solution of the pure enantiomer will rotate the plane of plane-polarized light.[7] The direction and magnitude of this rotation are fundamental physical properties.
The key metric for this property is specific rotation, [α] . It is a standardized value that depends on temperature, the wavelength of light used, the solvent, and the concentration.[5][6][7] No experimentally determined value for the specific rotation of this compound was found in the surveyed literature. Therefore, experimental determination is required for its characterization.
Objective: To determine the specific rotation of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
Causality Statement: The choice of a standardized method is critical for comparability. The sodium D-line (589 nm) is the historical and most common standard for this measurement.[8] Temperature and concentration are strictly controlled as they directly influence molecular motion and the number of chiral molecules interacting with the light path, respectively, thereby affecting the observed rotation.
Procedure:
-
Solution Preparation: Prepare a solution of the compound at a known concentration (c, in g/mL) in a specified solvent (e.g., ethanol). An example would be dissolving 100 mg of the compound in a 10 mL volumetric flask.
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument to zero using a polarimeter tube filled with the pure solvent.
-
Sample Measurement: Rinse and fill the polarimeter tube (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.
-
Data Acquisition: Record the observed optical rotation (α) in degrees. Note the temperature (T) during the measurement.
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀ_D = α / (c × l) .[5][7]
Example Report: [α]²⁰_D = +X.X° (c = 1.0, ethanol). This indicates the measurement was taken at 20°C using the sodium D-line, the rotation was dextrorotatory (clockwise), and the concentration was 1.0 g/100mL in ethanol.
Thermal and Spectroscopic Properties
Thermal Properties
No specific melting or boiling points are available in the public domain for this compound. For a class of related 4-thiazolidinones, melting points are reported to be in the broad range of 80 °C to 250 °C.[4] This property is highly sensitive to purity; therefore, it must be determined experimentally for any synthesized or purchased batch.
Spectroscopic and Chromatographic Profile
While specific spectra are not publicly available, analytical data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are the definitive tools for confirming the structure and purity of the compound. Chemical suppliers often have this data on file for their products.[3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework, showing characteristic signals for the isopropyl, acetyl, and thiazolidine ring protons and carbons.
-
Mass Spectrometry (MS): Would confirm the molecular weight (203.33 g/mol ) and provide fragmentation patterns useful for structural elucidation.[1][3]
-
Chromatography (HPLC): Chiral HPLC would be the definitive method to confirm the enantiomeric purity of the (R)-enantiomer.
Conclusion
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral compound of significant interest in chemical research. This guide establishes its core identity and infers its physical properties based on structural analysis and data from analogous compounds. It is predicted to be a crystalline solid, insoluble in water but soluble in common polar organic solvents. Crucially, as an optically active molecule, its specific rotation is a defining characteristic.
Due to the absence of publicly available, experimentally verified data for properties like melting point and specific rotation, this guide provides robust, step-by-step protocols for their determination. Adherence to these standardized methods is essential for any researcher working with this compound to ensure the integrity and reproducibility of their results.
References
-
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. PubChem, National Center for Biotechnology Information. [Link]
-
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
1-(3-Isopropylphenyl)ethanone. Chemsrc. [Link]
-
Solubility for different thiazolidine-2-carboxylic acid derivatives. ResearchGate. [Link]
-
N-acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents. PubMed, National Center for Biotechnology Information. [Link]
- Surrey, A. R. (1967). 3-[(2-oxazolidinone-3-yl)-alkyl]-4-thiazolidinones and their preparation. U.S. Patent No. 3,309,377. Washington, DC: U.S.
-
Optical Activity. Chemistry LibreTexts. [Link]
-
(4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses. [Link]
-
Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
-
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. PubChem, National Center for Biotechnology Information. [Link]
-
Optical Activity. KPU Pressbooks. [Link]
-
Optical Activity of an Asymmetric Substance. Iptek ITS. [Link]
-
Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-beta-oxothiazolidine-3-propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 121929-87-1|(R)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethanone| Ambeed [ambeed.com]
- 4. US3309377A - 3-[(2-oxazolidinone-3-yl)-alkyl]-4-thiazolidinones and their preparation - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. iptek.its.ac.id [iptek.its.ac.id]
An In-depth Guide to the Molecular Structure of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone: A Key Chiral Auxiliary
Abstract
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a prominent member of the chiral thiazolidinethione family, has emerged as a cornerstone auxiliary in modern asymmetric synthesis. Its rigid heterocyclic framework, coupled with the stereodirecting influence of the isopropyl group, provides a predictable and highly effective platform for the stereocontrolled formation of carbon-carbon bonds. This technical guide offers an in-depth exploration of the molecular structure of this auxiliary, synthesizing data from spectroscopic analyses and established chemical principles. We will delve into its stereochemical intricacies, electronic properties, and the causal relationships between its structure and its function in asymmetric transformations, providing researchers and drug development professionals with a comprehensive understanding of this invaluable synthetic tool.
Introduction: The Significance of Chiral Thiazolidinethiones
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools that achieve this by temporarily attaching to a substrate, directing a reagent to a specific face of the molecule, and then being cleaved to release the enantiomerically enriched product. The thiazolidinethione scaffold, a sulfur-containing analog of the well-known Evans oxazolidinones, offers distinct advantages in stereoselectivity and product manipulation.[1][2]
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, with the CAS number 121929-87-1 and a molecular formula of C₈H₁₃NOS₂, stands out for its efficacy in a range of stereoselective reactions, including aldol additions and alkylations.[2][3][4] Its robust structure and predictable stereochemical outcomes have made it a favored choice in the synthesis of complex natural products and pharmaceutical intermediates.
Molecular Structure and Stereochemistry
The core of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a five-membered thiazolidine ring containing two sulfur atoms, a nitrogen atom, and two carbon atoms. The key structural features that dictate its function as a chiral auxiliary are:
-
The Thione Group (C=S): The presence of a thione at the 2-position, as opposed to a carbonyl group, significantly influences the electronic properties and steric environment of the N-acyl group.
-
The Chiral Center (C4): The carbon at the 4-position is a stereocenter, and in this case, it possesses the (R)-configuration. This is the primary source of chirality in the molecule.
-
The Isopropyl Substituent: The bulky isopropyl group at C4 provides a crucial steric blockade, effectively shielding one face of the enolate derived from the N-acetyl group. This steric hindrance is the cornerstone of its stereodirecting capabilities.
-
The N-Acetyl Group: The acetyl group attached to the nitrogen atom at the 3-position is the pro-enolate moiety. Upon deprotonation, it forms a planar enolate that is influenced by the adjacent chiral center.
The interplay of these features creates a conformationally rigid system that allows for highly predictable facial selectivity in reactions involving the enolate.
Spectroscopic Characterization: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. Based on data from closely related N-acyl thiazolidinethiones, the following ¹H and ¹³C NMR spectral data are predicted for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in a deuterated chloroform (CDCl₃) solvent.[3]
Table 1: Predicted ¹H and ¹³C NMR Data
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| C=S | - | - | ~203 |
| C=O | - | - | ~171 |
| CH-N (C4) | ~5.0-5.2 | m | ~62 |
| CH₂-S (C5) | ~3.1 (dd, J ≈ 11.5, 1.6), ~3.6 (dd, J ≈ 11.5, 8.4) | dd | ~30 |
| CH (isopropyl) | ~2.3-2.4 | m | ~31 |
| CH₃ (isopropyl) | ~1.0 (d, J ≈ 7.0), ~1.1 (d, J ≈ 6.8) | d | ~19, ~17 |
| CH₃ (acetyl) | ~2.6 | s | ~24 |
Causality Behind the Chemical Shifts:
-
The thione carbon (C=S) is significantly deshielded, appearing at a characteristic downfield shift of approximately 203 ppm due to the lower electronegativity of sulfur compared to oxygen and the nature of the C=S double bond.[3]
-
The amide carbonyl carbon (C=O) resonates around 171 ppm, typical for such functional groups.[3]
-
The methine proton at C4 (CH-N) is adjacent to the nitrogen atom and is therefore shifted downfield.
-
The diastereotopic protons of the CH₂ group at C5 appear as distinct doublets of doublets due to their different spatial relationships with the adjacent chiral center.
-
The isopropyl methyl groups are also diastereotopic , leading to two separate doublet signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone are summarized below.
Table 2: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C=O stretch (amide) | ~1680-1700 | Strong |
| C=S stretch (thione) | ~1150-1250 | Strong |
Interpretation of Vibrational Frequencies:
-
The strong absorption in the 1680-1700 cm⁻¹ region is a definitive indicator of the amide carbonyl group .[3]
-
The intense band in the 1150-1250 cm⁻¹ range is characteristic of the thione (C=S) stretching vibration , a key feature distinguishing it from its oxazolidinone counterparts.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (Molecular Weight: 203.3 g/mol ), the expected mass spectrum under electron ionization (EI) would show a molecular ion peak ([M]⁺) at m/z = 203.
Key Fragmentation Pathways:
The fragmentation of the molecular ion would likely proceed through characteristic pathways for N-acyl compounds and isopropyl-substituted heterocycles. A logical fragmentation workflow is depicted below.
Figure 1. Plausible mass spectrometry fragmentation pathway.
Synthesis and Stereochemical Control
The synthesis of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is typically achieved in a two-step process starting from the readily available and enantiopure amino alcohol, (R)-Valinol.
Experimental Protocol: Synthesis
Step 1: Formation of (R)-4-isopropylthiazolidine-2-thione
-
To a solution of (R)-Valinol (1.0 eq) in ethanol, add carbon disulfide (2.5 eq).
-
Slowly add an aqueous solution of potassium hydroxide (2.7 eq).
-
Heat the reaction mixture at reflux for 48-72 hours. The reaction progress can be monitored by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Acidify the residue with dilute HCl and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thiazolidinethione, which can often be used in the next step without further purification.
Step 2: N-Acetylation
-
Dissolve the (R)-4-isopropylthiazolidine-2-thione (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (1.05 eq) dropwise, maintaining the low temperature.
-
After stirring for 30 minutes, add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
Figure 2. Synthetic workflow for the target chiral auxiliary.
Conclusion: A Versatile and Indispensable Tool
The molecular structure of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is exquisitely tailored for its role in asymmetric synthesis. Its rigid thiazolidinethione core, combined with the strategic placement of a bulky isopropyl group, provides a well-defined chiral environment that enables high levels of stereocontrol. The detailed spectroscopic analysis, while synthesized from data on closely related analogs, provides a robust and reliable picture of its molecular framework, confirming the key structural motifs responsible for its efficacy. For researchers in organic synthesis and drug development, a thorough understanding of this auxiliary's structural and electronic properties is crucial for its rational application in the construction of complex, enantiomerically pure molecules.
References
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777.
- Olivo, H. F., & Velázquez, F. (2002). The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Current Organic Chemistry, 6(4), 303-340.
-
PubChem. (n.d.). (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. Retrieved from [Link]
- Fernández-Valparís, J., Romea, P., Urpí, F., & Font-Bardia, M. (2016). Supporting Information for Stereoselective and Catalytic Synthesis of anti β-Alkoxy-α-Azido Carboxylic Derivatives. The Journal of Organic Chemistry.
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 735-739.
- Swami, M. B., et al. (2017). Synthesis, Characterization and Biological Activities of 4-Thiazolidinone and 2-Azetidinone Derivatives. European Chemical Bulletin, 6, 98-100.
- Olivo, H. F., et al. (2008). Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions. Organic Letters, 10(5), 833-836.
- Delgado, G. E., et al. (2020). N-acetyl-5-isopropyl-2-tioxoimidazolidin-4-one: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and energy framework study. Journal of Molecular Structure, 1222, 128889.
- Al-Warhi, T., et al. (2020). Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. Systematic Reviews in Pharmacy, 11(12), 1920-1926.
- Crimmins, M. T., & DeBaillie, A. C. (2009). Enantioselective total synthesis of (-)-pironetin: iterative aldol reactions of thiazolidinethiones. The Journal of Organic Chemistry, 74(11), 4048-4055.
- Nagao, Y., et al. (1987). Cysteine- and serine-derived thiazolidinethiones and oxazolidinethiones as efficient chiral auxiliaries in aldol condensations.
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone synthesis from L-valine
An In-Depth Technical Guide to the Synthesis of (4S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone from L-Valine
Introduction: The Strategic Role of Thiazolidinethione Chiral Auxiliaries
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries are indispensable tools.[1] These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one enantiomer or diastereomer in preference to others.[2] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse.[3]
Among the most effective and widely utilized chiral auxiliaries are the N-acylated thiazolidinethiones.[4][5] Derived from readily available amino alcohols, these compounds offer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[5][6] Their utility rivals that of the well-known Evans' oxazolidinones, with the sulfur-containing analogs sometimes providing superior selectivity or facilitating different cleavage conditions.[7]
This guide provides a comprehensive, in-depth technical overview of the synthesis of (4S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a prominent thiazolidinethione auxiliary. The synthesis commences from L-valine, an inexpensive and enantiomerically pure amino acid from the chiral pool. The narrative will follow a logical three-step sequence, elucidating not only the procedural details but also the underlying chemical principles and mechanistic rationale that govern each transformation.
A Note on Stereochemistry: The starting material, L-valine, possesses (S)-stereochemistry. This configuration is retained throughout the synthetic sequence, yielding the (4S)-enantiomer of the final product. The corresponding (4R)-enantiomer, which is also a valuable synthetic tool, can be prepared by following the same sequence starting from the unnatural D-valine.
Overall Synthetic Pathway
The transformation of L-valine into the target N-acetylthiazolidinethione is accomplished in three distinct stages:
-
Reduction: The carboxylic acid moiety of L-valine is reduced to a primary alcohol to form L-valinol.
-
Cyclization: L-valinol is reacted with carbon disulfide in the presence of a base to construct the 4-isopropylthiazolidine-2-thione heterocyclic core.
-
N-Acylation: The nitrogen atom of the thiazolidinethione ring is acylated with an acetyl group to yield the final product.
Caption: High-level workflow for the three-step synthesis.
Part I: Synthesis of L-Valinol via Reduction of L-Valine
Principle and Rationale
The first crucial step is the conversion of the carboxylic acid group of L-valine into a primary alcohol.[8] This transformation is essential as the resulting 1,2-amino alcohol structure is the direct precursor required for the subsequent cyclization. Due to the low reactivity of the carboxylate anion (formed under neutral or basic conditions), a powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this purpose, capable of reducing acids, esters, and amides to alcohols.[9] An alternative method utilizes sodium borohydride in the presence of iodine (NaBH₄/I₂), which can be preferable in some contexts due to its milder nature, though LiAlH₄ remains a robust and reliable choice.[8][10]
Detailed Experimental Protocol (LiAlH₄ Method)
This protocol is adapted from established literature procedures.[9]
-
Setup: A 2-L, three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry argon or nitrogen. The flask is equipped with a mechanical stirrer, a reflux condenser topped with a gas inlet, and a pressure-equalizing dropping funnel.
-
Reagent Charging: The flask is charged with Lithium Aluminum Hydride (26.0 g, 0.68 mol) and anhydrous tetrahydrofuran (THF, 800 mL). The resulting slurry is cooled to 0 °C using an ice-water bath.
-
Substrate Addition: L-valine (40.0 g, 0.34 mol) is added portion-wise to the stirred LiAlH₄ slurry over approximately 1 hour. The addition rate should be controlled to manage the vigorous gas evolution (H₂).
-
Reaction: Upon completion of the addition, the ice bath is removed, and the reaction mixture is heated to reflux. The reaction is maintained at reflux for 10-12 hours to ensure complete reduction.
-
Quenching (Fieser Work-up): The flask is cooled again to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (26 mL), followed by 15% aqueous NaOH solution (26 mL), and finally, more water (78 mL). This procedure is exothermic and produces hydrogen gas; extreme care must be taken. A granular white precipitate of lithium and aluminum salts will form, which is easily filterable.
-
Isolation and Purification: The precipitate is removed by vacuum filtration through a pad of Celite, and the filter cake is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield L-valinol as a colorless oil or low-melting solid.
Self-Validating System
The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material. The successful formation of the product is confirmed by characterization of the purified L-valinol using ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by Gas Chromatography (GC).[11]
Part II: Synthesis of (S)-4-Isopropylthiazolidine-2-thione
Principle and Rationale
This step involves the construction of the heterocyclic core through the reaction of the bifunctional L-valinol with carbon disulfide.[12] The reaction proceeds in the presence of a base, such as potassium hydroxide, which facilitates the formation of a dithiocarbamate intermediate from the amine and CS₂. This intermediate then undergoes an intramolecular Sₙ2 reaction, where the hydroxyl group is displaced by the sulfur nucleophile to close the five-membered ring.[13] A key mechanistic feature of this reaction is the potential initial formation of an (S)-4-isopropyl-1,3-oxazolidine-2-thione, which subsequently rearranges under the reaction conditions to the thermodynamically more stable sulfur-containing heterocycle, the thiazolidinethione.[12]
Caption: Simplified mechanism for thiazolidinethione ring formation.
Detailed Experimental Protocol
This highly reliable protocol is based on the procedure published in Organic Syntheses.[12]
-
Setup: A 500-mL round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with L-valinol (10.32 g, 0.10 mol), ethanol (30 mL), and carbon disulfide (18 mL, 0.26 mol).
-
Base Addition: A solution of potassium hydroxide (15.2 g, 0.27 mol) in 120 mL of a 1:1 ethanol/water mixture is added dropwise to the stirred reaction mixture at room temperature over 20 minutes.
-
Reaction: The mixture is heated to reflux and stirred vigorously under a nitrogen atmosphere for 72 hours. The extended reaction time is necessary to ensure the complete conversion of the oxazolidinethione intermediate to the desired thiazolidinethione.[12]
-
Work-up: After cooling to room temperature, the volatile solvents are removed by rotary evaporation. The resulting residue is carefully acidified with 0.5 M aqueous HCl (~550 mL).
-
Extraction and Purification: The acidified aqueous mixture is transferred to a separatory funnel and extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. This typically yields the product as a yellowish solid of sufficient purity for the next step.
Self-Validating System
The conversion can be monitored by TLC. The final product's identity and purity can be confirmed by its melting point (68-69 °C) and spectroscopic analysis (¹H and ¹³C NMR), comparing the data to the literature values.[12][14]
Part III: N-Acetylation to Yield (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Principle and Rationale
The final step is the acylation of the thiazolidinethione nitrogen. The N-H proton is moderately acidic and can be removed by a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is an excellent choice for this deprotonation, generating a lithium amide anion. This potent nucleophile then readily attacks an acylating agent, such as acetyl chloride, in a standard nucleophilic acyl substitution reaction to form the target N-acetylated product.[12] The reaction is performed at a low temperature (-78 °C) to prevent side reactions and ensure clean conversion.
Detailed Experimental Protocol
This protocol is an adaptation of the N-propanoyl procedure from Organic Syntheses for N-acetylation.[12]
-
Setup: An oven-dried, 250-mL, three-necked, round-bottomed flask is fitted with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Charging: The flask is flushed with nitrogen and charged with (S)-4-isopropyl-1,3-thiazolidine-2-thione (8.08 g, 50.0 mmol) and anhydrous THF (35 mL).
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi in hexanes (e.g., 2.5 M, 20.4 mL, 51.0 mmol) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 30 minutes.
-
Acylation: Acetyl chloride (3.9 g, 3.6 mL, 51.0 mmol) is added dropwise via syringe, again maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution (50 mL). The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, as a solid or oil.
Self-Validating System
Purification via column chromatography ensures high purity. The final structure is unequivocally confirmed through comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), with data matching known values for the compound.[15]
Quantitative Data Summary
| Step | Starting Material | Key Reagents & Equivalents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | L-Valine (1.0 eq) | LiAlH₄ (2.0 eq) | Anhydrous THF | Reflux (66 °C) | 10-12 | 85-95% |
| 2 | L-Valinol (1.0 eq) | CS₂ (2.6 eq), KOH (2.7 eq) | EtOH / H₂O | Reflux (80 °C) | 72 | 90-95% |
| 3 | Thiazolidinethione (1.0 eq) | n-BuLi (1.02 eq), Acetyl Chloride (1.02 eq) | Anhydrous THF | -78 °C | 1-2 | 85-90% |
Conclusion
The synthesis of (4S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone from L-valine is a robust and efficient three-step process that provides access to a highly valuable chiral auxiliary for asymmetric synthesis. Each step—hydride reduction, base-mediated cyclization, and low-temperature acylation—is based on well-established and reliable organic transformations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this reagent, which serves as a powerful tool for the stereocontrolled construction of complex molecular architectures in pharmaceutical and natural product synthesis.
References
-
Teles, A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link]
-
Velázquez, F., & Olivo, H. F. (2002). The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Current Organic Chemistry, 6(4), 303-340. Available from: [Link]
-
Ingenta Connect. The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Available from: [Link]
-
ResearchGate. Mechanism for the formation of thiazolidine-2-thiones. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]
-
Majhi, P. K., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(92), 50664-50684. Available from: [Link]
-
Wikipedia. Valinol. Available from: [Link]
-
Gálvez, E., Romea, P., & Urpí, F. (2011). PREPARATION OF (S)-4-ISOPROPYL-N-PROPANOYL-1,3-THIAZOLIDINE-2-THIONE. Organic Syntheses, 88, 193. Available from: [Link]
-
Mendoza, A., et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 24(9), 1857. Available from: [Link]
-
Bloom Tech. (2023). What is the synthesis of L-Valine? Available from: [Link]
-
Tam, J. P., et al. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 11-16. Available from: [Link]
-
ResearchGate. Table 2. Reaction conditions used in the synthesis of chiral... Available from: [Link]
-
Organic Syntheses. (4s)-isopropyl-3-propionyl-2-oxazolidinone. Available from: [Link]
-
ResearchGate. Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. Available from: [Link]
-
SpectraBase. 4-ISOPROPYL-THIAZOLIDINE-2-THIONE. Available from: [Link]
-
Pious, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 13(10), 1235-1245. Available from: [Link]
-
PrepChem.com. Synthesis of l-valine isopropyl ester. Available from: [Link]
-
RSC Publishing. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. Available from: [Link]
-
University of Arizona. Preparation of (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione. Available from: [Link]
-
National Institutes of Health. Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones... Available from: [Link]
-
Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. Available from: [Link]
-
National Institutes of Health. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids... Available from: [Link]
-
Semantic Scholar. SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Available from: [Link]
-
ResearchGate. One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones... Available from: [Link]
-
Carl ROTH. L-Valine, 100 g, CAS No. 72-18-4. Available from: [Link]
-
MDPI. (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Available from: [Link]
- Google Patents. CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Valinol - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. (S)-4-异丙基噻唑烷-2-硫酮 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 15. (R)-N-ACETYL-4-ISOPROPYLTHIAZOLIDINE-2-THIONE | CymitQuimica [cymitquimica.com]
Spectroscopic data for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Introduction
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral thiazolidinone derivative of significant interest in medicinal and synthetic chemistry.[1] Its structure features a thiazolidine ring, a cornerstone for various biological activities, with the stereochemistry defined by the (R) configuration at the C4 position.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed exploration of the spectroscopic techniques used to characterize this molecule, offering both theoretical grounding and practical, field-tested protocols for researchers and drug development professionals.
The compound has a molecular formula of C₈H₁₃NOS₂ and a molecular weight of 203.3 g/mol .[1][2] A thorough spectroscopic analysis is essential to confirm its identity, stereochemistry, and purity, which are critical factors influencing its pharmacological and chemical properties.[1]
Molecular Structure
To facilitate the interpretation of spectroscopic data, the atoms in (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone are numbered as shown below. This numbering scheme will be used consistently throughout this guide.
Caption: Workflow for spectroscopic characterization.
References
- (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone - Benchchem.
- 121929-87-1|(R)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethanone| Ambeed.
- Electronic Supplementary Information - The Royal Society of Chemistry.
- Table of Characteristic IR Absorptions.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry.
- (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone - PubChem.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI.
- N-B dative bond-induced [3.3.0] bicyclic boronate-tethered exo-selective intramolecular Diels-Alder reaction - The Royal Society of Chemistry.
- 101979-45-7|(S)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethanone - BLDpharm.
- Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst Nagendra Pras.
- US3309377A - 3-[(2-oxazolidinone-3-yl)-alkyl]-4-thiazolidinones and their preparation.
- Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC - NIH.
Sources
The Ascendance of Thiazolidinethiones: A Technical Guide to a Cornerstone of Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the ability to dictate the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries, stoichiometric controllers of stereochemistry, have long been indispensable tools in this pursuit. Among these, the thiazolidinethione scaffold has carved a distinguished niche, offering a powerful and versatile platform for the construction of complex chiral molecules. This technical guide delves into the discovery, historical evolution, and mechanistic underpinnings of thiazolidinethione chiral auxiliaries, providing field-proven insights for their effective application in research and development.
Part 1: Genesis and Evolution: From Oxazolidinones to a New Paradigm
The story of thiazolidinethiones is intrinsically linked to the pioneering work on their oxygen-containing counterparts, the oxazolidinones, most notably developed by David A. Evans. While Evans' oxazolidinone auxiliaries revolutionized asymmetric synthesis by providing reliable and predictable stereocontrol in aldol and alkylation reactions, the quest for auxiliaries with enhanced reactivity and milder cleavage conditions continued.
This pursuit led to the exploration of sulfur-containing analogues. The substitution of the carbonyl oxygen with a thiocarbonyl group in the auxiliary framework gave rise to oxazolidinethiones and, subsequently, thiazolidinethiones. These sulfur-based auxiliaries demonstrated superior qualities in many instances, including enhanced crystallinity of intermediates and, crucially, greater ease of removal of the auxiliary post-transformation.[1]
Key contributions from the laboratories of Yoshimitsu Nagao and Michael T. Crimmins were instrumental in establishing thiazolidinethiones as a distinct and powerful class of chiral auxiliaries.[2][3] Nagao's early work in the 1980s demonstrated the high diastereoselectivity of C4-chiral 1,3-thiazolidine-2-thiones in aldol-type reactions.[2][4] Later, Crimmins' extensive investigations into the use of titanium enolates of N-acylthiazolidinethiones significantly expanded their utility, particularly in achieving "Evans" and "non-Evans" syn aldol products with high levels of stereocontrol.[3][5][6]
The "Sulfur Advantage": Why Thiazolidinethiones Excel
The enhanced performance of thiazolidinethiones can be attributed to several factors rooted in the electronic and steric properties of the thiocarbonyl group:
-
Increased Acidity of α-Protons: The thiocarbonyl group is a better electron acceptor than a carbonyl group, leading to increased acidity of the α-protons of the N-acyl chain. This facilitates enolate formation under milder conditions.
-
Enhanced Crystallinity: N-acyloxazolidinethione and thiazolidinethione derivatives often exhibit higher crystallinity compared to their oxazolidinone counterparts, simplifying purification by recrystallization.
-
Facile Cleavage: The thiocarbonyl group is more susceptible to nucleophilic attack, allowing for the removal of the auxiliary under a broader range of milder conditions. This is a significant advantage, particularly in the synthesis of sensitive molecules.[7][8]
Part 2: The Mechanism of Stereocontrol: A Tale of Two Transition States
The remarkable stereodirecting ability of thiazolidinethione auxiliaries in reactions such as aldol additions is a consequence of rigid, chelated transition state assemblies. The nature of the metal enolate and the stoichiometry of the Lewis acid play a crucial role in dictating the facial selectivity of the reaction.
The seminal work by Crimmins using chlorotitanium enolates of N-propionylthiazolidinethiones elegantly illustrates this principle. By modulating the amount of titanium tetrachloride (TiCl₄) and the nature of the amine base, one can selectively access either the "Evans" syn or the "non-Evans" syn aldol adduct.[3][5]
-
The Chelated Transition State (Non-Evans Syn Product): In the presence of one equivalent of TiCl₄, a rigid, chelated transition state is formed where the thiocarbonyl sulfur, the enolate oxygen, and the aldehyde carbonyl are all coordinated to the titanium center. This arrangement forces the aldehyde to approach from the less hindered face of the enolate, leading to the "non-Evans" syn aldol product.
-
The Non-Chelated Transition State (Evans Syn Product): The addition of a second equivalent of TiCl₄ or a suitable amine base like (-)-sparteine disrupts this chelation.[3] The transition state then resembles the open, non-chelated model proposed for Evans' boron enolates, resulting in the formation of the "Evans" syn aldol product.[9]
The ability to switch between these two mechanistic pathways by simply altering the reaction conditions provides a powerful tool for accessing a wider range of stereoisomers from a single chiral auxiliary.[10]
Sources
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral molecule belonging to the 2-thioxothiazolidinone (rhodanine) class of heterocyclic compounds.[1] This structural class has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1][2] This in-depth technical guide synthesizes the current understanding and proposes a putative mechanism of action for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, drawing upon structure-activity relationships of analogous compounds and established biochemical principles. We will delve into the potential molecular targets, propose experimental workflows for mechanism elucidation, and provide a framework for future research and development of this promising scaffold.
Introduction: The 2-Thioxothiazolidinone Scaffold
The 2-thioxothiazolidinone core, a five-membered heterocycle, serves as a versatile scaffold in drug discovery. The presence of nitrogen and sulfur atoms, along with a thiocarbonyl group, imparts unique physicochemical properties that enable interaction with a variety of biological targets.[2] While the closely related 2,4-thiazolidinediones are well-known for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), leading to their use as antidiabetic agents, the 2-thioxo analogues often exhibit distinct pharmacological profiles.[3][4] Research suggests that the thioxo group at the 2-position can significantly alter the electronic distribution within the ring and influence the molecule's binding affinities.[1]
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is distinguished by the (R)-configuration at the 4-position, conferred by the isopropyl substituent, and an acetyl group at the 3-position of the thiazolidine ring.[1] These structural features are critical determinants of its biological activity and stereospecific interactions with its molecular targets.
Proposed Mechanism of Action: A Multi-Target Hypothesis
Based on the available literature for structurally related 2-thioxothiazolidinones, we propose a multi-target mechanism of action for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, primarily centered around its potential as an enzyme inhibitor and a modulator of key cellular signaling pathways. The thioxo and isopropyl groups are likely crucial for binding to enzymes or receptors, thereby modulating their activity.[1]
Putative Molecular Targets
Given the diverse activities of the rhodanine class, several potential molecular targets can be hypothesized:
-
Bacterial and Fungal Enzymes: The antimicrobial activity of many thiazolidine derivatives suggests that (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone may inhibit essential microbial enzymes.[1] Plausible targets include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. For fungal pathogens, inhibition of cytochrome P450 demethylase, an enzyme critical for ergosterol biosynthesis, is a known mechanism for azole antifungals, a class of compounds that also contains a five-membered heterocyclic ring.[5]
-
Kinases in Cancer Signaling: Several studies on anticancer 2-thioxoimidazolidin-4-ones, a related scaffold, have demonstrated inhibition of the PI3K/AKT signaling pathway.[6] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis. It is plausible that (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone could exert antiproliferative effects through a similar mechanism.
-
Aldose Reductase: Certain 5-ene-rhodanine derivatives are known inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[7] While the subject compound does not possess the 5-ene functionalization, the core scaffold's potential to interact with this enzyme should not be discounted.
Proposed Signaling Pathway Perturbation
We hypothesize that (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, upon entering a target cell (e.g., a cancer cell), could inhibit the activity of key kinases such as PI3K or Akt. This inhibition would disrupt the downstream signaling cascade, leading to the de-phosphorylation of pro-apoptotic proteins and ultimately, the induction of apoptosis.
Cellular Mechanism of Action
Once a direct target is validated, the next step is to elucidate the downstream cellular consequences of this interaction.
-
Methodology:
-
Treat a panel of relevant cell lines (e.g., cancer cell lines, bacterial or fungal cultures) with increasing concentrations of the compound.
-
Assess cell viability using an MTT or similar assay to determine the EC50.
-
For cancer cell lines, perform Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis.
-
-
Causality: These assays confirm the biological activity of the compound at a cellular level and provide a quantitative measure of its potency.
-
Methodology:
-
Treat cells with the compound for various time points.
-
Lyse the cells and perform Western blot analysis using antibodies against key proteins in the hypothesized signaling pathway (e.g., phospho-Akt, total Akt, cleaved caspase-3).
-
-
Trustworthiness: This technique provides direct evidence of the compound's effect on the phosphorylation status and expression levels of proteins within the target signaling cascade, confirming the proposed mechanism.
Structure-Activity Relationship (SAR) Insights
The biological activity of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is intrinsically linked to its chemical structure.
| Structural Feature | Proposed Contribution to Activity |
| 2-Thioxo Group | May act as a hydrogen bond acceptor or participate in coordination with metal ions in enzyme active sites. [1] |
| (R)-4-Isopropyl Group | The stereochemistry and steric bulk of this group are likely critical for enantioselective binding to the target protein, influencing both potency and selectivity. [1] |
| N-Acetyl Group | This group may influence the compound's solubility, cell permeability, and interaction with the target's binding pocket. |
Conclusion and Future Directions
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone represents a promising lead compound with the potential for development as a therapeutic agent. The proposed multi-target mechanism, centered on enzyme inhibition, provides a solid foundation for further investigation. Future research should focus on definitive target identification using techniques such as affinity chromatography or chemical proteomics. Furthermore, medicinal chemistry efforts to synthesize and test analogs will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this intriguing 2-thioxothiazolidinone scaffold.
References
- Malik, S., & Singh, J. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.
- Antonenko, T. A., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals.
- Al-Heety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- Fahmy, H., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules.
- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2023). Chemistry & Biodiversity.
- Kavitha, S., et al. (2021).
- Buzun, K., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule.
- Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
- Panigrahy, D., et al. (2012). Thiazolidinediones as anti-cancer agents. PPAR research.
- Mechanism of action of 2,4‐thiazolidinediones. (2023).
- El-Sayed, W. A., et al. (2019). Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. Journal of Heterocyclic Chemistry.
- Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry.
- de Almeida, L. R., et al. (2022).
- Nguyen, T. T. H., et al. (2023). Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Medicinal Chemistry.
- Khan, K. M., et al. (2022). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Journal of Molecular Structure.
- Al-Heety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2018). Bentham Science.
- Mechanism of Action of Thiazolidin-2,4-dione. (2022). MDPI Encyclopedia.
- Allen, P. M., & Gottlieb, D. (1970). Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. Applied microbiology.
- Kamal, A., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. Bioorganic & medicinal chemistry.
- Nagel, K. M. (2024). Thiazole antifungals. Research Starters: Pharmacy.
- Beck, J. R., et al. (2019). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Pest Management Science.
- Nguyen, T. T. H., et al. (2023). Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Medicinal Chemistry.
-
PubChem. (n.d.). (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. Retrieved from [Link]
- Grienke, U., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules.
- Aygün, A., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry.
- Borges, F., et al. (2020). Antifungal Activity of a Library of Aminothioxanthones. Molecules.
-
Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]
- Li, Y., et al. (2022). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Versatility of Thiazolidinones: A Technical Guide to Their Biological Activities
Introduction: The Thiazolidinone Scaffold - A Privileged Structure in Medicinal Chemistry
Thiazolidinone, a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group, represents a cornerstone in the field of medicinal chemistry.[1] Its derivatives have garnered significant attention due to their remarkable structural diversity and a broad spectrum of pharmacological activities.[1][2] The versatility of the thiazolidinone nucleus, which allows for substitutions at various positions, enables the fine-tuning of its biological properties to target a wide array of diseases.[1] This has led to the development of numerous compounds with potent antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the biological potential of thiazolidinone derivatives, aimed at researchers, scientists, and drug development professionals.
The core structure of thiazolidinone provides a unique framework that can interact with various biological targets, including enzymes, receptors, and nucleic acids.[1] This inherent biological activity, coupled with the relative ease of synthesis and modification, has established thiazolidinones as a "privileged scaffold" in drug discovery.[6] This guide will delve into the key therapeutic areas where these compounds have shown significant promise.
Core Synthesis of Thiazolidinone Derivatives
The synthesis of thiazolidinone derivatives is a well-established area of organic chemistry, with several reliable methods available. A common and versatile approach involves a one-pot, three-component condensation reaction. This method offers the advantage of simplicity and efficiency in generating a diverse library of thiazolidinone analogs.
General Synthetic Protocol: One-Pot Three-Component Condensation
This protocol outlines the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones.
Step 1: Formation of the Schiff Base (Imine) Intermediate. An aromatic or heterocyclic aldehyde (1 mmol) and a primary amine (1 mmol) are dissolved in a suitable solvent, such as ethanol or glacial acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding Schiff base. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclocondensation with Thioglycolic Acid. To the in-situ generated Schiff base, thioglycolic acid (1.2 mmol) is added. The reaction mixture is then refluxed for a period ranging from 2 to 8 hours.[5] The cyclization reaction leads to the formation of the thiazolidinone ring.
Step 3: Isolation and Purification. Upon completion of the reaction, as indicated by TLC, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).[7]
I. Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[4] Thiazolidinone derivatives have demonstrated potent activity against a wide range of pathogenic bacteria and fungi, making them a promising class of compounds in the fight against infectious diseases.[4][5]
MECHANISM OF ACTION
The antimicrobial action of certain thiazolidinone derivatives is attributed to their ability to inhibit essential bacterial enzymes. One key target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.[4]
STRUCTURE-ACTIVITY RELATIONSHIP (SAR) ANALYSIS
The antimicrobial potency of thiazolidinone derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.
| Position of Substitution | Substituent Type | Effect on Antimicrobial Activity | Reference Compound Example & Activity |
| Position 2 (Aryl Ring) | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Generally enhances activity | 2-(4-chlorophenyl)-3-aryl-thiazolidin-4-one (MIC values ranging from 100–400 µg/mL against various bacteria)[4] |
| Position 3 (Aryl Ring) | Varied substituents | Activity is dependent on the specific group and its position | 3-(substituted phenyl) derivatives show variable activity based on the nature of the substituent.[8] |
| Position 5 | Arylidene group | Introduction of a 5-arylidene moiety often leads to increased antimicrobial and antifungal activity.[5] | 5-(substituted benzylidene)-2,4-thiazolidinediones show potent activity.[9] |
Table 1: Structure-Activity Relationship of Thiazolidinone Derivatives as Antimicrobial Agents.
EXPERIMENTAL PROTOCOL: DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.
Step 1: Preparation of Bacterial Inoculum. A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the log phase of growth. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Step 2: Serial Dilution of Thiazolidinone Derivatives. A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
Step 3: Inoculation and Incubation. Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
Step 4: Determination of MIC. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[10] This is typically observed as the absence of turbidity in the well.
II. Anticancer Activity: Targeting the Hallmarks of Cancer
Thiazolidinone derivatives have emerged as a significant class of compounds with potent anticancer activity against various human cancer cell lines.[11][12] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
MECHANISM OF ACTION
The anticancer effects of thiazolidinones are multifaceted and can be both dependent and independent of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[13]
-
PPARγ-Dependent Pathway: Some thiazolidinediones, particularly the 2,4-dione subclass, are known agonists of PPARγ.[14] Activation of PPARγ can induce cell cycle arrest, apoptosis (programmed cell death), and differentiation in cancer cells.[13]
-
PPARγ-Independent Pathways:
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[15] Disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis.[11][16]
-
Induction of DNA Damage and Apoptosis: Some hybrids of 4-thiazolidinone can induce DNA damage, leading to cell cycle arrest in the G2/M phase and the activation of caspases, which are key executioners of apoptosis.[12]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Certain pyrrole-bearing 4-thiazolidinone hybrids have demonstrated inhibitory activity against CDK2, a key regulator of the cell cycle, leading to G1 phase arrest.[12]
-
Thiazolidinone [label="Thiazolidinone\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// PPAR-gamma Pathway PPARg [label="PPARγ Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription\nModulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest_PPAR [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_PPAR [label="Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; Differentiation [label="Differentiation", fillcolor="#FBBC05", fontcolor="#202124"];
// Tubulin Pathway Tubulin [label="Tubulin Polymerization\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule_Disruption [label="Microtubule\nDisruption", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitotic_Arrest [label="Mitotic Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Tubulin [label="Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"];
// DNA Damage Pathway DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase\nArrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase_Activation [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_DNA [label="Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"];
Thiazolidinone -> PPARg; Thiazolidinone -> Tubulin; Thiazolidinone -> DNA_Damage;
PPARg -> Gene_Transcription; Gene_Transcription -> Cell_Cycle_Arrest_PPAR; Gene_Transcription -> Apoptosis_PPAR; Gene_Transcription -> Differentiation;
Tubulin -> Microtubule_Disruption; Microtubule_Disruption -> Mitotic_Arrest; Mitotic_Arrest -> Apoptosis_Tubulin;
DNA_Damage -> G2M_Arrest; G2M_Arrest -> Caspase_Activation; Caspase_Activation -> Apoptosis_DNA; }
Anticancer Mechanisms of Thiazolidinone Derivatives.
STRUCTURE-ACTIVITY RELATIONSHIP (SAR) ANALYSIS
The cytotoxic activity of thiazolidinone derivatives is highly dependent on the substituents at positions 2, 3, and 5 of the heterocyclic ring.
| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference Compound Example & IC₅₀ |
| Position 2 | Substituted aryl groups | The nature of the substituent on the aryl ring significantly impacts cytotoxicity. | 2-(substituted phenyl)-thiazolidinones show varied IC₅₀ values depending on the substitution pattern. |
| Position 3 | Hybridization with other scaffolds (e.g., NSAIDs) | Can lead to highly potent and selective anticancer agents. | Hybrid molecules with 5-aminosalicylic acid showed IC₅₀ values of 0.30 µM on MCF-7 cells.[12] |
| Position 5 | 5-ylidene moiety with various aromatic/heterocyclic rings | Often crucial for potent anticancer activity. | 5-arylidene-4-thiazolidinone derivatives exhibit a wide range of cytotoxic activities. |
Table 2: Structure-Activity Relationship of Thiazolidinone Derivatives as Anticancer Agents.
EXPERIMENTAL PROTOCOL: MTT ASSAY FOR CYTOTOXICITY
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Step 1: Cell Seeding. Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
Step 2: Treatment with Thiazolidinone Derivatives. The cells are treated with various concentrations of the test compounds (typically ranging from 1 to 100 µg/mL) and incubated for a further 48 hours.[1] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[1]
Step 3: Addition of MTT Reagent. After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.[1] During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Step 4: Solubilization of Formazan and Absorbance Measurement. The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO. The absorbance of the solution is then measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Thiazolidinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[16][17]
MECHANISM OF ACTION
The anti-inflammatory effects of thiazolidinones are often attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[12] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[12] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[12] Additionally, some derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[18]
Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiazolidinone [label="Thiazolidinone\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NFkB_Pathway [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2_Pathway [label="COX-2 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Inflammatory_Stimuli -> NFkB_Pathway; Inflammatory_Stimuli -> COX2_Pathway;
Thiazolidinone -> NFkB_Pathway [label="Inhibits"]; Thiazolidinone -> COX2_Pathway [label="Inhibits"];
NFkB_Pathway -> Pro_inflammatory_Cytokines; COX2_Pathway -> Prostaglandins;
Pro_inflammatory_Cytokines -> Inflammation; Prostaglandins -> Inflammation; }
Anti-inflammatory Mechanism of Thiazolidinone Derivatives.
STRUCTURE-ACTIVITY RELATIONSHIP (SAR) ANALYSIS
The anti-inflammatory activity and COX-2 selectivity of thiazolidinone derivatives are highly dependent on the substitution pattern.
| Position of Substitution | Substituent Type | Effect on Anti-inflammatory Activity & COX-2 Selectivity | Reference |
| Aromatic Rings | -Cl, -OCH₃, -NO₂, -OH | Increased activity compared to unsubstituted derivatives. | [16] |
| Spiro group at R₃ | Did not improve activity. | [16] | |
| Benzenesulfonamide moiety | Enhances COX-2 inhibitory activity. | [19] | |
| 4-hydroxy group on phenyl ring | Leads to more selective inhibition of COX-2. | [19] |
Table 3: Structure-Activity Relationship of Thiazolidinone Derivatives as Anti-inflammatory Agents.
EXPERIMENTAL PROTOCOL: CARRAGEENAN-INDUCED PAW EDEMA IN RATS
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[20][21]
Step 1: Animal Acclimatization and Grouping. Male Wistar rats are acclimatized to the laboratory conditions for at least one week. The animals are then randomly divided into control and treatment groups.
Step 2: Administration of Test Compounds. The thiazolidinone derivatives are administered orally or intraperitoneally to the treatment groups, typically 30-60 minutes before the induction of inflammation.[20] The control group receives the vehicle, and a standard anti-inflammatory drug (e.g., Indomethacin) is used as a positive control.
Step 3: Induction of Inflammation. A sub-plantar injection of 0.1 mL of a 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[20]
Step 4: Measurement of Paw Edema. The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
IV. Antidiabetic Activity: Enhancing Insulin Sensitivity
Thiazolidinediones (TZDs), a specific class of thiazolidinone derivatives, are well-established as potent insulin-sensitizing agents for the treatment of type 2 diabetes.[22][23]
MECHANISM OF ACTION
The primary mechanism of action of antidiabetic thiazolidinediones is through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[24] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in:
-
Increased Insulin Sensitivity: Enhancing glucose uptake in muscle and adipose tissue.
-
Adipogenesis: Promoting the differentiation of preadipocytes into mature fat cells, which can safely store fatty acids.
-
Regulation of Lipid Metabolism: Affecting the expression of genes involved in lipid uptake and storage.[25]
STRUCTURE-ACTIVITY RELATIONSHIP (SAR) ANALYSIS
The design of potent and selective PPARγ agonists is a key focus in the development of new antidiabetic agents.
| Structural Feature | Importance for Antidiabetic Activity |
| Thiazolidinedione Ring | Essential for binding to the PPARγ ligand-binding domain. |
| Acidic Head Group | The acidic proton on the thiazolidinedione ring is crucial for interaction with the receptor. |
| Central Linker | Connects the thiazolidinedione ring to a lipophilic tail; its length and flexibility influence potency. |
| Lipophilic Tail | Typically an aromatic or heterocyclic ring that interacts with a hydrophobic pocket in the PPARγ receptor. |
Table 4: Key Structural Features for Antidiabetic Activity of Thiazolidinedione Derivatives.
EXPERIMENTAL PROTOCOL: IN VITRO PPARγ AGONIST ASSAY
A cell-based reporter gene assay is a common method to screen for PPARγ agonists.
Step 1: Cell Culture and Transfection. A suitable cell line (e.g., HEK293T) is cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing the ligand-binding domain of PPARγ fused to a DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a promoter with PPREs.
Step 2: Treatment with Thiazolidinone Derivatives. After transfection, the cells are treated with various concentrations of the test compounds for 24-48 hours. A known PPARγ agonist (e.g., Rosiglitazone) is used as a positive control.
Step 3: Luciferase Assay. The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. An increase in luciferase activity indicates that the test compound has activated the PPARγ receptor, leading to the expression of the reporter gene.
Conclusion and Future Perspectives
The thiazolidinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore their immense therapeutic potential. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this field will likely focus on the development of multi-target thiazolidinone derivatives that can address complex diseases with a single molecule. Furthermore, the exploration of novel and more efficient synthetic methodologies, including green chemistry approaches, will be crucial for the sustainable development of new thiazolidinone-based therapeutic agents. The in-depth understanding of their mechanisms of action and structure-activity relationships, as outlined in this guide, will be instrumental in guiding the rational design of the next generation of thiazolidinone drugs.
References
-
Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. (URL: [Link])
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (URL: [Link])
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. (URL: [Link])
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PubMed Central. (URL: [Link])
-
Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells - PubMed. (URL: [Link])
-
Thiazolidinedione anti-cancer activity: Is inhibition of microtubule assembly implicated? - Medical Hypotheses. (URL: [Link])
-
Antidiabetic potential of thiazolidinedione derivatives with efficient design, molecular docking, structural activity relationship, and biological activity: an update review (2021-2023) - PubMed. (URL: [Link])
-
Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents | Jacob | Research and Reviews: A Journal of Pharmaceutical Science. (URL: [Link])
-
Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC - NIH. (URL: [Link])
-
Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones - PMC. (URL: [Link])
-
Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity - Oriental Journal of Chemistry. (URL: [Link])
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (URL: [Link])
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (URL: [Link])
-
Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed. (URL: [Link])
-
Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed. (URL: [Link])
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC - PubMed Central. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY - Semantic Scholar. (URL: [Link])
-
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - NIH. (URL: [Link])
-
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI. (URL: [Link])
-
Discovery of a novel 2,4-thiazolidinedione derivative as dual inhibitor of β-catenin/TCF4 interaction and tubulin polymerization in colon cancer cells - PubMed. (URL: [Link])
-
Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice. (URL: [Link])
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC. (URL: [Link])
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (URL: [Link])
-
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - NIH. (URL: [Link])
-
Thiazolidinediones Used as a Potent Anticancer Agent - International Journal of Pharmacy. (URL: [Link])
-
Thiazolidinediones as anti-cancer agents - PMC - NIH. (URL: [Link])
-
4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - MDPI. (URL: [Link])
-
Molecular structure and biological activities of 4-thiazolidinone derivatives: a combined theoretical and experimental study - ResearchGate. (URL: [Link])
-
Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed. (URL: [Link])
-
Synthesis, Characterization and Antidiabetic Activity of Novel Thiazolidine Derivatives. (URL: [Link])
-
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (URL: [Link])
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. (URL: [Link])
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC - NIH. (URL: [Link])
-
Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo | Microbiology Spectrum - ASM Journals. (URL: [Link])
-
Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives - Semantic Scholar. (URL: [Link])
-
4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing). (URL: [Link])
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. (URL: [Link])
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PubMed Central. (URL: [Link])
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (URL: [Link])
-
Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed. (URL: [Link])
-
Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. (URL: [Link])
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. (URL: [Link])
Sources
- 1. Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 3. tandfonline.com [tandfonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Discovery of a novel 2,4-thiazolidinedione derivative as dual inhibitor of β-catenin/TCF4 interaction and tubulin polymerization in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazolidinedione anti-cancer activity: Is inhibition of microtubule assembly implicated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. researchgate.net [researchgate.net]
- 19. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 22. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. mdpi.com [mdpi.com]
The Emergence of Substituted Thiazolidinones as Next-Generation Antimicrobial Agents: A Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Among the heterocyclic compounds that have garnered significant attention, the 4-thiazolidinone scaffold has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal effects.[1] This technical guide provides an in-depth exploration of substituted thiazolidinones as antimicrobial agents, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, explore critical structure-activity relationships, provide detailed, field-proven experimental protocols for their synthesis and evaluation, and discuss the future trajectory of these promising compounds in the fight against infectious diseases.
The Thiazolidinone Core: A Scaffold of Versatility
The 4-thiazolidinone ring is a five-membered heterocyclic motif containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. This core structure is amenable to chemical modification at positions 2, 3, and 5, allowing for the creation of vast libraries of derivatives with diverse pharmacological profiles.[2] This inherent versatility has established thiazolidinones as a cornerstone in the development of agents targeting a wide array of diseases, from cancer and diabetes to viral and microbial infections.[1][3]
The general structure of a 4-thiazolidinone highlights the key positions for substitution that dictate its biological activity.
Caption: General structure of the 4-thiazolidinone scaffold.
Unraveling the Mechanism of Antimicrobial Action
A key advantage of thiazolidinone derivatives is their ability to inhibit essential bacterial enzymes that have no homologs in eukaryotic cells, presenting an attractive profile for selective toxicity.[4] One of the most well-documented targets is UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), a crucial enzyme in the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[4][5]
Inhibition of Peptidoglycan Synthesis via MurB
The Mur enzymes catalyze the cytoplasmic steps of peptidoglycan synthesis, which involves the formation of the UDP-MurNAc-pentapeptide precursor.[6] MurB is responsible for the NADPH-dependent reduction of UDP-N-acetylenolpyruvoylglucosamine to UDP-N-acetylmuramic acid (UDP-MurNAc).[5][6] Thiazolidinones are postulated to act as mimics of the diphosphate moiety of the natural substrate, binding to the active site of MurB and inhibiting its function.[4][5] This blockade halts the production of peptidoglycan precursors, compromising the structural integrity of the cell wall and ultimately leading to bacterial cell death.
Caption: Inhibition of the MurB enzyme by substituted thiazolidinones.
Beyond MurB, other potential targets include DNA gyrase and topoisomerase IV, enzymes critical for DNA synthesis and replication.[7] In fungi, thiazolidinones have been shown to inhibit lanosterol 14-α-demethylase (CYP51) and carbonic anhydrases, disrupting ergosterol biosynthesis and essential metabolic processes, respectively.[3][8]
Structure-Activity Relationship (SAR): Decoding Potency
The antimicrobial potency of thiazolidinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new, more effective agents.
-
Position 2: Substitutions at this position with various aryl groups are common. The nature of the substituent on this aryl ring (e.g., electron-withdrawing or electron-donating groups) significantly impacts activity. For example, the presence of halogen or nitro groups on the phenyl ring at position 2 often enhances antibacterial and antifungal activity.[3]
-
Position 3: The substituent at the nitrogen atom is crucial. Often, another aryl or heterocyclic moiety is incorporated here. The combination of different rings at positions 2 and 3 can lead to synergistic effects on antimicrobial potency.
-
Position 5: Modifications at this position, often through Knoevenagel condensation with various aldehydes, introduce an arylidene moiety. These 5-arylidene derivatives have shown significant activity, particularly against Gram-positive bacteria.[9] The electronic properties of the substituents on the arylidene ring play a critical role in modulating this activity.
Quantitative SAR Data
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for a series of 2,3-diaryl-thiazolidin-4-ones, illustrating the impact of substitution patterns on antibacterial activity.
| Compound ID | R1 (at Position 2) | R2 (at Position 3) | MIC (mg/mL) vs. S. aureus | MIC (mg/mL) vs. E. coli | Reference |
| 5 | 4-Nitrophenyl | 4-Chlorobenzothiazol-2-yl | 0.015 | 0.008 | [3] |
| 6 | 4-Methoxyphenyl | 4-Chlorobenzothiazol-2-yl | 0.06 | 0.03 | [3] |
| 8 | 4-Nitrophenyl | 6-Methoxybenzothiazol-2-yl | 0.015 | 0.015 | [3] |
| 15 | 4-Fluorophenyl | 6-Fluorobenzothiazol-2-yl | 0.03 | 0.008 | [3] |
| Ampicillin | (Standard) | (Standard) | 0.48 | 0.48 | [3] |
Data extracted from Geronikaki et al., 2021.[3] This table demonstrates that compounds with electron-withdrawing groups like nitro (Compound 5, 8) and fluoro (Compound 15) exhibit potent activity, often superior to the standard antibiotic ampicillin.
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized methodologies are crucial. This section provides detailed protocols for the synthesis of a representative thiazolidinone and its subsequent antimicrobial evaluation.
Synthesis of 2,3-Disubstituted-4-Thiazolidinones
This protocol describes a one-pot, three-component reaction, a common and efficient method for synthesizing the thiazolidinone core.[10]
Objective: To synthesize 2-(4-methoxyphenyl)-3-p-tolylthiazolidin-4-one.
Materials:
-
4-Methoxybenzaldehyde
-
p-Toluidine
-
Thioglycolic acid
-
Barium sulfate (BaSO₄) nano-powder (as catalyst)[10]
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reactant Mixture: In a 100 mL round-bottom flask, combine 4-methoxybenzaldehyde (1 mmol), p-toluidine (1 mmol), and thioglycolic acid (1.2 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by BaSO₄ nano-powder (0.18 equivalents).[10]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The catalyst can be washed with ethanol, dried, and reused.[10]
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-methoxyphenyl)-3-p-tolylthiazolidin-4-one.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data would be similar to that reported in the literature.[10]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Objective: To determine the MIC of a synthesized thiazolidinone derivative against a panel of bacterial strains.
Materials:
-
Synthesized thiazolidinone compound
-
Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (35°C ± 2°C)
Procedure:
Caption: Workflow for MIC determination via broth microdilution.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This suspension contains approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the prepared compound stock solution (at twice the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11). This brings the final volume in each well to 100 µL and halves the drug concentration, achieving the final test concentrations.
-
Controls:
-
Growth Control (Positive Control): Well 11 receives 50 µL of inoculum and 50 µL of CAMHB (containing the same amount of DMSO as the test wells).
-
Sterility Control (Negative Control): Well 12 receives 100 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Result Interpretation: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[11]
Challenges and Future Perspectives
While substituted thiazolidinones hold immense promise, several challenges must be addressed on their path to clinical application. These include optimizing their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), evaluating potential toxicity, and understanding the mechanisms of potential resistance development.
Future research should focus on:
-
Hybrid Molecules: Combining the thiazolidinone scaffold with other known antimicrobial pharmacophores to create hybrid molecules with dual mechanisms of action, potentially mitigating resistance.[13]
-
Targeting Biofilms: Many thiazolidinone derivatives have shown promising activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[10] Further exploration of this activity is a high-priority research area.
-
In Vivo Efficacy: Moving beyond in vitro studies to robust animal models of infection is a critical next step to validate the therapeutic potential of lead compounds.
Conclusion
Substituted thiazolidinones represent a fertile ground for the discovery of novel antimicrobial agents. Their synthetic tractability, diverse mechanisms of action, and potent activity against a range of pathogens underscore their significance. Through a concerted effort involving medicinal chemistry, microbiology, and pharmacology, the full therapeutic potential of this remarkable scaffold can be realized, providing new weapons in the ever-present battle against infectious diseases.
References
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Geronikaki, A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3348. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders. Letters in Organic Chemistry, 15(10), 834-838. [Link]
-
Andres, C. J., et al. (2000). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. Bioorganic & Medicinal Chemistry Letters, 10(8), 715–717. [Link]
-
Sanad, S. M. F., et al. (2020). Structure of the potent 4-thiazolidinone MurB inhibitor I. Journal of Molecular Structure, 1222, 128913. [Link]
-
Soni, N., & Pundir, R. (2015). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 31(2), 969-974. [Link]
-
Various Authors. (n.d.). 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. ResearchGate. [Link]
-
Various Authors. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 25(10), 5347. [Link]
-
Various Authors. (n.d.). Synthesis mechanism of 2,3‐disubstituted thiazolidine‐4‐one derivatives. ResearchGate. [Link]
-
Petrou, A., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 64(19), 14249–14303. [Link]
-
Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(16), 4983. [Link]
-
Bronson, J. J., et al. (2003). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 47(10), 3149–3157. [Link]
-
Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 132–137. [Link]
-
Various Authors. (n.d.). Chemical Structures, Antibacterial Activities (MIC50, μg/mL), and... ResearchGate. [Link]
-
Jacob, B., et al. (2017). Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. Research and Reviews: A Journal of Pharmaceutical Science, 8(2), 1–3. [Link]
-
Kumar, A., et al. (2012). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. ISRN Organic Chemistry, 2012, 1–7. [Link]
-
Angeli, A., et al. (2021). Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 22(19), 10344. [Link]
-
de Oliveira, C. S. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal, 2012, 1–6. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. youtube.com [youtube.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes & Protocols: Asymmetric Aldol Reaction Using (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
A Senior Application Scientist's Guide to Stereoselective Carbon-Carbon Bond Formation
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the chiral auxiliary, (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, in asymmetric aldol reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, the rationale behind procedural choices, and the practical scope of this powerful synthetic tool.
Part I: Foundational Principles and Mechanistic Rationale
The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds and establishing new stereocenters.[1] The primary challenge lies in controlling the reaction's chemo-, diastereo-, and enantioselectivity. The use of chiral auxiliaries, covalently and temporarily bonded to a substrate, offers a robust solution by directing the stereochemical course of a reaction.
Among these, N-acyl thiazolidinethiones, particularly those popularized by the Crimmins laboratory, have emerged as exceptionally versatile and reliable auxiliaries.[2][3] The subject of this guide, (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, is derived from the readily available amino acid (R)-Valine. Its efficacy stems from the rigid heterocyclic structure and the steric influence of the C4-isopropyl group, which effectively shields one face of the derived enolate.
The Core of Stereocontrol: The Zimmerman-Traxler Transition State
The high degree of stereoselectivity observed in these reactions is rationalized by the formation of a highly ordered, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. The reaction proceeds via a metal enolate, typically Boron or Titanium, which chelates both the enolate oxygen and the aldehyde's carbonyl oxygen.
The key to stereocontrol is the formation of the (Z)-enolate, which is sterically favored. In the transition state, the aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position to minimize steric hindrance, leading to the predictable formation of the syn-aldol adduct. The chiral auxiliary dictates the facial selectivity of the aldehyde's approach.
Caption: General workflow of the auxiliary-controlled aldol reaction.
Tunable Diastereoselectivity with Titanium Enolates: The Crimmins Model
A particularly powerful feature of the thiazolidinethione auxiliary is the ability to tune the diastereoselectivity when using titanium enolates. The stereochemical outcome can be switched between the "Evans syn" and the "non-Evans syn" aldol adducts simply by altering the stoichiometry of the amine base, typically (-)-sparteine.[3][4]
-
Non-Evans syn Adduct (1 equiv. Base): With one equivalent of base, the thiocarbonyl sulfur of the auxiliary acts as an internal Lewis base, coordinating to the titanium center. This chelated transition state forces the reaction through a different facial approach, leading to the "non-Evans" syn product.[4]
-
Evans syn Adduct (2 equiv. Base): When an excess of a strongly coordinating amine base like (-)-sparteine is used, the base preferentially coordinates to the titanium center. This prevents the internal chelation of the thiocarbonyl sulfur, resulting in a non-chelated transition state analogous to the classic Evans model, which yields the "Evans" syn product.[3][4]
This stoichiometric control offers exceptional flexibility, allowing access to different diastereomers from the same set of starting materials—a significant advantage in complex molecule synthesis.
Caption: Stoichiometry of base dictates the reaction pathway.
Part II: Detailed Experimental Protocols
General Considerations: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Glassware should be oven- or flame-dried prior to use. Aldehydes should be purified or distilled immediately before the reaction to remove any corresponding carboxylic acid impurity.
Protocol 1: Boron-Mediated syn-Aldol Reaction
This protocol is highly reliable for generating syn-aldol adducts with excellent diastereoselectivity, particularly with the use of dichlorophenylborane.[5][6]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 equiv).
-
Dissolution: Dissolve the auxiliary in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Lewis Acid Addition: Add dichlorophenylborane (PhBCl₂, 1.05 equiv) dropwise. The solution typically turns from colorless to a vibrant orange or yellow.
-
Base Addition: After stirring for 5 minutes, add (-)-sparteine (1.1 equiv) dropwise. Stir for an additional 30 minutes at 0 °C to ensure complete enolate formation.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add the desired aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise over 5 minutes.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up: Quench the reaction by adding 2 M pH 7 phosphate buffer. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typical eluents are hexanes/ethyl acetate mixtures).
| Reagent | Mol. Wt. | Molarity/Purity | Equiv. | Amount (for 1 mmol scale) |
| (R)-N-Acetyl Thiazolidinethione | 217.35 | >98% | 1.0 | 217 mg |
| Dichlorophenylborane (PhBCl₂) | 158.82 | 1 M in CH₂Cl₂ | 1.05 | 1.05 mL |
| (-)-Sparteine | 234.39 | >98% | 1.1 | 263 µL |
| Aldehyde (Example: Isobutyraldehyde) | 72.11 | >99% | 1.2 | 110 µL |
| Dichloromethane (CH₂Cl₂) | - | Anhydrous | - | 5 mL |
Protocol 2: Auxiliary Cleavage to the Methyl Ester
A key advantage of the thiazolidinethione auxiliary is its facile removal. Transesterification provides a straightforward route to chiral β-hydroxy esters.
-
Setup: Dissolve the purified aldol adduct (1.0 equiv) in anhydrous methanol (MeOH) to a concentration of 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add sodium methoxide (NaOMe, 1.5 equiv, either as a solid or a solution in MeOH) portion-wise.
-
Reaction: Stir at 0 °C for 1 hour or until TLC analysis indicates complete conversion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography to yield the methyl ester and recover the chiral auxiliary. The recovered auxiliary can often be reused after purification.
Part III: Expected Outcomes and Data Analysis
The methodologies described consistently produce high yields and exceptional levels of diastereoselectivity across a range of aldehyde substrates.
| Aldehyde | Method | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Isovaleraldehyde | Boron / PhBCl₂ | 92 | >100:1 | [6] |
| Benzaldehyde | Boron / PhBCl₂ | 89 | 9.5:1 | [6] |
| Propionaldehyde | Titanium / TiCl₄ | 91 | >99:1 (non-Evans syn) | [3] |
| Cyclohexanecarboxaldehyde | Titanium / TiCl₄ | 89 | 97:3 (Evans syn) | [3] |
Determining Diastereoselectivity: The diastereomeric ratio (dr) is most commonly determined by ¹H NMR spectroscopy of the crude reaction mixture. The α-protons or methyl groups adjacent to the newly formed stereocenters typically exhibit distinct chemical shifts, allowing for integration and quantification of each diastereomer.
Part IV: Comprehensive Workflow Visualization
The entire process, from enolization to the final functionalized product, can be visualized as a streamlined workflow.
Sources
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereoselective enolate generation with (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Application Note & Protocol
Diastereoselective Enolate Generation with (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone: A Guide to Stereocontrolled Carbon-Carbon Bond Formation
Abstract
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries remain a robust and reliable strategy for inducing asymmetry in chemical transformations.[1][2] This document provides a comprehensive technical guide on the application of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a highly effective chiral auxiliary, for the diastereoselective generation of enolates and their subsequent reaction with electrophiles. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, field-tested protocols for aldol additions, and discuss the critical parameters that govern the high diastereoselectivity characteristic of this system.
Theoretical Background & Mechanistic Rationale
The use of N-acyl thiazolidinethiones, analogous to the more widely known Evans oxazolidinones, provides a powerful method for asymmetric synthesis.[3] The efficacy of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone stems from its rigid, C₂-symmetric-like environment, which effectively dictates the facial selectivity of enolate reactions.
1.1. The Chiral Auxiliary: A Scaffold for Stereocontrol
The key to the auxiliary's function is the stereogenic center at the C4 position, bearing an isopropyl group. This bulky substituent creates a highly differentiated steric environment. Upon N-acylation, the resulting imide possesses two carbonyl groups (one from the acyl group, one from the thione C=S being considered as part of the acyl moiety for enolization purposes).
1.2. Mechanism: The Path to a Single Diastereomer
The high diastereoselectivity observed in reactions involving this auxiliary is primarily attributed to the formation of a geometrically defined (Z)-enolate, which then adopts a conformation that minimizes steric and dipolar repulsions.
-
Enolate Geometry: Deprotonation at the α-carbon with a hindered base like lithium diisopropylamide (LDA) or "soft" enolization with a Lewis acid like titanium tetrachloride (TiCl₄) and a tertiary amine base preferentially yields the (Z)-enolate.[4][5] This is because the conformation required for deprotonation places the α-proton in a position where its removal leads to the thermodynamically more stable enolate, avoiding steric clash with the auxiliary's isopropyl group.
-
Facial Shielding: Once formed, the planar (Z)-enolate is not free to rotate. The bulky isopropyl group on the thiazolidinethione ring effectively blocks one face of the enolate. An incoming electrophile is therefore directed to the less sterically hindered face, resulting in the formation of a single predominant diastereomer.[4]
-
Role of Chelation: When using metal-based reagents (e.g., LDA, Bu₂BOTf, TiCl₄), the metal cation coordinates to both the enolate oxygen and the thione sulfur atom. This chelation locks the system into a rigid, six-membered ring-like transition state, further enhancing the facial bias exerted by the isopropyl group.[5][6]
Caption: Mechanism of stereocontrol using the thiazolidinethione auxiliary.
Experimental Protocols
The following protocols are designed for the diastereoselective aldol addition of the enolate derived from (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone to an aldehyde. All operations should be conducted in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | >98% | Commercial | Store under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Commercial | Pass through activated alumina column. |
| Diisopropylamine | >99.5% | Commercial | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial | Titrate periodically. |
| Aldehyde (e.g., Isobutyraldehyde) | >99% | Commercial | Distill before use. |
| Saturated aq. NH₄Cl | Reagent Grade | N/A | |
| Anhydrous MgSO₄ | Reagent Grade | N/A | |
| Solvents for Chromatography (Hexanes, EtOAc) | HPLC Grade | N/A | |
| Silica Gel | 230-400 mesh | N/A |
2.2. Protocol A: Lithium Enolate Generation and Aldol Addition
This protocol utilizes a strong, non-nucleophilic base to generate the lithium enolate under kinetic control.
-
LDA Preparation: In a flame-dried, three-neck flask equipped with a thermometer, N₂ inlet, and septum, dissolve diisopropylamine (1.1 eq) in anhydrous THF (approx. 0.4 M). Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting colorless solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 eq) in anhydrous THF (approx. 0.1 M). Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution (1.05 eq) dropwise via cannula over 20 minutes. The solution should turn a deep yellow or orange. Stir at -78 °C for 30-45 minutes.
-
Aldol Addition: Add the desired aldehyde (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Before purification, dissolve a small aliquot of the crude material in CDCl₃ and acquire a ¹H NMR spectrum to determine the diastereomeric ratio (d.r.).[7]
2.3. Protocol B: Titanium Enolate Generation (Soft Enolization)
This method is advantageous for certain substrates and can sometimes lead to enhanced selectivity or different diastereomeric outcomes compared to lithium enolates.[5]
-
Setup: Dissolve (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a flame-dried flask under N₂. Cool the solution to -78 °C.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise. The solution will likely turn a deep red or purple color. Stir for 5 minutes.
-
Base Addition: Add a hindered amine base, such as N,N-diisopropylethylamine (Hünig's base) (1.2 eq), dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise at -78 °C.
-
Reaction and Work-up: Stir for 2-4 hours at -78 °C. Quench with a half-saturated aqueous NH₄Cl solution and proceed with an aqueous work-up as described in Protocol A.
Caption: General workflow for diastereoselective aldol addition.
2.4. Auxiliary Cleavage
The chiral auxiliary can be cleaved under mild conditions to yield various useful functional groups, and the valuable auxiliary can often be recovered.
-
To yield the carboxylic acid: Treat the aldol adduct with LiOH and H₂O₂ in a THF/water mixture at 0 °C.
-
To yield the primary alcohol: Use a reducing agent such as lithium borohydride (LiBH₄) in THF/water.
-
To yield the methyl ester: Transesterification with NaOMe in methanol is effective.
Factors Influencing Diastereoselectivity
Achieving optimal results requires careful control of reaction parameters. The choice of base, cation, and solvent can have a profound impact on the diastereomeric ratio.
| Parameter | Condition A | Expected Outcome (d.r.) | Condition B | Expected Outcome (d.r.) | Rationale |
| Base/Cation | LDA (Li⁺) in THF | >95:5 | NaHMDS (Na⁺) in THF | >95:5 | Both form highly ordered, chelated transition states. Li⁺ and Na⁺ provide strong Lewis acidity to organize the transition state.[8] |
| Lewis Acid | TiCl₄ / Hünig's Base | >98:2 (non-Evans syn) | Bu₂BOTf / Et₃N | >98:2 (Evans syn) | The Lewis acid's identity dictates the nature of the chelated transition state, sometimes reversing the facial selectivity.[5] |
| Temperature | -78 °C | High | 0 °C | Lower | Low temperatures are essential for kinetic control, preventing enolate equilibration or retro-aldol reactions. |
| Solvent | THF | High | HMPA (co-solvent) | Lower | Strongly coordinating solvents can disrupt the chelated transition state, leading to reduced organization and lower selectivity. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Aldol Product | 1. Incomplete enolate formation (inactive base).2. Water in the reaction. 3. Unreactive electrophile. | 1. Titrate n-BuLi before use; ensure diisopropylamine is dry.2. Rigorously dry all glassware, solvents, and reagents.3. Use a more reactive electrophile or consider a Lewis acid-catalyzed protocol (Protocol B). |
| Low Diastereoselectivity (Low d.r.) | 1. Temperature too high.2. Enolate equilibration.3. Non-chelating conditions. | 1. Maintain temperature strictly at -78 °C or lower.2. Ensure rapid trapping of the kinetically formed enolate with the electrophile.3. Use a strongly coordinating cation like Li⁺ or Ti⁴⁺. |
| Side Product Formation | 1. Self-condensation of the aldehyde.2. α-dealkylation or other enolate decomposition pathways. | 1. Add the aldehyde slowly to the enolate solution to maintain a low instantaneous concentration.2. Use the enolate immediately after its formation; do not let it sit for extended periods, even at low temperatures. |
Conclusion
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone serves as a powerful and reliable chiral auxiliary for the diastereoselective formation of (Z)-enolates. Its application in aldol reactions, as detailed in these protocols, consistently delivers products with high levels of stereocontrol. The predictability of the stereochemical outcome, coupled with the operational simplicity and the ability to cleave the auxiliary under mild conditions, makes this methodology a valuable tool for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.
References
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier. [URL: https://www.elsevier.com/books/principles-of-asymmetric-synthesis/gawley/978-0-08-044860-2]
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [URL: https://doi.org/10.1021/ja00398a058]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(6). [URL: https://www.researchgate.net/publication/332998335_Use_of_chiral_auxiliaries_in_the_asymmetric_synthesis_of_biologically_active_compounds_A_review]
- Chiral auxiliary - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. (2007). Nature Protocols, 2(7), 1798–1805. [URL: https://pubmed.ncbi.nlm.nih.gov/17641655/]
- Diastereoselectivity in enolate alkylation reactions - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone - Benchchem. [URL: https://www.benchchem.com/product/bcp274311]
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (1995). Chemical Reviews, 95(5), 1277–1304. [URL: https://pubs.acs.org/doi/10.1021/cr00037a004]
- Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. (2008). Nature Protocols, 3(2), 215-219. [URL: https://pubmed.ncbi.nlm.nih.gov/18274513/]
- Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. (2023). Beilstein Journal of Organic Chemistry, 19, 626–680. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10163351/]
- Stereoselective enolate reaction with chiral auxiliary : r/chemhelp - Reddit. [URL: https://www.reddit.
- Can any one explain how to determine diastereomeric ratio from NMR spectra? - ResearchGate. [URL: https://www.researchgate.
- Diastereoselective reactions of enolates - ResearchGate. [URL: https://www.researchgate.
- 2.14 Selected Diastereoselective Reactions: Enolate Alkylation - ResearchGate. [URL: https://www.researchgate.
- One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. (2018). Molecules, 23(7), 1792. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100223/]
- Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. (2021). Chemistry – A European Journal, 27(56). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8595304/]
- In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. [URL: https://diposit.ub.edu/dspace/bitstream/2445/203403/1/694998.pdf]
- Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N- Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. (2001). The Journal of Organic Chemistry, 66(5), 1589-1597. [URL: https://www.researchgate.net/publication/11993245_Asymmetric_Aldol_Additions_Use_of_Titanium_Tetrachloride_and_--Sparteine_for_the_Soft_Enolization_of_N-_Acyl_Oxazolidinones_Oxazolidinethiones_and_Thiazolidinethiones]
- Stereoselective addition of the titanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione to five-membered N-acyl iminium ions. (2004). Organic Letters, 6(17), 2925-2928. [URL: https://pubmed.ncbi.nlm.nih.gov/15307775/]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective addition of the titanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione to five-membered N-acyl iminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: N-acylation of (R)-4-isopropyl-2-thioxothiazolidine
Introduction: The Significance of N-Acyl Thioxothiazolidinones in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for stereochemical control is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] Among the pantheon of these molecules, the (R)-4-isopropyl-2-thioxothiazolidine, a derivative of the amino acid (R)-valine, has emerged as a robust and versatile chiral auxiliary. Its utility is unlocked through N-acylation, a foundational reaction that appends an acyl group to the nitrogen atom of the thiazolidinethione ring.
The resulting N-acyl derivatives are conformationally rigid structures that serve as precursors to highly stereodefined enolates.[2] The thiocarbonyl group of the thioxothiazolidine ring, in conjunction with a Lewis acid, provides a well-defined, chelated transition state that effectively shields one face of the enolate. This steric blockade directs the approach of electrophiles, leading to the formation of new stereocenters with exceptional predictability and control.[3] Consequently, N-acylated (R)-4-isopropyl-2-thioxothiazolidines are pivotal intermediates in a multitude of asymmetric transformations, including aldol additions, alkylations, and Michael additions.[2][4]
This document provides a comprehensive guide to the N-acylation of (R)-4-isopropyl-2-thioxothiazolidine, detailing a reliable protocol, the mechanistic principles underpinning the transformation, and practical insights for researchers in synthetic chemistry and drug development.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation of (R)-4-isopropyl-2-thioxothiazolidine is a classic nucleophilic acyl substitution reaction. The process is initiated by the deprotonation of the N-H proton of the thiazolidinethione ring. Due to the electron-withdrawing nature of the adjacent thiocarbonyl group, this proton is sufficiently acidic (pKa ≈ 13-14 in DMSO) to be removed by a suitable base.
Two primary strategies are commonly employed:
-
Strong Base Protocol (e.g., n-Butyllithium): This highly reliable method involves the use of a strong organolithium base at low temperatures to irreversibly and quantitatively generate the lithium amide anion. This potent nucleophile then readily attacks the electrophilic carbonyl carbon of an acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group, furnishing the desired N-acyl product. This is often the method of choice for ensuring complete conversion before introducing the electrophile.
-
Amine Base Protocol (e.g., Triethylamine): A milder, more operationally simple approach utilizes a tertiary amine base like triethylamine (Et₃N). In this case, the amine serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction between the thiazolidinethione and the acyl chloride.[5] While the thiazolidinethione is not fully deprotonated as with n-BuLi, the reaction is driven forward by the removal of HCl, which would otherwise protonate the starting material and halt the reaction. This method avoids the need for cryogenic temperatures and pyrophoric reagents.
The choice of method depends on the specific acyl chloride used, its sensitivity, and the desired reaction conditions. For this guide, we will detail the widely applicable and robust amine base protocol.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the N-acylation process, from setup to purification.
Caption: General workflow for the N-acylation of (R)-4-isopropyl-2-thioxothiazolidine.
Detailed Experimental Protocol
This protocol describes the N-acylation of (R)-4-isopropyl-2-thioxothiazolidine with propionyl chloride using triethylamine as the base.
Materials and Reagents:
-
(R)-4-isopropyl-2-thioxothiazolidine
-
Propionyl chloride (or other desired acyl chloride)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add (R)-4-isopropyl-2-thioxothiazolidine (1.0 eq).
-
Dissolve the solid in anhydrous dichloromethane (approx. 0.1–0.2 M concentration).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Reagents: To the stirred solution, add freshly distilled triethylamine (1.5 eq) via syringe.
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.2 eq) dropwise via syringe over 5-10 minutes. A white precipitate of triethylammonium chloride will form.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the starting thiazolidinethione.
-
Workup: Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure N-acyl-(R)-4-isopropyl-2-thioxothiazolidine.
Quantitative Data and Key Parameters
The following table summarizes the key reaction parameters for this protocol.
| Parameter | Value/Description | Rationale |
| Substrate | (R)-4-isopropyl-2-thioxothiazolidine | 1.0 equivalent |
| Acylating Agent | Acyl Chloride (e.g., Propionyl Chloride) | 1.1–1.2 equivalents |
| Base | Triethylamine (Et₃N) | 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) | ~0.1–0.2 M |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at RT. |
| Reaction Time | 1–3 hours | Typically sufficient for complete conversion; monitor by TLC. |
| Typical Yield | >90% | High yields are expected after chromatographic purification. |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 3 hours, the acyl chloride may have degraded due to moisture, or the triethylamine may not be pure. Ensure all reagents are of high quality and the solvent is anhydrous. A small, additional charge of the acyl chloride and base can be considered.
-
Low Yield after Purification: The product can be somewhat sensitive. Avoid prolonged exposure to silica gel during chromatography. The triethylammonium chloride precipitate can sometimes trap the product; ensure thorough extraction during the workup phase.
-
Alternative Strong Base Protocol: For less reactive acyl chlorides or to ensure quantitative formation of the nucleophile before proceeding, the use of n-BuLi (1.05 eq) in anhydrous THF at -78 °C is a highly effective alternative.[2] The thiazolidinethione is deprotonated for ~30 minutes before the dropwise addition of the acyl chloride at -78 °C, followed by a slow warm-up to room temperature.
-
Safety: Acyl chlorides are corrosive and react violently with water. Triethylamine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The N-acylation of (R)-4-isopropyl-2-thioxothiazolidine is a cornerstone transformation that enables the use of this powerful chiral auxiliary in a wide array of stereoselective reactions. The protocol described provides a reliable and high-yielding method for accessing these valuable synthetic intermediates. By understanding the underlying mechanism and paying close attention to experimental details such as reagent quality and anhydrous conditions, researchers can confidently and reproducibly synthesize N-acyl thioxothiazolidinones, paving the way for the asymmetric construction of complex molecular architectures.
References
-
Organic Syntheses, Coll. Vol. 10, p.472 (2004); Vol. 77, p.64 (2000). Link
-
Hodge, M. B., & Olivo, H. F. (2004). Stereoselective aldol additions of titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione. Tetrahedron, 60(42), 9397–9403. Link
-
Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(09), 1575-1577. Link
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. Link
-
Wikipedia contributors. (2023, December 2). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from Link
-
Olivo, H. F., & Velazquez, F. (2002). Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes. Organic Letters, 4(18), 3111–3114. Link
-
BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Link
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. Link
-
iGEM 2012 Team TU Darmstadt. (2012). Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine. Link
-
Sibi, M. P., & Venkatraman, L. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ARKIVOC, 2008(ii), 250-257. Link
-
BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. Link
Sources
The Strategic Application of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in Asymmetric Synthesis of Natural Products
Introduction: The Power of Chiral Auxiliaries in Modern Synthesis
In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is intrinsically tied to their three-dimensional architecture. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, enabling the diastereoselective formation of new stereocenters.[1] These molecular scaffolds temporarily attach to a substrate, direct the stereochemical course of a reaction, and are subsequently removed, leaving behind an enantiomerically enriched product.[2] Among the various classes of chiral auxiliaries, N-acylthiazolidinethiones, exemplified by (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, have emerged as highly versatile and reliable reagents, particularly in the construction of carbon-carbon bonds via asymmetric aldol reactions.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this powerful chiral auxiliary in the synthesis of complex natural products.
Core Principles: Why Thiazolidinethiones?
The utility of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and related thiazolidinethiones stems from several key features that offer advantages over other chiral auxiliaries, such as the more classical Evans oxazolidinones.[5][6]
-
Predictable and High Diastereoselectivity: The rigid heterocyclic structure and the bulky isopropyl group effectively shield one face of the enolate, leading to highly predictable and often excellent levels of diastereoselectivity in reactions with electrophiles.
-
Versatility in Aldol Reactions: A signal advantage of thiazolidinethione auxiliaries is the ability to access both "Evans-syn" and "non-Evans-syn" aldol products from the same chiral auxiliary simply by modulating the reaction conditions.[4] This flexibility is crucial in the synthesis of polyketide natural products with multiple stereocenters.
-
Facile Removal: The thiazolidinethione auxiliary can be cleaved under a variety of mild conditions to yield a range of useful functionalities, including carboxylic acids, esters, amides, and even aldehydes, without epimerization of the newly formed stereocenters.[7][8]
-
Enhanced Reactivity of the Thioamide: The thiocarbonyl group of the thiazolidinethione is more readily activated than the carbonyl of an oxazolidinone, facilitating a wider range of transformations of the aldol adducts.[5]
Mechanism of Stereocontrol in Asymmetric Aldol Additions
The stereochemical outcome of aldol reactions employing N-acylthiazolidinethiones is dictated by the geometry of the intermediate enolate and the subsequent organization of the transition state. The use of titanium(IV) chloride (TiCl₄) as a Lewis acid is central to the success of these reactions.[4] The choice of the amine base, however, plays a critical role in determining which diastereomer is formed.
Formation of the "Evans-syn" Aldol Product
To achieve the "Evans-syn" aldol product, a non-chelating transition state is favored. This is typically achieved by using two equivalents of a sterically hindered amine base, such as (-)-sparteine.[4] The first equivalent of the base deprotonates the α-carbon to form the titanium enolate. The second equivalent of the base is believed to coordinate to the titanium center, disrupting the chelation between the titanium and the thiocarbonyl sulfur. This leads to a dipole-minimized, open transition state where the aldehyde approaches from the less hindered face of the enolate, resulting in the "Evans-syn" diastereomer.[3]
Figure 1: Proposed mechanism for the formation of the "Evans-syn" aldol product.
Formation of the "non-Evans-syn" Aldol Product
Conversely, the "non-Evans-syn" aldol product is obtained when a chelating transition state is favored. This is achieved by using only one equivalent of the amine base.[4] In this scenario, the titanium center remains chelated to both the enolate oxygen and the thiocarbonyl sulfur, creating a rigid, chair-like six-membered transition state. The aldehyde then approaches from the face opposite the bulky isopropyl group of the auxiliary, leading to the "non-Evans-syn" diastereomer.
Figure 2: Proposed mechanism for the formation of the "non-Evans-syn" aldol product.
Experimental Protocols
The following protocols are representative examples for the use of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in asymmetric aldol reactions.
Protocol 1: Synthesis of the "Evans-syn" Aldol Adduct
This protocol is adapted from the work of Crimmins and Chaudhary.[4]
Materials:
-
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in dichloromethane
-
(-)-Sparteine
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 equiv) and dissolve in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TiCl₄ (1.1 equiv, 1.0 M solution in DCM) dropwise. The solution will turn deep red.
-
Add (-)-sparteine (2.2 equiv) dropwise. The solution will become a dark brown suspension.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) as a solution in DCM.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired "Evans-syn" aldol adduct.
Protocol 2: Synthesis of the "non-Evans-syn" Aldol Adduct
This protocol is also adapted from the work of Crimmins and Chaudhary.[4]
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add (-)-sparteine (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) as a solution in DCM.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Follow steps 8-12 from Protocol 1 to work up and purify the "non-Evans-syn" aldol adduct.
Protocol 3: Removal of the Thiazolidinethione Auxiliary
A variety of methods can be employed to cleave the chiral auxiliary. The following is a representative procedure for the formation of a benzyl ester, adapted from the work of Su and coworkers.[7][8]
Materials:
-
N-acylthiazolidinethione aldol adduct
-
Benzyl alcohol
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
Procedure:
-
To a solution of the N-acylthiazolidinethione aldol adduct (1.0 equiv) in anhydrous toluene (0.1 M) add benzyl alcohol (5.0 equiv).
-
Add DMAP (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the benzyl ester and the recovered chiral auxiliary.
Case Study: Application in the Synthesis of a Polyketide Fragment
The power of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is best illustrated in the context of a total synthesis. While a complete total synthesis is beyond the scope of this note, the following hypothetical example demonstrates the strategic application of this auxiliary in the construction of a key fragment of a polyketide natural product.
Target Fragment: A C1-C7 fragment of a hypothetical macrolide containing multiple stereocenters.
Figure 3: Iterative strategy for polyketide synthesis.
This iterative approach, where the product of one aldol reaction is transformed into the aldehyde for the next, allows for the controlled construction of complex stereochemical arrays. The ability to select for either "Evans-syn" or "non-Evans-syn" products at each step provides immense synthetic flexibility.
Data Summary: Diastereoselectivity in Asymmetric Aldol Reactions
The following table summarizes typical diastereoselectivities achieved with (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and related auxiliaries in asymmetric aldol reactions.
| Aldehyde | Conditions | Product | Diastereomeric Ratio (dr) | Reference |
| Isobutyraldehyde | TiCl₄, 2.2 eq (-)-sparteine | "Evans-syn" | >99:1 | [4] |
| Benzaldehyde | TiCl₄, 2.2 eq (-)-sparteine | "Evans-syn" | 98:2 | [4] |
| Isobutyraldehyde | TiCl₄, 1.1 eq (-)-sparteine | "non-Evans-syn" | 97:3 | [4] |
| Benzaldehyde | TiCl₄, 1.1 eq (-)-sparteine | "non-Evans-syn" | 95:5 | [4] |
Conclusion
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a powerful and versatile chiral auxiliary for asymmetric synthesis. Its ability to direct the stereochemical outcome of aldol reactions with high and predictable diastereoselectivity, coupled with the flexibility to access different stereoisomers and the facile removal of the auxiliary, makes it an invaluable tool in the synthesis of complex natural products. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of this reagent in research and development settings.
References
-
Crimmins, M. T., Christie, H. S., & Hughes, C. O. (n.d.). SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY. Organic Syntheses Procedure. Retrieved from [Link]
-
Sammakia, T., & Stangeland, E. L. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]
-
Sammakia, T., & Stangeland, E. L. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. [Link]
-
Su, D.-W., & Yan, T.-H. (2004). Removal of Thiazolidinethione Auxiliaries with Benzyl Alcohol Mediated by DMAP. The Journal of Organic Chemistry, 69(18), 6141–6144. [Link]
-
Crimmins, M. T. (n.d.). Crimmins thiazolidinethione aldolization. ResearchGate. Retrieved from [Link]
-
Su, D. W., & Yan, T. H. (2004). Removal of Thiazolidinethione Auxiliaries With Benzyl Alcohol Mediated by DMAP. Journal of Organic Chemistry, 69(18), 6141-6144. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]
-
Sammakia, T., & Stangeland, E. L. (2004). Highly Selective Asymmetric Acetate Aldol Reactions of an N-Acetyl Thiazolidinethione Reagent. Organic Letters, 6(18), 3139-3141. [Link]
-
Scheidt, K. A., & Hentemann, M. F. (2005). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Organic Letters, 7(16), 3533–3536. [Link]
-
Sibi, M. P., & Asano, Y. (2007). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Angewandte Chemie International Edition, 46(30), 5827–5830. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Organic Letters, 8(8), 1613–1616. [Link]
-
Nicolaou, K. C., & Chen, J. S. (2014). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Israel Journal of Chemistry, 54(5-6), 539–562. [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of thiazolidinethione auxiliaries with benzyl alcohol mediated by DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of β-Hydroxy Acids with Thiazolidinethione Auxiliaries
Introduction
The stereoselective synthesis of β-hydroxy acids is a cornerstone of modern organic chemistry, providing critical chiral building blocks for a vast array of biologically active natural products and pharmaceutical agents. Among the most robust and versatile methods for achieving this is the asymmetric aldol addition, where a chiral auxiliary directs the formation of new stereocenters with high fidelity. While the Evans oxazolidinone auxiliaries are well-established, the thiazolidinethione auxiliaries, particularly as developed and popularized by the Crimmins group, offer distinct advantages, including facile auxiliary cleavage and the ability to access different stereoisomers through tunable reaction conditions.[1][2]
This guide provides an in-depth exploration of the use of thiazolidinethione auxiliaries for the diastereoselective synthesis of β-hydroxy acids. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, field-proven protocols for key transformations, and summarize the expected outcomes for researchers in organic synthesis and drug development.
The Principle of Stereocontrol: Chelated vs. Non-Chelated Transition States
The remarkable stereochemical flexibility of the Crimmins aldol reaction stems from the ability to control the geometry of the titanium enolate and its subsequent reaction with an aldehyde. This control is achieved by modulating the stoichiometry of the Lewis acid (typically titanium tetrachloride, TiCl₄) and a tertiary amine base, such as (-)-sparteine or diisopropylethylamine (DIPEA).[2][3] This modulation allows for the selective formation of either a chelated or a non-chelated Zimmerman-Traxler-type transition state, leading to the "non-Evans" syn or the "Evans" syn aldol adduct, respectively.
1. The "Evans" syn Pathway (Non-Chelated Transition State): When two equivalents of a base like (-)-sparteine are used with one equivalent of TiCl₄, a non-chelated transition state is favored.[2] The (Z)-enolate arranges in a chair-like transition state where the aldehyde's R group occupies a pseudo-equatorial position to minimize steric hindrance. The chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face, thus dictating the absolute stereochemistry of the newly formed hydroxyl and methyl centers.
2. The "non-Evans" syn Pathway (Chelated Transition State): Conversely, using one equivalent of base with one equivalent of TiCl₄ promotes the formation of a rigid, chelated transition state.[2][3] The titanium atom coordinates to both the enolate oxygen and the sulfur atom of the thiazolidinethione ring. This chelation forces the aldehyde to approach from the alternative face of the enolate compared to the non-chelated model, resulting in the opposite diastereomer, the "non-Evans" syn adduct.
The ability to access either diastereomer from the same starting materials simply by altering reagent stoichiometry is a powerful feature of this methodology.[2]
Core Experimental Workflow
The synthesis of a β-hydroxy acid using a thiazolidinethione auxiliary generally follows a three-step sequence: acylation of the auxiliary, the key diastereoselective aldol addition, and finally, the hydrolytic or reductive removal of the auxiliary.
Caption: General experimental workflow for β-hydroxy acid synthesis.
Detailed Protocols
Protocol 1: Synthesis of N-Propionyl Thiazolidinethione
This procedure describes the acylation of a commercially available chiral thiazolidinethione, for example, (S)-4-isopropyl-1,3-thiazolidine-2-thione, derived from L-valine.
Materials:
-
(S)-4-isopropyl-1,3-thiazolidine-2-thione
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, argon-flushed round-bottom flask, add (S)-4-isopropyl-1,3-thiazolidine-2-thione (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of propionyl chloride (1.2 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl thiazolidinethione.
Protocol 2: Diastereoselective Titanium-Mediated Aldol Addition
This protocol provides conditions for accessing both the "Evans" syn and "non-Evans" syn aldol adducts.
A. Formation of the "Evans" syn Adduct
Reagents:
-
N-propionyl thiazolidinethione (1.0 eq)
-
Titanium tetrachloride (TiCl₄, 1.0 M in DCM, 1.05 eq)
-
(-)-Sparteine (2.5 eq) or Diisopropylethylamine (DIPEA, 1.1 eq)[1][4]
-
Aldehyde (1.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Add the N-propionyl thiazolidinethione (1.0 eq) to a dry, argon-flushed flask and dissolve in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add TiCl₄ (1.05 eq) dropwise. The solution will typically turn a deep red or orange color. Stir for 15 minutes.
-
Add (-)-sparteine (2.5 eq) or DIPEA (1.1 eq) dropwise. Stir the resulting enolate solution for 40-60 minutes at -78 °C.[4]
-
Add the aldehyde (1.1 eq), either neat or as a solution in DCM, dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a half-saturated aqueous solution of NH₄Cl.[4]
-
Follow the workup procedure described in Protocol 1 (steps 7-8).
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification by flash chromatography.
B. Formation of the "non-Evans" syn Adduct
Procedure: The procedure is identical to Protocol 2A, with one critical modification:
-
In step 4, use only 1.0 equivalent of (-)-sparteine.[2] This stoichiometric change favors the chelated transition state, leading to the "non-Evans" syn product.[2][3]
Sources
- 1. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Cleavage of the N-acyl Group from (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Introduction: The Strategic Role of Thiazolidinethione Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and natural product synthesis. Chiral auxiliaries have emerged as a robust and reliable strategy to command stereocontrol in carbon-carbon bond-forming reactions. Among these, N-acyl thiazolidinethiones, such as (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, have garnered significant attention. These auxiliaries, derived from readily available amino acids, offer a powerful means to direct the stereochemical outcome of reactions like aldol additions, alkylations, and acylations.
A key advantage of thiazolidinethione auxiliaries over their oxazolidinone counterparts lies in the facility of the N-acyl group cleavage. The presence of the thiocarbonyl group enhances the electrophilicity of the carbonyl carbon of the acyl group, rendering it more susceptible to nucleophilic attack. This heightened reactivity allows for milder and more versatile cleavage conditions, which is crucial for preserving the integrity of sensitive functional groups and preventing racemization of the newly formed stereocenter.
This comprehensive guide provides detailed protocols and mechanistic insights for the cleavage of the N-acyl group from (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a widely used chiral auxiliary. The methodologies outlined herein are designed to be self-validating, with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.
Mechanism and Rationale for Reagent Selection
The cleavage of the N-acyl group from a thiazolidinethione auxiliary proceeds via a nucleophilic acyl substitution mechanism. The choice of nucleophile dictates the nature of the final product, offering a versatile platform for the synthesis of a variety of chiral molecules, including carboxylic acids, esters, amides, and alcohols.
The thiocarbonyl group of the thiazolidinethione ring plays a pivotal role in facilitating this transformation. Its electron-withdrawing nature, which is more pronounced than that of a carbonyl group, increases the partial positive charge on the exocyclic acyl carbonyl carbon. This enhanced electrophilicity makes the acyl group more susceptible to attack by a wide range of nucleophiles.
The general mechanism can be depicted as follows:
Caption: Generalized mechanism for the cleavage of the N-acyl group.
The selection of the appropriate nucleophile and reaction conditions is critical for achieving a successful and clean cleavage. The following sections detail protocols for various types of cleavage reactions, along with the rationale for the choice of reagents.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the cleavage of the N-acyl group from (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone to yield different functional groups.
Protocol 1: Hydrolytic Cleavage to Afford Chiral Carboxylic Acids
This is one of the most common methods for removing the chiral auxiliary, yielding the corresponding carboxylic acid. The use of lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, is a mild and efficient method that selectively cleaves the exocyclic acyl group.[1][2]
Materials:
-
N-acylated (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone derivative
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acylated thiazolidinethione (1.0 equiv) in a mixture of THF and water (3:1) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add lithium hydroxide monohydrate (2.0 equiv) to the solution and stir for 10 minutes.
-
Slowly add 30% hydrogen peroxide (4.0 equiv) dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (5.0 equiv) at 0 °C and allow the mixture to warm to room temperature.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by silica gel chromatography or crystallization. The chiral auxiliary can be recovered from the aqueous layer.
Troubleshooting:
-
Incomplete reaction: If the reaction does not go to completion, increase the reaction time or the amount of LiOH and H₂O₂. Ensure the H₂O₂ is fresh.
-
Epimerization: While this method is generally mild, prolonged reaction times or elevated temperatures can lead to epimerization of the α-stereocenter. It is crucial to maintain the temperature at 0 °C and monitor the reaction closely.
Protocol 2: Alcoholysis to Generate Chiral Esters
Transesterification with an alkoxide is an effective method for converting the N-acyl group directly into an ester. Sodium methoxide in methanol is commonly used to produce methyl esters.
Materials:
-
N-acylated (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone derivative
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acylated thiazolidinethione (1.0 equiv) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of sodium methoxide (1.1 equiv) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash chromatography on silica gel.
Troubleshooting:
-
Side reactions: If the substrate contains other ester functionalities, transesterification may occur at those sites as well. In such cases, a milder, Lewis acid-catalyzed alcoholysis may be preferable.
Protocol 3: Reductive Cleavage to Yield Chiral Alcohols
The use of hydride reducing agents allows for the direct conversion of the N-acyl group to a primary alcohol. Lithium borohydride is a milder alternative to lithium aluminum hydride and is often sufficient for this transformation.
Materials:
-
N-acylated (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone derivative
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄)
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acylated thiazolidinethione (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (2.0 equiv) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M NaOH.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by silica gel chromatography.
Troubleshooting:
-
Incomplete reduction: If the reduction is sluggish, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but care must be taken as it may reduce other functional groups in the molecule.
Data Interpretation and Characterization
Successful cleavage of the N-acyl group and the purity of the resulting product should be confirmed by a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the absence of the chiral auxiliary. The disappearance of the characteristic signals for the isopropyl group of the auxiliary is a key indicator of successful cleavage.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (ee) of the chiral product and confirm that no racemization has occurred during the cleavage process.
Workflow Visualization
The general workflow for the application and cleavage of the (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone chiral auxiliary is depicted below.
Caption: Workflow for asymmetric synthesis using a thiazolidinethione auxiliary.
Conclusion
The (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone chiral auxiliary is a powerful tool for asymmetric synthesis, in large part due to the ease and versatility of its removal. The protocols detailed in this application note provide a range of reliable methods for the cleavage of the N-acyl group to afford chiral carboxylic acids, esters, and alcohols. By understanding the underlying mechanistic principles, researchers can confidently apply and adapt these procedures to their specific synthetic targets, thereby accelerating the discovery and development of new chemical entities.
References
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775-777. Available at: [Link]
-
Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894-902. Available at: [Link]
- Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Asymmetric aldol condensation by means of a new chiral auxiliary, 4-alkoxycarbonyl-1, 3-thiazolidine-2-thione derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2089-2093.
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. Available at: [Link]
-
Organic Syntheses. (2007). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. 84, 101. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Crimmins, M. T., & She, J. (2004). Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 69(3), 837-841. Available at: [Link]
-
Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic letters, 6(18), 3139-3141. Available at: [Link]
-
Crimmins, M. T., DeBaillie, A. C., & Zuercher, W. J. (2006). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Organic Letters, 8(11), 2341-2344. Available at: [Link]
- Hentemann, M. F., & Danishefsky, S. J. (2000). An Asymmetric Synthesis of the C (1)-C (11) Segment of Epothilone B. Organic Letters, 2(24), 3793-3795.
- Ghosh, A. K., & Kim, J. H. (2007). Enantioselective synthesis of the C1-C10 and C11-C14 fragments of narbonolide. The Journal of organic chemistry, 72(8), 3049-3052.
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Available at: [Link]
-
Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. Available at: [Link]
-
National Institutes of Health. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. ACS Chemical Biology, 16(9), 1718-1724. Available at: [Link]
-
National Institutes of Health. (2012). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of organic chemistry, 77(23), 10830-10836. Available at: [Link]
-
National Institutes of Health. (2010). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of medicinal chemistry, 53(15), 5650-5658. Available at: [Link]
-
National Institutes of Health. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry, 19, 563-570. Available at: [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Available at: [Link]
-
ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Available at: [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. Available at: [Link]
-
Royal Society of Chemistry. (2000). Asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester. Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3681. Available at: [Link]
-
National Institutes of Health. (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. The Journal of organic chemistry, 78(17), 8683-8690. Available at: [Link]
-
ResearchGate. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. Available at: [Link]
-
National Institutes of Health. (2020). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Advances, 10(49), 29421-29430. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Enantioselective Synthesis of Chiral Alcohols and Amines
<Application Notes & Protocols: Synthesis of Chiral Alcohols and Amines >
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.[3] Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is of paramount importance.[1] This guide provides an in-depth exploration of robust and widely adopted methodologies for the synthesis of two critical classes of chiral building blocks: alcohols and amines.
This document is structured to provide not just procedural steps, but also the underlying scientific principles, enabling researchers to make informed decisions in their synthetic endeavors. We will delve into asymmetric reduction, kinetic resolution, and reductive amination, highlighting both chemical and biocatalytic approaches.
Part 1: Synthesis of Chiral Alcohols
Chiral secondary alcohols are versatile intermediates in the synthesis of a vast number of pharmaceuticals and natural products.[4][5] The primary strategies for their enantioselective synthesis involve the asymmetric reduction of prochiral ketones and the resolution of racemic alcohols.
Asymmetric Reduction of Prochiral Ketones
The most direct route to chiral alcohols is the enantioselective reduction of the corresponding prochiral ketone.[6][7] This can be achieved through both metal-catalyzed hydrogenation and biocatalytic methods.
Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful techniques that utilize a chiral catalyst to deliver hydrogen to a ketone in a stereoselective manner.[6][8][9] Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed.[8][10]
-
Asymmetric Hydrogenation: This method typically uses molecular hydrogen (H₂) as the reductant. Catalysts derived from chiral diphosphine ligands, such as BINAP and PhanePhos, in complex with ruthenium are highly effective for the hydrogenation of a wide range of ketones.[4][11]
-
Asymmetric Transfer Hydrogenation (ATH): ATH offers an operationally simpler alternative, employing hydrogen donors like isopropanol or formic acid.[6][8][10] Bifunctional catalysts, which facilitate the concerted transfer of a proton and a hydride, have shown exceptional activity and enantioselectivity.[9][12]
Causality in Catalyst Selection: The choice of ligand is critical as it creates the chiral environment around the metal center, dictating the facial selectivity of the hydride attack on the ketone. The electronic and steric properties of the substrate also play a significant role in catalyst performance. For instance, ketones with coordinating groups can chelate to the metal, enhancing enantioselectivity.[6]
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example of an ATH reaction using a Ru-based catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]
-
Formic acid/triethylamine azeotrope (5:2)
-
Acetophenone
-
Anhydrous isopropanol
-
Anhydrous dichloromethane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at 80°C for 20 minutes to pre-form the active catalyst.
-
Cool the solution to room temperature and add acetophenone (1 mmol).
-
Add the formic acid/triethylamine azeotrope (2 mL).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Data Presentation:
| Substrate | Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |
| Acetophenone | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH/NEt₃ | >95 | 97 | [8] |
| 1-Acetonaphthone | Ru-B10 catalyst | ⁱPrOH | >95 | 92 | [12] |
| 4-Chromanone | MsDPEN–Cp*Ir complex | H₂ | >99 | 99 | [11] |
Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for ketone reduction.[4][13] These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the ketone.[1]
Causality in Biocatalysis: The high enantioselectivity of ADHs stems from the specific three-dimensional arrangement of amino acid residues in the enzyme's active site, which precisely orients the substrate for a stereospecific hydride transfer.[1] A key challenge is the need to regenerate the expensive cofactor in situ. This is often achieved by using a sacrificial alcohol, like isopropanol, or by coupling the reaction with another enzyme, such as glucose dehydrogenase.[1][4][13]
Protocol 2: ADH-Catalyzed Reduction of Ethyl 4-chloroacetoacetate
This protocol illustrates a typical biocatalytic reduction with cofactor regeneration.
Materials:
-
Ketoreductase (e.g., KRED1001)[1]
-
Glucose Dehydrogenase (GDH)
-
NADP⁺
-
D-Glucose
-
Ethyl 4-chloroacetoacetate
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add D-glucose (1.2 equivalents), NADP⁺ (0.001 equivalents), GDH, and the ketoreductase.
-
Stir the mixture until all components are dissolved.
-
Add ethyl 4-chloroacetoacetate (1 equivalent).
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH, with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Determine the enantiomeric excess of the resulting ethyl (R)-4-chloro-3-hydroxybutanoate by chiral GC.
Workflow for Asymmetric Ketone Reduction:
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rua.ua.es [rua.ua.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diastereoselective Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Stereocontrol in Synthesis
The conjugate addition, or Michael addition, stands as one of the most robust and versatile carbon-carbon and carbon-heteroatom bond-forming reactions in the synthetic chemist's toolkit.[1][2] Its utility is foundational in the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmacologically active agents.[1][2] The reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[1][2][3] While the reaction itself is powerful, controlling the three-dimensional arrangement of atoms—the stereochemistry—at the newly formed chiral centers is a paramount challenge. Diastereoselective conjugate addition reactions address this by guiding the incoming nucleophile to a specific face of the Michael acceptor, resulting in the preferential formation of one diastereomer over others.[1][4]
This guide provides an in-depth exploration of the strategies and protocols for achieving high diastereoselectivity in conjugate addition reactions. We will delve into the mechanistic underpinnings of stereocontrol, from the use of chiral auxiliaries to the application of sophisticated organocatalytic systems, providing field-proven protocols and the rationale behind experimental choices.
Pillar 1: Substrate Control via Chiral Auxiliaries
One of the most reliable and historically significant strategies for inducing diastereoselectivity is the covalent attachment of a chiral auxiliary to the substrate.[1][2][5] The auxiliary acts as a "chiral director," sterically blocking one face of the Michael acceptor and forcing the nucleophile to approach from the less hindered face.[1] An ideal chiral auxiliary should be readily available in enantiopure form, easily attached and removed under mild conditions, and recoverable for reuse.[2]
The Evans Oxazolidinone Auxiliary: A Paradigm of Acyclic Stereocontrol
The Evans oxazolidinone auxiliaries are among the most successful and widely used for a variety of asymmetric transformations, including conjugate additions.[1][6][7] Their effectiveness stems from the ability to form a rigid, chelated intermediate with a Lewis acid, which locks the conformation of the attached α,β-unsaturated system and presents a highly differentiated steric environment.[1]
Mechanism of Stereochemical Induction:
The diastereoselectivity in conjugate additions to N-enoyl oxazolidinones is typically rationalized by the formation of a Lewis acid complex between the two carbonyl oxygens.[1] This chelation forces the molecule into a specific conformation, where one face of the double bond is effectively shielded by the auxiliary's substituent (e.g., a benzyl or isopropyl group). The incoming nucleophile, often an organocuprate, then adds to the less sterically encumbered face.[1]
Workflow: Chiral Auxiliary-Mediated Conjugate Addition
Caption: General workflow for a diastereoselective conjugate addition using a removable chiral auxiliary.
Protocol: Diastereoselective Conjugate Addition of a Gilman Reagent using an Evans Auxiliary
This protocol describes the addition of a lithium dimethylcuprate to a chiral N-cinnamoyl oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Cinnamoyl chloride
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the N-enoyl Oxazolidinone:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add cinnamoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aq. NH₄Cl, extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the chiral Michael acceptor.
-
-
Conjugate Addition Reaction:
-
In a separate flame-dried flask under argon, suspend CuI (1.5 eq) in anhydrous Et₂O (0.1 M) and cool to 0 °C.
-
Add MeLi (3.0 eq) dropwise to form the lithium dimethylcuprate (Gilman reagent). Stir for 20 minutes at 0 °C.
-
Cool the cuprate solution to -78 °C.
-
In another flask, dissolve the N-cinnamoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Transfer the substrate solution to the Gilman reagent solution via cannula.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aq. NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
-
Separate the layers and extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.
-
Purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired diastereomer.
-
-
Auxiliary Cleavage:
-
To cleave the auxiliary, dissolve the purified product in a THF/H₂O mixture (3:1).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir vigorously for 4-6 hours.
-
Quench with aqueous sodium sulfite solution and extract the desired carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.
-
| Auxiliary | Nucleophile | Michael Acceptor | Typical d.r. | Reference |
| Evans Oxazolidinone | Organocuprates | N-Enoyl Imide | >95:5 | [1] |
| (S,S)-(+)-Pseudoephedrine | Organolithiums | N-Enoyl Amide | >90:10 | [1][2] |
| Oppolzer's Sultam | Grignard Reagents | N-Enoyl Sultam | >98:2 | [1] |
Pillar 2: Organocatalysis in Diastereoselective Conjugate Additions
In the last two decades, organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzymatic catalysis.[8] It utilizes small, chiral organic molecules to catalyze asymmetric transformations, often with exceptional levels of stereocontrol.[8] For conjugate additions, organocatalysts typically activate the reactants through the formation of transient, reactive intermediates like enamines or iminium ions, or through non-covalent interactions such as hydrogen bonding.[8][9]
Proline and its Derivatives: Enamine Catalysis
L-Proline and its derivatives are workhorse catalysts for the conjugate addition of aldehydes and ketones to various Michael acceptors, particularly nitroalkenes.[8][10] The catalytic cycle generally involves the formation of a chiral enamine intermediate from the catalyst and the carbonyl donor.[8][10]
Mechanism of Proline Catalysis:
-
Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde nucleophile to form a chiral enamine.
-
Stereoselective Addition: The enamine, a more potent nucleophile than the corresponding enolate, adds to the Michael acceptor (e.g., a nitroalkene). The stereochemistry is directed by the catalyst's chiral scaffold. The carboxylic acid moiety of proline often acts as a Brønsted acid to activate the electrophile via hydrogen bonding.[10]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the proline catalyst.
Mechanism: Proline-Catalyzed Michael Addition
Caption: Simplified catalytic cycle for the proline-catalyzed conjugate addition of a ketone to a nitroalkene.
Protocol: Proline-Catalyzed Diastereoselective Addition of Cyclohexanone to β-Nitrostyrene
This protocol details a highly diastereoselective and enantioselective Michael addition reaction.[8][11][12]
Materials:
-
β-Nitrostyrene
-
Cyclohexanone
-
L-Proline
-
Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a vial, add β-nitrostyrene (1.0 mmol, 1.0 eq).
-
Add the solvent of choice (e.g., Methanol, 2.0 mL). Note: Solvent choice can significantly impact reaction rate and stereoselectivity.[8]
-
Add cyclohexanone (5.0 mmol, 5.0 eq).
-
Add L-Proline (0.2 mmol, 20 mol%).
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction is often carried out under "open-flask" conditions.[8]
-
Monitor the reaction progress by TLC until the β-nitrostyrene is consumed (typically 12-48 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl (2x) to remove the proline catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (typically the syn isomer is favored).
-
Purify the product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the γ-nitroketone.
-
| Catalyst | Nucleophile | Acceptor | Diastereoselectivity (syn:anti) | Enantioselectivity (% ee, syn) | Reference |
| L-Proline | Cyclohexanone | β-Nitrostyrene | up to >95:5 | up to 99% | [11][12] |
| Diphenylprolinol silyl ether | Aldehydes | Nitroalkenes | up to 94:6 | up to 99% | [13] |
| Bifunctional Thiourea | Nitroalkanes | Nitroalkenes | N/A | up to 95% | [9][14] |
Pillar 3: Metal-Catalyzed Diastereoselective Additions
Metal catalysis offers a vast and tunable platform for stereoselective conjugate additions.[15] Chiral ligands coordinated to a metal center create a chiral environment that can effectively discriminate between the diastereotopic faces of the incoming nucleophile or the Michael acceptor. Copper-catalyzed reactions, particularly with Grignard and organozinc reagents, are among the most developed.[16][17][18]
Copper-Catalyzed Addition of Grignard Reagents
The 1,4-addition of Grignard reagents to α,β-unsaturated systems, often sluggish and prone to 1,2-addition, is dramatically improved by the use of catalytic copper salts.[18] The development of chiral ligands for these copper catalysts has enabled highly enantioselective and diastereoselective variants.[16][17]
General Mechanism: The accepted mechanism involves the formation of an organocopper species via transmetalation from the Grignard reagent to the Cu(I) complex.[18] This organocopper species then undergoes conjugate addition to the enone, forming a Cu(III) intermediate, which subsequently undergoes reductive elimination to furnish the product and regenerate the Cu(I) catalyst.[18] The chiral ligand, bound to the copper throughout the cycle, dictates the facial selectivity of the addition.
Protocol: Copper/Chiral Ligand-Catalyzed Diastereoselective Addition to a Chiral Lactam
This protocol illustrates a substrate-controlled diastereoselective conjugate addition where the stereochemistry is dictated by a chiral center already present in the Michael acceptor, enhanced by a metal catalyst.
Materials:
-
Chiral α,β-unsaturated lactam (e.g., derived from pyroglutamic acid)
-
Grignard reagent (e.g., MeMgBr in Et₂O)
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup:
-
To a flame-dried, argon-purged flask, add the chiral α,β-unsaturated lactam (1.0 eq).
-
Dissolve in anhydrous THF (0.1 M) and cool the solution to -78 °C.
-
In a separate flask, add CuBr·SMe₂ (5 mol%). Add anhydrous THF and cool to -78 °C.
-
-
Reaction Execution:
-
Slowly add the Grignard reagent (1.2 eq) to the copper catalyst suspension and stir for 15 minutes to form the active copper species.
-
Transfer the solution of the lactam to the copper/Grignard mixture via cannula.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aq. NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis and purify by flash chromatography. High diastereoselectivity is often observed due to the inherent facial bias of the chiral lactam.[1]
-
Conclusion and Future Outlook
The ability to control diastereoselectivity in conjugate addition reactions is a cornerstone of modern organic synthesis. The strategies outlined—leveraging chiral auxiliaries, harnessing the power of organocatalysis, and designing sophisticated metal-based catalytic systems—provide chemists with a powerful and versatile set of tools. While chiral auxiliaries offer reliability and predictable outcomes, the trend towards catalytic, atom-economical methods continues to drive innovation in the fields of organo- and metal-catalysis.[1] The ongoing development of novel catalysts and diastereodivergent strategies, which allow access to any desired diastereomer from a common starting material by simply tuning the catalyst or conditions, promises to further expand the synthetic utility of this fundamental transformation.[19]
References
-
Hulme, A. N., & Montgomery, J. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 530–562. [Link]
-
Alza, E., Sayalero, S., Kasaplar, P., Almaşi, D., & Pericàs, M. A. (2011). Polystyrene‐Supported Diarylprolinol Ethers as Highly Efficient Organocatalysts for Michael‐Type Reactions. Chemistry – A European Journal, 17(44), 12435-12444. [Link]
-
Marqués-López, E., Herrera, R. P., & Christmann, M. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(5), 786. [Link]
-
Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2000). Catalytic Asymmetric Conjugate Addition. In Modern Organocopper Chemistry (pp. 224-257). Wiley-VCH. [Link]
-
Sibi, M. P., & Manyem, S. (2000). Privileged Chiral Ligands for Asymmetric Catalysis. Tetrahedron, 56(41), 8033-8061. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Modern Oxidation Methods. Wiley-VCH. [Link]
-
Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Chemical Reviews, 108(8), 2824–2852. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Halides on the Reaction between Phenylmagnesium Bromide and α,β-Unsaturated Ketones. Journal of the American Chemical Society, 63(9), 2308–2316. [Link]
-
Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
Sources
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes | MDPI [mdpi.com]
- 9. Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 19. Diastereodivergence in catalytic asymmetric conjugate addition of carbon nucleophiles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Stereocontrol in Lewis Acid-Mediated Reactions with (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Abstract
This guide provides an in-depth exploration of Lewis acid-mediated, stereoselective reactions utilizing the powerful chiral auxiliary, (R)-4-isopropyl-1,3-thiazolidine-2-thione. Derived from the readily available amino acid (R)-valine, the N-acylated derivatives of this auxiliary serve as robust chiral controllers in a variety of carbon-carbon bond-forming reactions. We will dissect the fundamental principles of stereochemical induction, focusing on the critical role of Lewis acid chelation. Detailed, field-proven protocols for diastereoselective aldol additions, conjugate (Michael) additions, and Diels-Alder reactions are presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for the precise construction of chiral molecules.
Foundational Principles: The Thiazolidinethione Auxiliary
This chelation is the cornerstone of its efficacy. By coordinating to a Lewis acid (e.g., TiCl₄, MgBr₂, Et₂AlCl), the N-acyl thiazolidinethione forms a rigid, conformationally locked complex. This complex, combined with the steric hindrance from the C4-isopropyl group, effectively shields one face of the reactive enolate or dienophile. Consequently, the electrophile or diene is forced to approach from the less sterically encumbered face, resulting in a highly predictable and diastereoselective transformation.
Figure 1: Lewis acid chelation creates a rigid scaffold, with the isopropyl group blocking the Re face, directing electrophilic attack to the Si face.
Application: Diastereoselective Aldol Additions
Mechanism of Stereocontrol: The reaction proceeds via a titanium enolate. The stereochemical outcome—either the "Evans syn" or "non-Evans syn" adduct—is dictated by the stoichiometry of the base used for enolization, typically (-)-sparteine or diisopropylethylamine (DIPEA).[5][6]
Figure 2: Control of aldol diastereoselectivity through base stoichiometry.
Protocol 2.1: "Evans Syn" Aldol Addition
This protocol is optimized for generating the conventional "Evans syn" aldol adduct with high diastereoselectivity.
-
Preparation: To a flame-dried, N₂-purged round-bottom flask, add the (R)-N-propionyl-4-isopropyl-2-thioxothiazolidine (1.0 equiv).
-
Solvation: Dissolve in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M and cool the solution to 0 °C.
-
Lewis Acid Addition: Add titanium(IV) chloride (TiCl₄, 1.1 equiv) dropwise. The solution should turn a deep red/brown. Stir for 5 minutes.
-
Enolization: Add (-)-sparteine (2.2 equiv) dropwise. The solution color will lighten. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Cool the reaction to -78 °C. Add the desired aldehyde (1.2 equiv), dissolved in a minimal amount of CH₂Cl₂, dropwise over 10 minutes.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours. Monitor reaction progress by TLC.
-
Quenching: Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Separate the layers. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Protocol 2.2: "Non-Evans Syn" Aldol Addition
This protocol is a modification to access the less common "non-Evans syn" diastereomer.
-
Follow steps 1-3 from Protocol 2.1.
-
Enolization (Modified): Add (-)-sparteine (1.1 equiv) dropwise at 0 °C. Stir for 30 minutes. The key difference is the use of one equivalent of base.[5]
-
Follow steps 5-9 from Protocol 2.1.
| Aldehyde | Lewis Acid/Base (equiv.) | Yield (%) | d.r. (syn:anti) | Reference |
| Isobutyraldehyde | TiCl₄ / (-)-Sparteine (2.2) | 85-95 | >99:1 ("Evans Syn") | [5] |
| Isobutyraldehyde | TiCl₄ / (-)-Sparteine (1.1) | 80-90 | >97:3 ("Non-Evans Syn") | [5] |
| Benzaldehyde | TiCl₄ / DIPEA (1.0) | 82 | 82:18 ("Evans Syn") | [7] |
| Propionaldehyde | MgBr₂ / Et₃N | 70-80 | >95:5 (anti) | [2][3] |
Application: Diastereoselective Michael Additions
The N-enoyl thiazolidinethione is an excellent Michael acceptor for the 1,4-conjugate addition of various nucleophiles.[8][9] Lewis acid activation is paramount, as it both enhances the electrophilicity of the β-carbon and locks the conformation to ensure facial selectivity.
Mechanism of Stereocontrol: The Lewis acid coordinates in a bidentate fashion to the α,β-unsaturated imide. This forces the dienophile into a planar s-cis conformation. The bulky isopropyl group shields the top face, compelling the nucleophile (e.g., organocuprates, thiols) to add to the bottom face of the double bond.
Protocol 3.1: Fe(II)-Catalyzed Thia-Michael Addition
This protocol describes the asymmetric conjugate addition of a thiol to an N-crotonyl thiazolidinethione, a reaction valuable for synthesizing chiral β-thioethers.[10]
-
Catalyst Preparation: In a flame-dried, N₂-purged Schlenk tube, add the chiral ligand (e.g., (S,S)-Bolm's ligand, 6 mol%) and an iron(II) salt (e.g., Fe(ClO₄)₂, 5 mol%).
-
Solvation: Add anhydrous acetonitrile (MeCN) and stir for 30 minutes at room temperature to form the catalyst complex.
-
Reactant Addition: Add the (R)-N-crotonyl-4-isopropyl-2-thioxothiazolidine (1.0 equiv) to the catalyst solution.
-
Nucleophile Addition: Add the desired thiol (e.g., benzyl thiol, 2.5 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the Michael adduct.
| Michael Acceptor | Nucleophile | Lewis Acid/Catalyst | Yield (%) | d.r. | Reference |
| N-Crotonyl Oxazolidinone | Thiazolidinethione | - | High | >95:5 | [3] |
| N-Crotonyl Oxazolidinone | Benzyl Thiol | Fe(ClO₄)₂ / Chiral Ligand | 98 | 96:4 e.r. | [10] |
| N-Acryloyl Oxazolidinone | Organocuprate | - | >90 | >95:5 | [11] |
Table 2: Representative results for diastereoselective Michael additions.
Application: Diastereoselective Diels-Alder Reactions
The N-enoyl thiazolidinethione is a highly effective dienophile in Lewis acid-catalyzed Diels-Alder cycloadditions.[12] The strong chelation enforces a rigid conformation that leads to excellent levels of facial selectivity.
Mechanism of Stereocontrol: Coordination of a Lewis acid (e.g., Et₂AlCl) to the carbonyl and thiocarbonyl oxygen atoms locks the dienophile into an s-cis conformation.[13] This rigid complex presents two highly differentiated faces. The C4-isopropyl group effectively blocks the si-face, directing the diene to approach from the less hindered re-face, leading to high diastereoselectivity in the resulting cycloadduct.[14][15]
Protocol 4.1: Et₂AlCl-Catalyzed Diels-Alder Reaction
-
Preparation: To a flame-dried, N₂-purged flask, add the (R)-N-acryloyl-4-isopropyl-2-thioxothiazolidine (1.0 equiv).
-
Solvation: Dissolve in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C.
-
Lewis Acid Addition: Add diethylaluminum chloride (Et₂AlCl, 1.5 equiv, as a 1.0 M solution in hexanes) dropwise. Stir for 20 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.
-
Reaction: Stir at -78 °C for 3-4 hours. Monitor by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and water. Separate the layers, and extract the aqueous phase twice with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography.
| Dienophile | Diene | Lewis Acid | Yield (%) | endo:exo (d.r.) | Reference |
| N-Acryloyl | Cyclopentadiene | Et₂AlCl | 95 | 98:2 (99:1) | [13] |
| N-Crotonyl | Cyclopentadiene | Et₂AlCl | 96 | 96:4 (97:3) | [13] |
| N-Acryloyl | Isoprene | BCl₃ | High | High | [16] |
Table 3: Diastereoselectivity in Diels-Alder reactions using N-acyl thiazolidinethiones.
Cleavage of the Chiral Auxiliary
A critical final step is the removal of the auxiliary to reveal the chiral product. The N-acyl thiazolidinethione is versatile, allowing for cleavage to various functional groups under mild conditions.[17] The recovered auxiliary can often be recycled.
Figure 3: Versatile cleavage pathways for the N-acyl thiazolidinethione auxiliary.
Protocol 5.1: Cleavage to a Carboxylic Acid
To a solution of the adduct (1.0 equiv) in THF/H₂O (3:1) at 0 °C, add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) followed by lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv). Stir until the reaction is complete (TLC). Quench with aqueous sodium sulfite (Na₂SO₃). Acidify and extract to isolate the chiral carboxylic acid.[18]
Protocol 5.2: Cleavage to a Primary Alcohol
To a solution of the adduct (1.0 equiv) in anhydrous THF at 0 °C, add lithium borohydride (LiBH₄, 2.0 equiv). Stir until the reaction is complete. Quench carefully with aqueous Rochelle's salt solution and extract to isolate the chiral alcohol.[17]
Protocol 5.3: Cleavage to an Aldehyde
To a solution of the adduct (1.0 equiv) in anhydrous THF at -78 °C, add diisobutylaluminum hydride (DIBAL-H, 1.5 equiv, as a 1.0 M solution) dropwise. Stir for 2-3 hours at -78 °C. Quench with methanol, followed by Rochelle's salt solution. Extract to isolate the chiral aldehyde.[5][11]
Conclusion
The (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone scaffold is a robust and highly effective chiral auxiliary for modern asymmetric synthesis. Its strong chelating ability with Lewis acids provides a foundation for predictable and exceptional stereocontrol in aldol, Michael, and Diels-Alder reactions. The ability to achieve diastereodivergence in aldol additions and the versatility of its cleavage protocols underscore its value to the synthetic chemist. This guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this auxiliary in complex molecule synthesis.
References
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- 4(S)
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.
- A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams. Benchchem.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México.
- Chem 115 - Asymmetric Diels-Alder Reactions. Andrew G Myers Research Group, Harvard University.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
- Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI.
- Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. PubMed.
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.
- The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC, NIH.
- An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones.
- Asymmetric FeII-Catalyzed Thia-Michael Addition Reaction to α,β- Unsaturated Oxazolidin-2-one Deriv
- A practical new chiral controller for asymmetric Diels-Alder and alkyl
- Progress in Lewis-Acid-Templ
- The Michael Addition Reaction and Conjug
- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed.
- Michael Addition. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael Addition [organic-chemistry.org]
- 10. corpus.ulaval.ca [corpus.ulaval.ca]
- 11. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A practical new chiral controller for asymmetric Diels-Alder and alkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.williams.edu [chemistry.williams.edu]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Aldol Reactions with (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Introduction
Welcome to the technical support center for improving diastereoselectivity in aldol reactions utilizing the powerful chiral auxiliary, (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this methodology for precise stereochemical control in carbon-carbon bond formation.
The thiazolidinethione-based chiral auxiliary, a modification of the renowned Evans auxiliary, offers distinct advantages in asymmetric synthesis, particularly in the construction of polyketide natural products.[1][2] However, achieving high levels of diastereoselectivity can be nuanced, often depending on a subtle interplay of reagents and reaction conditions. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for diastereoselectivity in aldol reactions with (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone?
The stereochemical outcome of these reactions is primarily dictated by the formation of a six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model.[3] The chiral auxiliary, with its bulky isopropyl group, effectively shields one face of the enolate. The choice of Lewis acid and base determines the geometry of the enolate (Z or E) and whether the transition state is chelated or non-chelated.[4][5]
-
"Evans-syn" Pathway (Non-Chelated): Typically, using a Lewis acid like titanium tetrachloride (TiCl₄) and a hindered amine base such as (-)-sparteine or diisopropylethylamine (DIPEA) favors the formation of a Z-enolate.[6] This enolate then reacts with the aldehyde through a non-chelated transition state to predominantly yield the syn-aldol adduct.[1][6] The stereochemistry is directed by the steric bulk of the isopropyl group on the auxiliary, which forces the aldehyde's substituent into a pseudo-equatorial position in the transition state to minimize 1,3-diaxial interactions.
-
"Non-Evans-syn" Pathway (Chelated): Interestingly, by modifying the stoichiometry of the Lewis acid and base, it is possible to favor a chelated transition state, leading to the opposite or "non-Evans" syn diastereomer.[4][5] This highlights the versatility of the thiazolidinethione auxiliary.
Q2: How does the choice of Lewis acid impact the diastereoselectivity?
The Lewis acid plays a crucial role in both activating the N-acylthiazolidinethione for enolization and coordinating to the aldehyde to enhance its electrophilicity.[7]
-
Titanium Tetrachloride (TiCl₄): This is a commonly used Lewis acid for these reactions. It is highly effective at promoting the formation of chlorotitanium enolates, which exhibit excellent diastereoselectivity.[5][6] The stoichiometry of TiCl₄ can influence whether the reaction proceeds through a chelated or non-chelated transition state.[4]
-
Boron Triflates (e.g., Bu₂BOTf): While more commonly associated with Evans' oxazolidinone auxiliaries, boron triflates can also be used with thiazolidinethiones.[1] Boron enolates are known to form highly organized, chair-like transition states, often leading to very high diastereoselectivity.[8][9] The shorter boron-oxygen bonds compared to titanium-oxygen bonds can amplify steric interactions in the transition state, potentially leading to enhanced selectivity.[8]
Q3: What is the role of the amine base in the reaction?
The amine base is responsible for deprotonating the α-carbon of the N-acyl group to form the enolate. The choice and stoichiometry of the base are critical for achieving high diastereoselectivity.
-
Hindered Amine Bases (e.g., DIPEA, (-)-sparteine): These bases are commonly used to promote the formation of the desired Z-enolate under kinetic control.[5][6] The steric bulk of the base helps to selectively abstract the less sterically hindered proton.
-
Stoichiometry: The ratio of the amine base to the Lewis acid can dictate the reaction pathway. For instance, with TiCl₄, using two equivalents of (-)-sparteine can favor the "Evans-syn" product, while using one equivalent can lead to the "non-Evans-syn" adduct.[5]
Q4: How can the chiral auxiliary be removed after the aldol reaction?
A significant advantage of the thiazolidinethione auxiliary is the relative ease of its removal under mild conditions.[5][10] This allows for the conversion of the aldol adduct into a variety of useful functional groups.
-
Hydrolysis: Treatment with reagents like lithium hydroxide (LiOH) can hydrolyze the amide bond to yield the corresponding carboxylic acid.[11]
-
Reduction: The auxiliary can be reductively cleaved. For example, direct reduction to the aldehyde is possible using diisobutylaluminum hydride (DIBAL-H).[5]
-
Transesterification: Reaction with alcohols in the presence of a suitable catalyst can yield esters.
-
Weinreb Amide Formation: Direct conversion to the Weinreb amide is also a useful transformation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (e.g., close to 1:1 mixture of syn and anti products) | 1. Incorrect Enolate Geometry: Formation of a mixture of E and Z enolates. This can be due to the wrong choice of base or reaction temperature. | 1. Optimize Enolate Formation: Ensure the use of a strong, sterically hindered base like LDA or DIPEA at low temperatures (typically -78 °C) to favor the kinetic Z-enolate.[9] For boron enolates, the choice of boron reagent and base is crucial for controlling enolate geometry.[9] |
| 2. Epimerization: The product may be epimerizing under the reaction or workup conditions. | 2. Milder Workup: Use a buffered aqueous workup (e.g., saturated ammonium chloride) and avoid prolonged exposure to acidic or basic conditions. | |
| 3. Inappropriate Lewis Acid/Base Stoichiometry: The ratio of Lewis acid to base can influence the transition state geometry. | 3. Verify Stoichiometry: Carefully control the stoichiometry of the Lewis acid and amine base. Refer to established protocols, such as those by Crimmins, for specific ratios that favor the desired diastereomer.[5][6] | |
| Low Yield | 1. Incomplete Enolization: Insufficient base or reaction time for complete deprotonation. | 1. Ensure Complete Enolization: Use a slight excess of the amine base and allow sufficient time for enolate formation before adding the aldehyde. |
| 2. Decomposition of Reagents: The aldehyde or Lewis acid may be of poor quality or have decomposed. | 2. Use Fresh Reagents: Use freshly distilled aldehydes and high-purity Lewis acids. | |
| 3. Reaction Temperature Too High: Higher temperatures can lead to side reactions and decomposition. | 3. Maintain Low Temperatures: Conduct the reaction at the recommended low temperatures (e.g., -78 °C to 0 °C). | |
| Formation of "Non-Evans-syn" Adduct When "Evans-syn" is Expected | 1. Chelated Transition State Favored: The reaction conditions are inadvertently promoting a chelated transition state. | 1. Adjust Reagent Ratios: As demonstrated by Crimmins, the ratio of TiCl₄ to (-)-sparteine can switch the selectivity. To favor the "Evans-syn" product, use approximately 1 equivalent of TiCl₄ and 2 equivalents of (-)-sparteine.[5] The addition of N-methyl-2-pyrrolidinone (NMP) can also promote the formation of the "Evans-syn" adduct.[6] |
| Acetate Aldol Reactions Show Poor Selectivity | 1. Lack of α-Substituent: Acetate enolates lack the α-substituent that provides a key steric directing element in the transition state for propionate aldols.[12] | 1. Modify the Chiral Auxiliary or Lewis Acid: For acetate aldols, achieving high diastereoselectivity often requires a modified approach. Switching from boron to tin Lewis acids and using a modified auxiliary that promotes a more ordered transition state has been shown to be effective.[12] |
Experimental Protocols
Protocol 1: General Procedure for "Evans-syn" Aldol Addition using TiCl₄ and DIPEA[6]
This protocol is adapted from the work of Crimmins and provides a reliable method for achieving high diastereoselectivity for the syn-aldol product.
-
To a dry, argon-purged round-bottom flask, add (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 mmol) and dry dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium tetrachloride (1.05 mmol, 1.05 equiv) dropwise. The solution should turn a deep red or purple color. Stir for 15 minutes.
-
Add diisopropylethylamine (DIPEA) (1.10 mmol, 1.1 equiv) dropwise. The color may lighten. Stir for 40 minutes at 0 °C to allow for enolate formation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then warm to -40 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a half-saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.
Protocol 2: Auxiliary Removal via Hydrolysis to the Carboxylic Acid
-
Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (LiOH) (typically 2-4 equivalents).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting β-hydroxy carboxylic acid as needed.
Visualizations
Proposed Transition State for "Evans-syn" Aldol Reaction
A simplified representation of the Zimmerman-Traxler transition state leading to the syn-aldol product.
Experimental Workflow
A typical workflow for the diastereoselective aldol reaction.
References
-
Evans, D. A. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
- Mahrwald, R. (Ed.). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH.
-
Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2005). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. Angewandte Chemie International Edition, 44(25), 3881-3884. [Link]
-
Heathcock, C. H. Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]
-
NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]
-
Crimmins, M. T., & Slade, D. J. (2006). Total Synthesis of 6-Deoxyerythronolide B. Organic Chemistry Portal. [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Slideshare. (2015). Evans aldol ppt. [Link]
-
YouTube. (2020). Diastereoselectivity in Aldol condensation. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
Sources
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Total Synthesis of 6-Deoxyerythronolide B by Crimmins [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Cleavage Conditions to Prevent Racemization
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize peptide cleavage conditions to maintain chiral integrity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during the final cleavage step?
A1: Racemization during the final acid-mediated cleavage from the resin is primarily driven by two chemical mechanisms:
-
Oxazolone Formation: This is a significant pathway for racemization, especially for the C-terminal amino acid.[1][2] The strong acid used for cleavage can catalyze the cyclization of the peptide backbone at the C-terminus, forming a planar oxazolone intermediate. The proton at the chiral α-carbon (Cα) of this intermediate is acidic and can be readily abstracted and re-protonated, leading to a loss of stereochemical configuration. Subsequent hydrolysis of the oxazolone ring yields a mixture of D- and L-amino acids at that position.[1][3][4]
-
Aspartimide (Succinimide) Formation: Peptides containing aspartic acid (Asp) are particularly susceptible to this side reaction.[5][6] The side-chain carboxyl group of an Asp residue can be attacked by the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide ring.[5][7][8] This aspartimide intermediate is prone to both racemization at the Asp α-carbon and subsequent hydrolysis, which can yield a mixture of α- and β-aspartyl peptides, further complicating purification.[5][6] While less common, glutamic acid (Glu) can also form a six-membered glutarimide ring, though this is generally less favorable.[9]
Q2: Which amino acids are most prone to racemization during cleavage?
A2: While any amino acid can theoretically racemize under harsh conditions, some are significantly more susceptible:
-
Histidine (His) and Cysteine (Cys): These are notoriously prone to racemization.[10][11][12] Their side chains can participate in mechanisms that facilitate the abstraction of the α-proton.
-
Aspartic Acid (Asp): As mentioned above, Asp is highly susceptible due to the formation of the aspartimide intermediate.[5][6] The sequence Asp-Gly is particularly problematic due to the lack of steric hindrance from glycine.[6]
-
Phenylalanine (Phe) and Serine (Ser): These amino acids can also be susceptible, especially under non-optimized conditions.[11]
Q3: How does the choice of solid support (resin) influence racemization?
A3: The choice of resin is critical as it dictates the lability of the peptide-resin linkage and, consequently, the harshness of the required cleavage conditions.
-
Wang Resin: This is a widely used resin for Fmoc chemistry, requiring moderately acidic conditions for cleavage (e.g., 50-95% TFA in DCM).[13][14] While effective, these conditions can promote racemization, especially for sensitive amino acids.[13]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for cleavage under much milder conditions (e.g., 1-2% TFA in DCM, or acetic acid/TFE/DCM mixtures).[15][16][17] The use of 2-CTC resin is highly recommended for synthesizing peptides where the C-terminal amino acid is prone to racemization, such as Cys or His, as it significantly suppresses this side reaction.[18]
Troubleshooting Guide: Minimizing Racemization
Issue: Significant racemization of the C-terminal amino acid is observed post-cleavage.
| Potential Cause | Recommended Solution & Explanation |
| Harsh Cleavage Conditions | Solution: If using Wang or a similar resin, consider re-synthesizing the peptide on a more acid-labile resin like 2-Chlorotrityl Chloride (2-CTC).[18] Explanation: 2-CTC resin allows for cleavage with very dilute acid (e.g., 1% TFA), which is often insufficient to catalyze significant oxazolone formation.[15][16] |
| Elevated Temperature | Solution: Perform the cleavage reaction at room temperature or cooled in an ice bath. Explanation: Higher temperatures accelerate all chemical reactions, including the side reactions leading to racemization.[19][20] While elevated temperatures can sometimes improve cleavage efficiency, they increase the risk of epimerization, particularly for sensitive residues like Cys and His.[12][19] |
| Prolonged Cleavage Time | Solution: Optimize the cleavage time. For most standard protocols, 1.5 to 4 hours is sufficient.[13] Explanation: Extended exposure to strong acid increases the probability of racemization. Perform a time-course study to determine the minimum time required for complete cleavage and deprotection for your specific peptide. |
Issue: Racemization and/or β-peptide impurities are detected in Aspartic Acid-containing peptides.
| Potential Cause | Recommended Solution & Explanation |
| Aspartimide Formation | Solution 1: During synthesis, use a sterically bulky protecting group on the Asp side chain. Explanation: Bulky protecting groups can sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl group, thus reducing aspartimide formation.[5] Solution 2: During synthesis, incorporate a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following the Asp residue.[10] Explanation: This modification prevents the backbone nitrogen from participating in the cyclization reaction. The Hmb group is removed during the final TFA cleavage.[10] Solution 3: Add HOBt to the piperidine solution used for Fmoc deprotection during synthesis.[10][21] Explanation: This can help to suppress the base-catalyzed formation of the aspartimide intermediate.[10] |
Experimental Protocols & Workflows
Protocol 1: Standard Cleavage from Wang Resin
This protocol is suitable for robust peptide sequences not containing residues highly susceptible to racemization at the C-terminus.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with Dichloromethane (DCM) (3x) and dry under vacuum for at least 1 hour. It is crucial to remove residual DMF, which can interfere with the acidic cleavage.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail immediately before use. A common general-purpose cocktail ("Reagent K") is:
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.25 mmol of synthesis scale).[24] Swirl gently at room temperature for 2-3 hours.[25]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add to a 50 mL centrifuge tube. Add 8-10 volumes of cold diethyl ether to precipitate the crude peptide.[26]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum.
Protocol 2: Mild Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is optimized to minimize C-terminal racemization.
-
Resin Preparation: Wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.
-
Prepare Cleavage Cocktail: A recommended mild cocktail is a mixture of Hexafluoroisopropanol (HFIP) and DCM (1:4 v/v).[15][16] This avoids the use of strong acids like TFA.
-
Cleavage Reaction: Add the HFIP/DCM mixture to the resin and agitate gently at room temperature. The cleavage is typically very fast, often complete within 30-60 minutes. Monitor the reaction to avoid prolonged exposure.
-
Work-up: Filter the resin and wash with the cleavage mixture. Combine the filtrates. Since the peptide is still fully protected, the solvent can be removed under reduced pressure. The protected peptide can then be precipitated with cold ether.
Visualizing the Mechanisms of Racemization
To better understand the chemical transformations leading to loss of stereochemical integrity, the following diagrams illustrate the key mechanistic pathways.
Caption: Key mechanisms leading to racemization during peptide cleavage.
Decision Workflow for Cleavage Strategy
The selection of an appropriate cleavage strategy is paramount. This workflow provides a logical decision-making process.
Caption: Decision workflow for selecting an optimal cleavage strategy.
Quick Reference: Cleavage Cocktails
The composition of your cleavage cocktail must be tailored to your peptide's sequence to effectively scavenge reactive cationic species generated during deprotection.[23][24][25]
| Reagent Name | Composition (Typical) | Primary Use & Key Considerations |
| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | General Use: Good for peptides without Trp, Met, or Cys. TIS is an excellent scavenger for trityl and other carbocations.[22][24] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | "Universal" Cocktail: For peptides with sensitive residues (Cys, Met, Trp, Tyr).[23][27] EDT and thioanisole are malodorous but effective. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | "Odorless" Alternative: Replaces EDT/thioanisole with TIS.[27] Good for Trp-containing peptides but will not prevent oxidation of Met. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5%) | Met-Containing Peptides: Specifically designed to prevent the oxidation of methionine to its sulfoxide form.[28] |
References
- Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin.
- Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013).
- Nam, I., Lee, J. K., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- P., A. S., C., J. W., & C., K. M. (2023). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides.
- Bollhagen, R., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
- Iris Biotech GmbH. (n.d.).
- Geiger, T., & Clarke, S. (1989).
- Anonymous. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. BenchChem.
- Bodanszky, M., & Natarajan, S. (n.d.). Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues.
- Palasek, S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
- de la Torre, B. G., & Albericio, F. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
- User65512. (2021). In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? Chemistry Stack Exchange.
- Aapptec. (n.d.).
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis. AltaBioscience.
- Fujiwara, Y., Akaji, K., & Kiso, Y. (1994). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin.
- AAPPTec. (n.d.).
- Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry.
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
- Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN.
- Anonymous. (n.d.). Peptide synthesis. Wikipedia.
- Albericio, F., et al. (2015). Cleavage of synthetic peptides.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Anonymous. (n.d.). Effect of temperature on cleavage.
- Huang, H., & Rabenstein, D. L. (n.d.). A cleavage cocktail for methionine-containing peptides.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 15. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 23. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 24. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 25. cem.de [cem.de]
- 26. peptide.com [peptide.com]
- 27. peptide.com [peptide.com]
- 28. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diastereomeric Products Derived from (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Welcome to the technical support center for the purification of diastereomeric products derived from (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in diastereomer purification. The following sections offer troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.
The chiral auxiliary, (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a derivative of (S)-valinol, is a powerful tool in asymmetric synthesis, particularly in diastereoselective aldol reactions.[1][2] The success of these syntheses hinges on the effective separation of the resulting diastereomeric products, which is often a significant bottleneck. This guide will equip you with the knowledge to navigate these purification challenges efficiently.
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is the separation of diastereomers often challenging?
A1: While diastereomers have different physical properties, these differences can be very subtle.[3][4] Factors such as similar polarities, molecular shapes, and intermolecular forces can lead to poor separation in common purification techniques like column chromatography. The small differences in how each diastereomer interacts with the stationary and mobile phases require careful optimization of the separation method.[4][5]
Q2: What are the primary methods for purifying diastereomers derived from this chiral auxiliary?
A2: The two most common and effective methods are:
-
Flash Column Chromatography: This is often the first-line approach due to its versatility and scalability.[6]
-
Recrystallization: When applicable, recrystallization can be a highly efficient and cost-effective method for obtaining diastereomerically pure compounds, especially on a larger scale.[3]
Q3: How do I assess the diastereomeric ratio (d.r.) of my product mixture before and after purification?
A3: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy .[7][8] Diastereomers will have distinct, albeit sometimes overlapping, signals for certain protons.[7] By integrating a well-resolved pair of signals corresponding to each diastereomer, you can accurately calculate the ratio.[7] For more complex mixtures or for higher accuracy, chiral HPLC or GC can also be employed.[9][10]
Flash Column Chromatography
Q4: My diastereomers are co-eluting or have very poor separation (ΔRf < 0.1) on the TLC plate. What should I do?
A4: This is a very common issue. Here’s a systematic approach to improve separation:
-
Solvent System Optimization: Start by systematically varying the polarity of your eluent. If you are using a standard hexane/ethyl acetate system, try incorporating other solvents that can offer different selectivities.[4][11] For instance, replacing ethyl acetate with diethyl ether, or adding a small percentage of dichloromethane or toluene, can alter the interactions with the silica gel and improve resolution.[4]
-
Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a shallow gradient can often resolve closely migrating spots.[11]
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid band broadening. A longer, narrower column can provide better resolution than a short, wide one for difficult separations.[11]
Q5: I see streaking or tailing of my spots on the TLC, which is affecting my column chromatography. What could be the cause?
A5: Tailing can be caused by several factors:
-
Compound Acidity/Basicity: The thiazolidinethione moiety can have acidic protons. Adding a small amount of a modifier to your eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds, can often lead to sharper peaks.
-
Sample Overload: Applying too much sample to the TLC plate or the column can cause tailing.
-
Inappropriate Solvent System: If the compound is not fully soluble in the mobile phase, it can lead to streaking.
Recrystallization
Q6: How do I choose a suitable solvent system for the recrystallization of my diastereomers?
A6: The ideal recrystallization solvent is one in which one diastereomer is significantly less soluble than the other at a given temperature. The process involves:
-
Solubility Screening: Test the solubility of your diastereomeric mixture in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof) at room temperature and at elevated temperatures.
-
Finding the Right Balance: You are looking for a solvent or solvent pair where the compound is sparingly soluble at room temperature but fully dissolves when heated. Upon slow cooling, the less soluble diastereomer should selectively crystallize out.
Q7: My recrystallization is not improving the diastereomeric ratio. What are the possible reasons?
A7:
-
Unfavorable Eutectic Point: The melting point phase diagram for your diastereomeric mixture might have a eutectic point close to your product's d.r., preventing further enrichment by crystallization.[3]
-
Supersaturation of the Undesired Diastereomer: If the undesired diastereomer is also close to its saturation point, it may co-precipitate with the desired product. Try using a slightly larger volume of solvent.
-
Cooling Rate: Cooling the solution too quickly can trap impurities and the other diastereomer in the crystal lattice. Slow, controlled cooling is crucial.
Troubleshooting Guides
Guide 1: Optimizing Flash Chromatography for Diastereomer Separation
Problem: Poor resolution of diastereomers (ΔRf < 0.1) using a standard Hexane/Ethyl Acetate eluent.
Underlying Principle: The separation of diastereomers on silica gel is governed by differences in their polarity and how they interact with the stationary phase. Subtle differences in the 3D structure of diastereomers can be exploited by changing the solvent system to alter these interactions.
Workflow for Optimization:
Caption: Workflow for optimizing solvent systems in flash chromatography.
Step-by-Step Protocol:
-
Initial Assessment: Run a TLC of your diastereomeric mixture in your standard eluent (e.g., 80:20 Hexane/EtOAc) and note the Rf values.
-
Alternative Solvent Screening:
-
Prepare several TLC chambers with different eluent systems. For example:
-
80:20 Hexane/Diethyl Ether
-
80:20 Hexane/Dichloromethane
-
90:10 Toluene/Ethyl Acetate
-
-
Run TLCs in parallel to compare the separation.
-
-
Fine-Tuning: Based on the screening, select the most promising solvent system and fine-tune the ratio to achieve a target Rf of ~0.2-0.3 for the lower spot, which often provides the best separation.
-
Column Preparation and Execution:
-
Use a higher ratio of stationary phase to sample (e.g., 50:1 to 100:1 by weight).
-
If the separation is still challenging, consider using a shallower solvent gradient during elution.
-
Data Presentation: Example Solvent Systems and Their Effects
| Solvent System (v/v) | Typical Rf (Diastereomer 1) | Typical Rf (Diastereomer 2) | ΔRf | Comments |
| 80:20 Hexane/EtOAc | 0.35 | 0.32 | 0.03 | Poor separation, co-elution likely. |
| 80:20 Hexane/Diethyl Ether | 0.28 | 0.22 | 0.06 | Improved separation, worth optimizing.[4] |
| 95:5 Toluene/EtOAc | 0.30 | 0.21 | 0.09 | Good separation, toluene offers different selectivity. |
| 80:18:2 Hexane/EtOAc/MeOH | 0.40 | 0.35 | 0.05 | Methanol can sharpen bands but may reduce selectivity.[4] |
Guide 2: Successful Recrystallization of Diastereomers
Problem: Failure to enrich the diastereomeric ratio through recrystallization.
Underlying Principle: Successful recrystallization relies on the difference in solubility between the two diastereomers in a particular solvent at different temperatures.[3] The goal is to create a solution that is saturated with the desired, less soluble diastereomer upon cooling, while the more soluble diastereomer remains in the mother liquor.
Workflow for Recrystallization:
Caption: Systematic workflow for diastereomeric recrystallization.
Step-by-Step Protocol:
-
Solvent Selection:
-
Place a small amount of your product (~20 mg) in several test tubes.
-
Add a small amount of a test solvent (e.g., 0.5 mL) to each tube.
-
Observe solubility at room temperature.
-
Heat the insoluble samples and observe if they dissolve.
-
Allow the dissolved samples to cool slowly and observe for crystal formation.
-
-
Recrystallization Procedure:
-
Place the crude diastereomeric mixture in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves.
-
Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote slow cooling.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
-
Analysis and Iteration:
-
Dry the crystals and determine their diastereomeric ratio by ¹H NMR.
-
Analyze the mother liquor as well to see where the other diastereomer has concentrated.
-
If the enrichment is not sufficient, a second recrystallization may be necessary.
-
References
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
Wikipedia. (2023). Diastereomeric recrystallisation. Retrieved from [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123).
- Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry.
-
Reddit. (2022). Help with separation of diastereomers. r/CHROMATOGRAPHY. Retrieved from [Link]
- Williams, D. R., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(10), 2725-2730.
-
Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]
- Ye, Z., et al. (2004). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Journal of Medicinal Chemistry, 47(23), 5644-5647.
- Kulkarni, S. C., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(2), 214-218.
- Smith, T. E., et al. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
- Thieme. (n.d.). Direct Aldol Reactions.
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak?. Retrieved from [Link]
- Harada, N. (2018).
- Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.
- Wang, W. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Pure and Applied Chemistry, 83(3), 621-630.
-
Reddit. (2015). Help separating diastereomers with very similar Rf. r/chemistry. Retrieved from [Link]
- Krautwald, S., et al. (2013). A catalytic enantioselective stereodivergent aldol reaction. Science, 340(6136), 1065-1068.
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]
- Kairys, V., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(10), 793-798.
- California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction.
- Google Patents. (2016). US20160122373A1 - An efficient process for separation of diastereomers of 9-[(r)-2-[[(r,s)-[[(s)-1-(isopropoxycarbonyl)ethyl]amino]-phenoxyphosphinyl] methoxy]propyl]adenine.
- de Oliveira, H. C., et al. (2016). Easy Access to Evans' Oxazolidinones.
-
Organic Syntheses. (n.d.). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Retrieved from [Link]
Sources
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kbfi.ee [kbfi.ee]
- 11. reddit.com [reddit.com]
Technical Support Center: Stereoselective Alkylation Reactions
Welcome to the Technical Support Center for Stereoselective Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for overcoming poor yields and low stereoselectivity in alkylation reactions.
Introduction
Stereoselective alkylation is a cornerstone of modern organic synthesis, crucial for the construction of chiral molecules with precise three-dimensional arrangements.[1][2] However, achieving high yields and excellent stereocontrol can be challenging, with numerous reaction parameters influencing the outcome.[3] This guide provides a structured approach to diagnosing and resolving common issues encountered in these sensitive transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in stereoselective alkylation?
A1: Low yields can often be traced back to several key factors: incomplete deprotonation of the substrate, competing side reactions like O-alkylation, decomposition of starting materials or products, and steric hindrance.[4][5] A systematic evaluation of the base, solvent, temperature, and quality of reagents is the first step in troubleshooting.[6]
Q2: My diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is low. What should I check first?
A2: Low stereoselectivity is a common hurdle. The primary factors to investigate are the reaction temperature, the choice of solvent, and the nature of the chiral auxiliary or catalyst.[4][7] Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired stereoisomer.[8][9] The solvent can significantly influence the transition state geometry and solvation effects, so screening a range of solvents with varying polarities is recommended.[7][10][11]
Q3: How critical is the choice of base in these reactions?
A3: The base is critical for efficient enolate formation and can influence both yield and stereoselectivity.[12][13] A strong, non-nucleophilic base is often required for complete and rapid deprotonation, minimizing side reactions.[8] The counterion of the base can also play a role in the aggregation and reactivity of the enolate.[4]
Q4: I'm observing a significant amount of O-alkylation instead of the desired C-alkylation. How can I fix this?
A4: The competition between C- and O-alkylation is a classic challenge governed by Hard and Soft Acid-Base (HSAB) theory. To favor C-alkylation, which is typically the thermodynamic product, consider using a less polar solvent, a counterion that associates more strongly with the oxygen of the enolate (e.g., lithium), and a "softer" electrophile like an alkyl iodide or bromide.[5]
Q5: What are the best practices for removing a chiral auxiliary without racemization?
A5: The ideal cleavage method for a chiral auxiliary should be high-yielding and occur under mild conditions that do not compromise the newly formed stereocenter.[14] Common methods include hydrolysis, reduction, or oxidation.[15][16] It is crucial to select a method where the rate of auxiliary removal is significantly faster than the rate of potential epimerization of the product.[17] For Evans oxazolidinones, hydrolysis with lithium hydroxide and hydrogen peroxide is a common method, but care must be taken to control the reaction conditions to prevent side reactions and ensure safety.[1][18]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your stereoselective alkylation experiments.
Problem 1: Low Overall Reaction Yield
Low yields can be frustrating, but a logical, step-by-step investigation can often pinpoint the cause.
Potential Causes & Solutions
| Potential Cause | Explanation & Suggested Action |
| Incomplete Deprotonation | The chosen base may not be strong enough to fully deprotonate the substrate, leading to unreacted starting material. Action: Switch to a stronger, non-nucleophilic base such as LDA, KHMDS, or NaHMDS. Ensure the base is of high quality and freshly prepared or titrated if necessary.[5][8] |
| Reagent Decomposition | Moisture or air can degrade organometallic bases and other sensitive reagents. Action: Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[6] |
| Side Reactions | Competing reactions such as O-alkylation, dialkylation, or self-condensation can consume starting materials and reduce the yield of the desired product.[5] Action: Optimize reaction conditions to favor C-alkylation (see FAQ 4). To minimize dialkylation, use a strong base for rapid and complete initial deprotonation.[5] |
| Steric Hindrance | Bulky substrates or electrophiles can significantly slow down the reaction rate.[4] Action: Consider increasing the reaction temperature, although this may negatively impact stereoselectivity. Alternatively, using a more reactive electrophile (e.g., switching from an alkyl bromide to an alkyl iodide) can improve conversion.[4] |
| Poor Electrophile Reactivity | The electrophile may not be reactive enough under the chosen conditions. Action: Switch to a more reactive electrophile (e.g., triflate > iodide > bromide > chloride). The addition of a Lewis acid can sometimes enhance the electrophilicity of the alkylating agent. |
Troubleshooting Workflow for Low Yield
Caption: Simplified workflow for Evans' auxiliary alkylation.
Problem 3: Epimerization or Racemization of the Product
Product integrity is paramount. If you suspect loss of stereochemical purity, investigate these possibilities.
Potential Causes & Solutions
| Potential Cause | Explanation & Suggested Action |
| Harsh Workup Conditions | Acidic or basic workup conditions can lead to enolization and subsequent epimerization of the product if the α-proton is still acidic. [19][20]Action: Use a buffered aqueous quench (e.g., saturated ammonium chloride solution) and avoid strongly acidic or basic conditions during extraction. Perform the workup at low temperatures. |
| Prolonged Reaction Times at Elevated Temperatures | Even under mildly epimerizing conditions, extended reaction times can lead to a decrease in stereochemical purity. [14]Action: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Purification Issues | Silica gel can be acidic and may cause epimerization of sensitive compounds. Action: Neutralize the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, consider other purification methods like crystallization or preparative HPLC with a neutral mobile phase. |
| Unstable Product | The product itself may be inherently prone to epimerization. Action: If possible, convert the product to a more stable derivative immediately after the reaction. Keep the product at low temperatures and under an inert atmosphere. |
Experimental Protocols
General Protocol for a Stereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a general guideline and may require optimization for specific substrates and electrophiles. [1][21]
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
To the flask, add the N-acyloxazolidinone (1.0 equiv) and dissolve in anhydrous THF (0.1-0.5 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of NaHMDS (1.1 equiv, 1.0 M in THF) dropwise to the stirred solution at -78 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.2-1.5 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or capillary GC analysis of the purified product. [22]
-
Protocol for Chiral Auxiliary Cleavage (Hydrolysis)
This protocol describes the hydrolytic cleavage of an Evans' oxazolidinone auxiliary. [1][18]
-
Setup:
-
Dissolve the purified N-alkylated oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
-
Cleavage:
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) to the solution.
-
Then, add a 1 M aqueous solution of lithium hydroxide (2.0 equiv) dropwise. Caution: This reaction can be exothermic and may evolve oxygen gas. [18] * Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Workup:
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.
-
Acidify the mixture with 1 M HCl to pH ~2.
-
Extract the carboxylic acid product with an organic solvent.
-
The chiral auxiliary can often be recovered from the aqueous layer.
-
References
-
ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Retrieved from [Link]
-
Royal Society of Chemistry. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
PubMed Central. (n.d.). Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. Retrieved from [Link]
-
RSC Blogs. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Entropy-Controlled Asymmetric Synthesis. How Differential Activation Entropy Is Induced in Chiral Tethered Reactions. Retrieved from [Link]
-
Williams College Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved from [Link]
-
NIH. (n.d.). Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 16). 2.6: Problems and Reference. Retrieved from [Link]
-
NIH. (n.d.). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions.[a]. Retrieved from [Link]
-
Evans Group. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were optimized by use of THF, methanol, and water as solvents with different molar equivalents of Na@SiO 2. Retrieved from [Link]
-
ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment. Retrieved from [Link]
-
NIH. (n.d.). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Retrieved from [Link]
-
ACS Publications. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems. Retrieved from [Link]
-
Harvard University. (2015, November 16). CHEM 330 Topics Discussed on Nov. 16. Retrieved from [Link]
-
No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanisms and origins of the stereoselectivity in copper/Lewis base cooperatively catalyzed asymmetric allylic alkylation: a DFT perspective. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
NIH. (2021, June 11). Methionine epimerization in cyclic peptides. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]
-
PubMed. (n.d.). Base sequence selectivity in the alkylation of DNA by 1,3-dialkyl-3-acyltriazenes. Retrieved from [Link]
-
Crossref. (2002). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems. Retrieved from [Link]
-
ACS Publications. (2021, October 26). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Retrieved from [Link]
-
Wikipedia. (n.d.). Stereoselectivity. Retrieved from [Link]
-
NIH. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of the Ergopeptide Epimerization Process. Retrieved from [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems [chooser.crossref.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. york.ac.uk [york.ac.uk]
Technical Support Center: Temperature Effects on the Stereochemical Outcome of Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the critical role of temperature in controlling the stereochemical outcome of chemical reactions. Understanding and manipulating this parameter is often paramount for achieving desired product selectivity, particularly in the synthesis of complex molecules and pharmaceuticals where stereochemistry dictates biological activity.[1][2]
Fundamental Principles: Why Does Temperature Influence Stereoselectivity?
The stereochemical outcome of a reaction that can produce multiple stereoisomers is determined by the relative rates at which these isomers are formed. Temperature directly influences these reaction rates, and its effect can be understood through the lens of two guiding principles: Kinetic vs. Thermodynamic Control .
A reaction is under kinetic control when the product ratio is determined by the rates of formation of the products.[3] The product that forms fastest (i.e., has the lowest activation energy) will be the major product.[3] Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stabilities of the products themselves.[3] The most stable product will be the major product, assuming the reaction conditions allow for equilibration between the products or intermediates.
Key takeaway:
-
Low temperatures generally favor the kinetic product because there may not be enough energy to overcome the activation barrier for the formation of the thermodynamic product, or for the reverse reaction to occur, allowing for equilibration.[4][5][6]
-
High temperatures often favor the thermodynamic product by providing sufficient energy to overcome the activation barriers of all possible pathways and allowing the system to reach equilibrium, where the most stable product predominates.[4][5][6]
The Science Behind the Scenes: The Eyring Equation
The relationship between temperature and reaction rate is quantitatively described by the Eyring equation , a cornerstone of transition state theory.[7][8][9][10]
The equation is often expressed in its linear form:
ln(k/T) = -ΔH‡/R(1/T) + ln(kB/h) + ΔS‡/R
Where:
-
k is the reaction rate constant
-
T is the absolute temperature
-
ΔH‡ is the enthalpy of activation
-
ΔS‡ is the entropy of activation
-
R is the gas constant
-
kB is the Boltzmann constant
-
h is the Planck constant
This equation reveals that the rate constant's sensitivity to temperature is governed by the activation parameters (ΔH‡ and ΔS‡). When two stereoisomeric products are formed via different transition states, each pathway will have its own set of activation parameters. The difference in these parameters (ΔΔH‡ and ΔΔS‡) dictates how the selectivity of the reaction changes with temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered in the laboratory when trying to control stereoselectivity by adjusting temperature.
Issue 1: Poor or No Change in Stereoselectivity with Temperature Variation
Possible Cause A: The reaction is not sensitive to temperature under the conditions tested.
-
Explanation: The difference in activation enthalpies (ΔΔH‡) for the competing pathways leading to the different stereoisomers is negligible. According to the Eyring equation, if ΔΔH‡ is close to zero, temperature will have a minimal impact on the ratio of the rate constants.
-
Solution:
-
Re-evaluate the mechanism: Are the transition states leading to the different stereoisomers truly different in enthalpy?
-
Consider other variables: Stereoselectivity might be more sensitive to changes in catalyst, solvent, or reactant concentration.[1] A Design of Experiments (DoE) approach can efficiently screen these parameters.[11][12][13]
-
Possible Cause B: The reaction is under Curtin-Hammett control.
-
Explanation: The Curtin-Hammett principle applies when two rapidly equilibrating isomers react to form different products irreversibly.[14][15] In this scenario, the product ratio is determined by the difference in the energy of the transition states, not the population of the ground-state isomers.[14][15][16][17][18] If the interconversion between the starting material conformers is much faster than the rate of product formation, the product ratio may show little dependence on temperature.
-
Solution:
-
Low-temperature studies: Attempt to slow down the rate of interconversion relative to the reaction rate by significantly lowering the temperature. This may shift the reaction out of the Curtin-Hammett regime.
-
NMR studies: Use variable-temperature NMR to study the conformational dynamics of the starting material to confirm if rapid equilibration is occurring.
-
Issue 2: Inversion of Stereoselectivity with Temperature Change
Possible Cause: A switch between kinetic and thermodynamic control, or a change in the dominant reactive conformer.
-
Explanation: It is possible for one stereoisomer to be the kinetic product (formed faster at lower temperatures) while another is the thermodynamic product (more stable and favored at higher temperatures).[6] In some rare cases, a change in temperature can even lead to a reversal of enantioselectivity.[19][20] This can be due to a complex interplay of enthalpic and entropic contributions to the free energy of activation.[19]
-
Solution:
-
Systematic temperature screening: Conduct the reaction at a wide range of temperatures (e.g., from -78°C to reflux) and carefully analyze the product ratios at each point.[21][22]
-
In-situ monitoring: Utilize techniques like in-situ IR or NMR to track the formation of products over time at different temperatures. This can help determine if the initial product isomerizes to the more stable one.
-
Issue 3: Reaction Rate is Too Slow at Temperatures that Provide Good Selectivity
Possible Cause: The activation energy for the desired pathway is high.
-
Explanation: Lowering the temperature to favor the kinetic product often comes at the cost of a significantly reduced reaction rate.[23]
-
Solution:
-
Catalyst optimization: Screen different catalysts or catalyst loadings that may lower the activation energy of the desired pathway without compromising selectivity.[13]
-
Solvent effects: The choice of solvent can influence the stability of the transition state.[1] Experiment with different solvents to find one that accelerates the reaction at the desired temperature.
-
Concentration adjustments: Increasing the concentration of reactants can sometimes increase the reaction rate, but be mindful of potential side reactions.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine if my reaction is under kinetic or thermodynamic control?
A1: To distinguish between kinetic and thermodynamic control, you can perform the following experiments:
-
Time-course study: Run the reaction at a moderate temperature and analyze the product composition at various time points. If the product ratio changes over time, with an initial major product being replaced by another, the reaction is likely under thermodynamic control, and the initial product is the kinetic one.[4]
-
Isomerization experiment: Subject the isolated kinetic product to the reaction conditions (at a higher temperature). If it converts to the thermodynamic product, this confirms that the reaction is reversible and can be driven to the thermodynamic outcome.
Q2: What is a typical temperature range to screen for optimizing stereoselectivity?
A2: A good starting point is to screen a broad range of temperatures. A common approach in synthetic chemistry is to start with standard temperatures such as:
-
-78°C (dry ice/acetone bath)
-
-20°C (freezer)
-
0°C (ice/water bath)
-
25°C (room temperature)
-
Higher temperatures (e.g., 50°C, reflux), depending on the solvent and stability of the reactants and products.[22]
Q3: Can temperature affect the stereoselectivity of enzymatic reactions?
A3: Yes, temperature can have a significant effect on the stereoselectivity of enzyme-catalyzed reactions.[24][25][26] The stereochemical preference of an enzyme can either increase or decrease with temperature, and in some cases, even invert.[24][25][26] The optimal temperature for stereoselectivity will be specific to the enzyme and substrate .[24]
Q4: My reaction gives a mixture of stereoisomers. Will lowering the temperature always improve the selectivity?
A4: Not necessarily. While lowering the temperature often enhances selectivity by favoring the pathway with the lower activation enthalpy, this is not a universal rule.[1] In some cases, the difference in activation entropies (ΔΔS‡) between the competing pathways can be the dominant factor. If the desired transition state has a more favorable (less negative) entropy of activation, increasing the temperature could potentially improve selectivity.
Experimental Protocols & Data Presentation
Protocol 1: Systematic Temperature Screening for a Stereoselective Reaction
-
Reaction Setup: In a series of identical reaction vessels, add the starting materials, solvent, and any reagents or catalysts under an inert atmosphere if required.
-
Temperature Control: Place each reaction vessel in a pre-equilibrated bath at the desired temperature (e.g., -78°C, -40°C, 0°C, 25°C, 50°C). Ensure accurate and stable temperature control throughout the experiment.
-
Reaction Monitoring: Allow the reactions to proceed for a predetermined amount of time. It is advisable to monitor the reactions by TLC or LC-MS to determine when the starting material has been consumed.
-
Workup and Isolation: Quench all reactions simultaneously and perform an identical workup and purification procedure for each.
-
Analysis: Determine the ratio of stereoisomers in the product mixture using an appropriate analytical technique, such as chiral HPLC, GC, or NMR spectroscopy.
-
Data Tabulation: Record the results in a clear and organized table.
Data Presentation: Example of a Temperature Screening Study
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (A:B) | Enantiomeric Excess (%) of A |
| 1 | -78 | 24 | 45 | 95:5 | 98 |
| 2 | -40 | 12 | 70 | 90:10 | 95 |
| 3 | 0 | 4 | 85 | 80:20 | 88 |
| 4 | 25 | 1 | 92 | 70:30 | 75 |
| 5 | 50 | 0.5 | 90 | 65:35 | 60 |
Visualizing Reaction Energetics and Workflows
Diagram 1: Energy Profile for Kinetic vs. Thermodynamic Control
This diagram illustrates the energy landscape for a reaction where the kinetic and thermodynamic products are different. The kinetic product has a lower activation energy barrier (ΔG‡kinetic) and is formed faster, while the thermodynamic product is more stable (lower in energy).
Caption: Energy profile of competing reaction pathways.
Diagram 2: Troubleshooting Workflow for Stereoselectivity Issues
This workflow provides a logical sequence of steps to diagnose and resolve issues with stereoselectivity in a reaction.
Caption: Troubleshooting workflow for poor stereoselectivity.
References
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How does temperature affect regiochemistry and stereochemistry?. Retrieved from [Link]
-
Phillips, R. S. (1994). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Biocatalysis, 10(1-4), 195-203. Retrieved from [Link]
-
Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2009, July 11). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Retrieved from [Link]
-
ACS Publications. (2006). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the asymmetric Kinugasa reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Retrieved from [Link]
-
Chemistry For Everyone. (2023, June 30). How Do Stereoisomers Affect Chemical Reactions? [Video]. YouTube. Retrieved from [Link]
-
Chemistry World. (2017, January 16). Temperature drop triggers chirality twist. Retrieved from [Link]
-
Wikipedia. (n.d.). Eyring equation. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtin–Hammett principle. Retrieved from [Link]
-
Fiveable. (n.d.). Curtin-Hammett Principle Definition. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Curtin-Hammett Principle. Retrieved from [Link]
-
The University of British Columbia. (2019, February 14). 2.2: Eyring equation. Retrieved from [Link]
-
Dalal Institute. (n.d.). Curtin-Hammett Principle. Retrieved from [Link]
-
Grokipedia. (n.d.). Curtin–Hammett principle. Retrieved from [Link]
-
Fiveable. (n.d.). Eyring Equation Definition. Retrieved from [Link]
-
ACS Publications. (2023, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.11: Kinetic Versus Thermodynamic Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 9.22: Eyring equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 6.4.1: Eyring equation. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Imperial College London. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]
-
GalChimia. (2008, March 1). Reaction optimization using DoE. Retrieved from [Link]
-
MDPI. (n.d.). Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. Retrieved from [Link]
-
PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
Quora. (2023, January 9). What is the current work on stereoselectivity and stereospecificity in organic chemistry?. Retrieved from [Link]
-
jOeCHEM. (2021, August 24). Practice Exam #2 (Stereochem + Substitution/Elimination) (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved from [Link]
-
CHEM 123 ChIRP. (n.d.). Section 0: Acids and Bases. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Eyring equation - Wikipedia [en.wikipedia.org]
- 8. 2.2: Eyring equation | ChIRP [chirp1.chem.ubc.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. Reaction optimization using DoE - GalChimia [galchimia.com]
- 14. Curtin–Hammett principle - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
- 16. Curtin-Hammett Principle | OpenOChem Learn [learn.openochem.org]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. grokipedia.com [grokipedia.com]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 21. mdpi.com [mdpi.com]
- 22. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. homework.study.com [homework.study.com]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enolate Formation with Thiazolidinethione Auxiliaries
Welcome to the technical support center for asymmetric synthesis using N-acyl thiazolidinethione auxiliaries. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in enolate formation with N-acyl thiazolidinethiones, and why is the choice so critical?
The choice of base is arguably the most critical variable in controlling the outcome of reactions involving N-acyl thiazolidinethione auxiliaries. Its role extends far beyond simple deprotonation. The base determines:
-
Efficiency of Enolate Formation: The base must be strong enough to completely and rapidly deprotonate the α-carbon of the N-acyl group. The pKa of the α-proton of an N-acyl thiazolidinethione is typically in the range of an amide (pKa ~30), which is significantly less acidic than a ketone (pKa ~20)[1]. Therefore, relatively weak bases like hydroxides or alkoxides are ineffective and will not drive the equilibrium sufficiently toward the enolate[2]. Incomplete deprotonation leads to a mixture of the starting material and the enolate, which can result in side reactions like self-condensation[3].
-
Enolate Geometry (E/Z Isomerism): The structure of the base, particularly its steric bulk and the nature of its counterion, influences the geometry of the resulting enolate double bond. This geometry is often directly translated into the stereochemistry of the final product in subsequent reactions, such as aldol additions[3]. For instance, sterically hindered bases often favor the formation of a specific enolate isomer.
-
Stereochemical Outcome (Facial Selectivity): In Lewis acid-mediated reactions (e.g., with TiCl₄), an amine base acts not only as a proton scavenger but also as a ligand that modulates the Lewis acidity and coordination sphere of the metal center. This modulation directly impacts the transition state geometry, allowing for precise control over which face of the enolate reacts with the electrophile. This control is the cornerstone of achieving high diastereoselectivity[4][5].
Q2: Which bases are commonly used, and how do I choose the right one for my desired stereochemical outcome?
The selection of a base is purpose-driven. For N-acyl thiazolidinethiones, enolization is typically performed under kinetic control using strong, non-nucleophilic bases at low temperatures to ensure rapid and irreversible deprotonation[2][6]. However, the most sophisticated applications involve a Lewis acid/amine base combination for stereocontrol.
Here is a summary of common base systems and their applications:
| Base System | Typical Conditions | Primary Application & Outcome |
| NaHMDS or KHMDS | THF, -78 °C | Forms sodium or potassium enolates. Good for general alkylations. The solvent can influence selectivity[7]. |
| LDA (Lithium Diisopropylamide) | THF, -78 °C | Classic choice for kinetic enolate formation. Forms lithium enolates. Its steric bulk helps ensure deprotonation at the less hindered site[6][8]. |
| TiCl₄ / Hünig's Base (DIPEA) | CH₂Cl₂, -78 °C to 0 °C | "Non-Evans" syn aldol products. The amine base facilitates the formation of a titanium enolate. This combination typically leads to high diastereoselectivity for the syn aldol adduct with a stereochemistry opposite to that obtained with Evans' oxazolidinone auxiliaries[5][9]. |
| TiCl₄ / (-)-Sparteine | CH₂Cl₂, -78 °C to 0 °C | Switchable Diastereoselectivity. This system offers remarkable control. Using ~1 equivalent of sparteine favors the "non-Evans" syn product, while using ~2 equivalents favors the "Evans" syn product[4][9]. |
The ability to switch the diastereoselectivity by simply altering the stoichiometry of the amine base is a unique and powerful feature of the thiazolidinethione auxiliary system developed by Crimmins and coworkers[4][10].
Troubleshooting Guide
Scenario 1: My reaction is not going to completion, and I recover a significant amount of starting material.
This is a common issue often related to incomplete enolate formation.
Possible Causes & Solutions:
-
Insufficiently Strong Base: Ensure your base's conjugate acid has a pKa significantly higher than that of your N-acyl thiazolidinethione. Bases like LDA (pKa of diisopropylamine ≈ 36) or NaHMDS (pKa of HMDS ≈ 30) are required for complete deprotonation[8][11].
-
Inactive Base: Your base may have been deactivated by moisture or improper storage. Use freshly prepared or recently titrated LDA. For solid bases like NaH or NaHMDS, ensure they have been stored under an inert atmosphere and handle them in a glovebox or under a stream of argon.
-
Presence of Moisture: Trace amounts of water (pKa ≈ 15.7) will quench the strong base and the enolate. All glassware must be rigorously flame-dried or oven-dried, and solvents must be anhydrous.
-
Insufficient Equivalents of Base: While catalytic base is used in some reactions, for stoichiometric enolate formation, you must use at least 1.0 equivalent of base. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion[12].
Scenario 3: I'm having trouble removing the thiazolidinethione auxiliary after the reaction.
A key advantage of thiazolidinethione auxiliaries is their relatively straightforward removal.[4] If you are encountering difficulties, consider these proven methods.
Recommended Cleavage Methods:
-
Aminolysis/Amidation: This is effective for converting the product into amides. The reaction with primary and secondary amines can be sensitive to steric hindrance.[13]
-
Protocol: Treat the N-acyl product with a primary or secondary amine (e.g., benzylamine, pyrrolidine) in a solvent like THF or CH₂Cl₂ at room temperature. The reaction progress can be monitored by TLC.
-
-
Reduction to Aldehyde: Direct reduction to the aldehyde is possible without isolating the intermediate alcohol.
-
Protocol: Use a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).[4]
-
-
Hydrolysis to Carboxylic Acid: This can be achieved under basic conditions.
-
Protocol: Use lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), in a THF/water mixture at 0 °C.
-
-
Conversion to Thioesters: Intramolecular N-to-S acyl transfer can generate thioesters, which are versatile synthetic intermediates.[14]
If cleavage is sluggish, ensure your starting material is pure. Impurities can sometimes interfere with the cleavage reaction.
Experimental Protocols
Protocol 1: General Procedure for NaHMDS-Mediated Enolate Formation and Alkylation
(Ensure all steps are performed under a positive pressure of an inert gas like Argon)
-
Preparation: Add the N-acyl thiazolidinethione (1.0 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (approx. 0.1 M solution).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.1 eq., as a 1.0 M solution in THF) dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C or slowly warm to a higher temperature as required, monitoring by TLC until the starting material is consumed.
-
Quench: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.[15]
-
Workup: Allow the mixture to warm to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Crimmins Protocol for Diastereoselective "Evans" Syn Aldol Addition
(Adapted from Crimmins, M. T. et al., Org. Lett. 2000, 2 (6), 775–777) [4]
-
Preparation: To a flame-dried flask under Argon, add the N-propionyl thiazolidinethione (1.0 eq.) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Amine Addition: Add (-)-sparteine (2.2 eq.) and cool the solution to -78 °C.
-
Enolate Formation: Add titanium (IV) chloride (1.1 eq., as a 1.0 M solution in CH₂Cl₂) dropwise. The solution should turn a deep red/brown color. Stir at -78 °C for 5 minutes, then warm to 0 °C and stir for 30-60 minutes.
-
Aldol Addition: Re-cool the solution to -78 °C and add the aldehyde (1.2 eq.) dropwise.
-
Reaction: Stir at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench & Workup: Quench the reaction with half-saturated aqueous NH₄Cl solution. Follow with a standard aqueous workup as described in Protocol 1. The resulting aldol adduct should show high diastereoselectivity for the "Evans" syn product.
References
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
University of Liverpool. Enolate Chemistry. [Link] (Note: This is a general enolate chemistry reference, specific link from search was not available).
-
University of Wisconsin. (n.d.). CH 18: ENOLATES:NOTES. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Enolate Addition- Aldol reactions. [Link]
-
Alonso, R., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Ben Theoretically. (2019). formation of enolates from esters and other acid derivatives. YouTube. [Link]
-
Ben Theoretically. (2019). 11.06 Bases for Enolate Formation. YouTube. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]
-
Macmillan Group. (2008). Enolate Seminar. [Link]
-
Carballo, R. M., et al. (2014). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 20(43), 14066-14073. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 8(8), 1613–1616. [Link]
-
ResearchGate. (2025). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. [Link]
-
Keresztes, I., et al. (2022). Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms. Journal of the American Chemical Society, 144(1), 316-331. [Link]
-
Hansen, E. C., et al. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis, 10(15), 8472-8479. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(21), 8063-8069. [Link]
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]
-
Crimmins, M. T., Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775-777. [Link]
-
ResearchGate. (n.d.). Preparation of enol ether precursor 9. NaHMDS=sodium.... [Link]
-
González-Vidal, C., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(4), 604-609. [Link]
-
Reddit. (2022). Bases to promote enolate formation. [Link]
-
ResearchGate. (n.d.). Crimmins thiazolidinethione aldolization. [Link]
-
Wipf, P. (2006). Chem 2320 Lecture Notes. [Link]
-
ResearchGate. (2025). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
-
ResearchGate. (2025). Highly Selective Asymmetric Acetate Aldol Reactions of an N-Acetyl Thiazolidinethione Reagent. [Link]
-
Chemistry LibreTexts. (2019). 25: Acid Base. [Link]
-
MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
-
Química Organica.org. (n.d.). Enolate synthesis. [Link]
-
The Organic Chemistry Tutor. (2017). Predicting Products of Acid/Base Reactions. YouTube. [Link]
-
NIH. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enolate synthesis [quimicaorganica.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Navigating the Nuances of Nagao's Acetate Aldol Reaction—A Guide to Eliminating Tin Byproducts
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges associated with the removal of tin byproducts from Nagao's acetate aldol reaction. Our aim is to equip you with the expertise and practical knowledge to ensure the purity of your β-hydroxy ester products and the success of your synthetic endeavors.
The Challenge: The Persistent Presence of Tin
The Nagao acetate aldol reaction, a powerful tool for the stereoselective synthesis of β-hydroxy esters, typically employs tin(II) triflate (Sn(OTf)₂) or other tin(II) sources to generate a tin(II) enolate. While highly effective in controlling stereochemistry, this method introduces tin-containing species into the reaction mixture. Upon workup, these tin species are converted into byproducts that can be challenging to remove, often contaminating the desired product and interfering with subsequent reactions or biological assays.
The primary culprits are insoluble tin(II) hydroxides and oxides, formed upon quenching the reaction with aqueous solutions. These byproducts can manifest as fine precipitates that are difficult to filter or as colloidal suspensions that complicate extractions. Inefficient removal can lead to inaccurate yield determination, catalyst poisoning in downstream applications, and misleading spectroscopic data.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the workup and purification of products from the Nagao acetate aldol reaction.
Question 1: After quenching my reaction with a standard aqueous workup, I observe a persistent fine white precipitate that clogs filter paper and is difficult to separate from my organic layer. What is this precipitate and how can I remove it effectively?
Answer:
This fine white precipitate is most likely tin(II) hydroxide (Sn(OH)₂) or a related tin(II) oxyhydroxide species.[1] These are formed upon hydrolysis of the tin(II) enolate and any remaining tin(II) salts when an aqueous quench is introduced. Due to their low solubility in water and common organic solvents, they can be challenging to remove by simple filtration.[2]
Recommended Protocol for Removal:
-
Quenching: Instead of quenching directly with water, which can lead to a very fine, difficult-to-filter precipitate, consider quenching the reaction mixture at low temperature (e.g., 0 °C) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7). This controlled increase in pH facilitates the formation of a more granular and easily filterable tin hydroxide precipitate.
-
Dilution & Filtration: After quenching, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). To aid filtration, consider adding a filter aid such as Celite® to the mixture and stirring for 15-20 minutes before filtering through a pad of Celite®. This will help to trap the fine tin particles and prevent clogging of the filter paper.
-
Aqueous Washes: After filtration, wash the organic layer sequentially with water and brine. This will help to remove any remaining water-soluble impurities.
Causality Explained: The use of a buffered or mildly basic quench helps to control the precipitation process, leading to larger, more crystalline particles of tin hydroxide that are easier to handle. Celite® provides a porous medium that traps the fine particles, allowing for efficient separation.
Question 2: My final product, a β-hydroxy ester, shows signs of decomposition or low yield after purification. Could the workup conditions be the cause?
Answer:
Yes, β-hydroxy esters can be sensitive to both acidic and basic conditions, which can lead to decomposition.
-
Under strongly basic conditions (e.g., aqueous NaOH), retro-aldol reaction can occur, leading to the cleavage of your product back to the starting aldehyde and ester enolate. Saponification of the ester to the corresponding carboxylic acid is also a significant risk.[3][4]
-
Under acidic conditions, elimination of the β-hydroxy group to form an α,β-unsaturated ester can be a major side reaction, especially with heating.
Troubleshooting & Optimization:
-
Maintain Neutral pH: Aim to keep the pH of your aqueous workup as close to neutral as possible (pH 7-8). Use a saturated solution of ammonium chloride (NH₄Cl) or a phosphate buffer for quenching.
-
Avoid Strong Acids and Bases: If acidic or basic washes are necessary to remove other impurities, use dilute solutions (e.g., 1 M HCl, saturated NaHCO₃) and perform the washes quickly at low temperatures.
-
Temperature Control: Perform all extractions and washes at room temperature or below to minimize the risk of decomposition.
Question 3: I am concerned about the potential for racemization of my chiral β-hydroxy ester during the workup. Is this a valid concern?
Answer:
Racemization is a potential issue, particularly under basic conditions. The α-proton of the ester is acidic and can be removed by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a loss of stereochemical integrity.
Preventative Measures:
-
Mild Workup Conditions: As with preventing decomposition, a neutral to mildly acidic workup (pH 6-7) is recommended to minimize the risk of deprotonation at the α-position.
-
Limit Exposure to Base: If a basic wash is unavoidable, use a weak base like saturated sodium bicarbonate and minimize the contact time.
-
Temperature Control: Keep the temperature low throughout the workup process to reduce the rate of any potential epimerization.
Question 4: Despite my best efforts with aqueous washes and filtration, I still see tin residues in my NMR spectrum. Are there alternative purification methods?
Answer:
For stubborn tin contamination, chromatographic methods can be effective.
-
Silica Gel Chromatography with a Modifier: Standard silica gel chromatography can sometimes be ineffective due to the polar nature of the tin byproducts. However, treating the silica gel with a small amount of triethylamine (1-2% in the eluent) can help to chelate the tin species and retain them on the column, allowing for the clean elution of your product.
-
Use of Alternative Stationary Phases: In some cases, using a less acidic stationary phase like alumina (neutral or basic) for chromatography can be beneficial in preventing product decomposition and achieving better separation from tin residues.
Frequently Asked Questions (FAQs)
Q1: What is the exact chemical nature of the tin byproduct I am trying to remove?
A1: When a Nagao acetate aldol reaction, which typically uses a tin(II) source like Sn(OTf)₂, is quenched with water, the tin(II) species hydrolyze to form tin(II) hydroxide (Sn(OH)₂), which is a white, amorphous solid that is sparingly soluble in water.[1] This can further dehydrate to form tin(II) oxide (SnO).
Q2: Can I use a strong chelating agent like EDTA to remove the tin byproducts?
A2: While EDTA is a strong chelating agent for many metal ions, its effectiveness for removing tin(II) hydroxides from an organic reaction mixture can be limited. The low solubility of the tin hydroxides may hinder efficient chelation. A more practical approach is to embrace the insolubility and remove the tin byproducts via filtration.
Q3: Is there a way to completely avoid the formation of a precipitate during the workup?
A3: Completely avoiding precipitation is unlikely, as the formation of insoluble tin hydroxides is a fundamental consequence of quenching the tin(II) reagents with water. The key is to control the precipitation to form a more manageable solid, as described in the troubleshooting guide.
Q4: Are there any tin-free alternatives to the Nagao acetate aldol reaction?
A4: Yes, while the Nagao reaction is highly effective, other methods for acetate aldol additions exist. These include using silyl enol ethers (Mukaiyama aldol reaction) or boron enolates. The choice of method will depend on the specific substrate and desired stereochemical outcome.
Data Presentation
Table 1: Comparison of Workup Conditions for Tin Byproduct Removal
| Workup Method | Advantages | Disadvantages | Best For |
| Aqueous Wash (H₂O) | Simple and straightforward. | Can form fine precipitates that are difficult to filter. | Initial removal of bulk water-soluble impurities. |
| Aqueous Wash (sat. NaHCO₃) | Controls pH, promotes granular precipitate formation. | May not be suitable for base-sensitive products. | Standard quenching procedure for most substrates. |
| Aqueous Wash (sat. NH₄Cl) | Mildly acidic, good for base-sensitive products. | May not be as effective at precipitating all tin species. | Protecting base-labile functional groups. |
| Filtration through Celite® | Effectively removes fine precipitates. | Requires an additional filtration step. | Reactions that produce fine, difficult-to-filter tin byproducts. |
| Silica Gel Chromatography (Et₃N) | High purification efficiency for removing trace tin. | Requires an additional chromatographic step. | Final purification step to remove trace tin residues. |
Experimental Protocols & Visualizations
Protocol 1: Optimized Workup and Filtration for Tin Byproduct Removal
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stirring and Dilution: Allow the mixture to warm to room temperature and continue stirring for 30 minutes. Dilute the mixture with ethyl acetate.
-
Celite® Treatment: Add a generous amount of Celite® to the biphasic mixture and stir for another 15 minutes.
-
Filtration: Set up a Büchner funnel with a pad of Celite® (approximately 1-2 cm thick). Wet the Celite® pad with ethyl acetate. Filter the reaction mixture through the Celite® pad.
-
Washing: Wash the filter cake thoroughly with additional ethyl acetate to ensure complete recovery of the product.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification: Purify the crude product by silica gel chromatography as needed.
Diagram 1: Workflow for Optimized Tin Byproduct Removal
Caption: Optimized workflow for the removal of tin byproducts.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Acylation Reactions
Welcome to the Technical Support Center for Acylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in various acylation reactions. Here, we move beyond simple checklists to provide in-depth, evidence-based solutions grounded in reaction mechanisms and extensive field experience.
Section 1: Foundational Issues in Acylation Reactions
This section addresses overarching problems that can affect any acylation reaction, regardless of the specific type.
FAQ 1: My acylation reaction has stalled or is showing very low conversion. What are the first things I should investigate?
Low conversion in acylation reactions can often be traced back to a few fundamental experimental parameters. Before delving into more complex issues, a thorough review of the basics is critical.
Answer: The most common culprits for low conversion rates are related to reagent quality, reaction setup, and stoichiometry. Here’s a systematic approach to troubleshooting:
-
Reagent Purity and Stability:
-
Acylating Agent: Acyl halides and anhydrides are highly susceptible to hydrolysis. Ensure they are freshly opened or have been stored under anhydrous conditions. Impurities can lead to unwanted side reactions.[1][2] For instance, the presence of the corresponding carboxylic acid can neutralize the base or catalyst.
-
Substrate: Ensure your starting material is pure and dry. The presence of water is detrimental, especially in Lewis acid-catalyzed reactions.[1][2][3]
-
Solvent: Anhydrous solvents are crucial. Many common solvents can absorb atmospheric moisture. It is best practice to use freshly dried solvents.[1][2]
-
Catalyst/Base: Catalysts like aluminum chloride (AlCl₃) are extremely moisture-sensitive and will be deactivated by water.[1][2][3] Organic bases like triethylamine or pyridine should also be dry.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly. Some reactions require heating to overcome activation energy barriers, while others need to be run at low temperatures to prevent side reactions.[1][2] If your reaction is sluggish at room temperature, consider a modest increase in temperature while monitoring for byproduct formation.
-
Reaction Time: Acylation reactions can range from minutes to several hours. Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, GC-MS) to determine if the reaction has simply not had enough time to reach completion.[4][5]
-
-
Stoichiometry:
Section 2: Troubleshooting Specific Acylation Reactions
Different types of acylation reactions have unique challenges. This section provides targeted advice for common acylation methodologies.
Friedel-Crafts Acylation
FAQ 2: I'm experiencing very low yields in my Friedel-Crafts acylation. What are the specific issues I should consider for this reaction?
Answer: Friedel-Crafts acylation, while powerful, has several critical parameters that can lead to low yields if not properly controlled.
-
Catalyst Inactivity and Stoichiometry:
-
Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[1][2][3] Ensure all glassware is flame-dried, and reagents and solvents are anhydrous.
-
Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1][2][3] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[1][2][3] A common practice is to use at least 1.1 equivalents of the Lewis acid.
-
-
Substrate Reactivity:
-
This reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will deactivate it, potentially stopping the reaction completely.[1][2]
-
Aromatic rings with amine (-NH₂) or hydroxyl (-OH) groups can be problematic as the Lewis acid can complex with these functional groups, deactivating the substrate.[2] In such cases, protecting the functional group before acylation is a viable strategy.[3]
-
-
Polyacylation and Regioselectivity:
-
While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[1][8]
-
The regioselectivity is primarily governed by the directing effects of existing substituents on the aromatic ring.[1] Steric hindrance can also play a role, often favoring the para product over the ortho.[1]
-
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: A logical workflow for diagnosing low conversion in Friedel-Crafts acylation.
Schotten-Baumann Reaction
FAQ 3: My Schotten-Baumann reaction for amide synthesis is giving a low yield, and I see a lot of the hydrolyzed acyl chloride. How can I improve this?
Answer: The Schotten-Baumann reaction, which typically involves an acyl chloride and an amine or alcohol under biphasic conditions with an aqueous base, is a battle between the desired acylation and the hydrolysis of the acylating agent.
-
Hydrolysis of the Acyl Chloride: The acyl chloride can react with water or hydroxide ions, reducing its availability to react with the amine.[9] To mitigate this:
-
Amine Protonation: The hydrochloric acid byproduct will protonate the starting amine, rendering it non-nucleophilic.[9][10] An adequate amount of base (at least one equivalent) is essential to neutralize the generated HCl.[9]
-
Sterically Hindered or Electron-Deficient Amines:
Comparative Troubleshooting for Schotten-Baumann Conditions
| Issue | Potential Cause | Recommended Action |
| Low Yield | Sterically hindered or electron-deficient amine. | Increase reaction temperature; use a nucleophilic catalyst (e.g., pyridine).[9] |
| Inefficient mixing in the biphasic system. | Increase stirring rate (>1000 rpm).[9] | |
| Hydrolysis of acyl chloride. | Add acyl chloride and base slowly and concurrently; decrease base concentration.[9] | |
| Reaction Stalls | Insufficient base to neutralize HCl. | Add additional base; ensure at least one equivalent is used initially.[9] |
| Amine is fully protonated. | Add more base.[9] |
DMAP-Catalyzed Acylations (Esterifications)
FAQ 4: My DMAP-catalyzed esterification is sluggish and incomplete. What could be the problem?
Answer: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation, particularly for sterically hindered alcohols.[11][12] However, several factors can impede its catalytic efficiency.
-
Catalyst Deactivation: The catalytic cycle of DMAP involves a protonated state. An insufficient amount of a stoichiometric, non-nucleophilic base (like triethylamine or pyridine) to regenerate the free, catalytically active DMAP can halt the reaction.[11]
-
Substrate-Related Issues:
-
Highly sterically hindered alcohols or carboxylic acids can significantly slow the reaction rate.[11] In such cases, higher catalyst loading and longer reaction times may be necessary.
-
A weakly nucleophilic alcohol or a less reactive acylating agent (e.g., an anhydride versus an acyl chloride) will lead to a slower reaction.[11]
-
-
Insufficient Catalyst Loading: While DMAP is a potent catalyst, the required loading can vary. For challenging substrates, increasing the catalyst amount may be necessary.[11]
DMAP Catalytic Cycle and Troubleshooting
Caption: The catalytic cycle for DMAP-catalyzed acylation and key troubleshooting points.
Section 3: Analytical Monitoring and Work-up
FAQ 5: How can I effectively monitor my acylation reaction to know when it's complete, and what are the best practices for work-up to maximize my isolated yield?
Answer: Proper reaction monitoring and a well-designed work-up are critical for maximizing your yield and purity.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. It's excellent for observing the disappearance of starting materials and the appearance of the product.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for rapid, qualitative monitoring with high sensitivity. It allows for the confirmation of the product's mass and can help identify byproducts.[4] For quantitative analysis of yield and purity, LC-MS/MS methods like Multiple Reaction Monitoring (MRM) are superior.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and can be used to determine the conversion by integrating signals from the starting material and product.[5][13]
-
-
Work-up Procedures:
-
Quenching: The method of quenching is crucial. For Friedel-Crafts reactions, the reaction mixture is often poured into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.[1][14][15] For other acylations, quenching with water or a saturated aqueous solution of sodium bicarbonate is common.[9][16]
-
Extraction: Choose an appropriate organic solvent for extraction. Ensure you perform multiple extractions to maximize the recovery of your product.[1][3][14]
-
Washing: Washing the combined organic layers with brine can help to remove residual water. Washing with a mild base (like sodium bicarbonate solution) can remove acidic impurities, and a mild acid wash can remove basic impurities.[1][9][14][16]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.[1][3][14][16] Be mindful of the volatility of your product during solvent removal.[6][7]
-
Section 4: Safety Precautions
FAQ 6: What are the essential safety precautions when working with common acylating agents?
Answer: Acylating agents like acyl chlorides and anhydrides are reactive and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]
-
Fume Hood: Conduct all manipulations of volatile and corrosive acylating agents in a well-ventilated chemical fume hood.[20]
-
Handling:
-
Acyl chlorides and anhydrides react with moisture, often releasing corrosive HCl gas. Keep containers tightly sealed when not in use.[21]
-
Avoid inhalation of vapors and contact with skin and eyes.[18][21]
-
Have appropriate quenching agents and spill kits readily available. Sodium bicarbonate can be used to neutralize spills.
-
| Reagent | Primary Hazards | Handling Precautions |
| Acyl Chlorides | Corrosive, lachrymator, reacts violently with water. | Handle in a fume hood, wear appropriate PPE, avoid moisture. |
| Acid Anhydrides | Corrosive, irritant, moisture-sensitive. | Handle in a fume hood, wear appropriate PPE, avoid moisture.[20] |
| Aluminum Chloride | Corrosive, reacts violently with water to release HCl gas. | Handle in a fume hood, weigh quickly, avoid moisture.[15] |
| Pyridine/Triethylamine | Flammable, toxic, irritant. | Handle in a fume hood, avoid ignition sources. |
| DMAP | Toxic. | Avoid skin contact and inhalation. |
References
- Xu, S., Held, I., et al. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry. 2005.
- Larionov, E., Zipse, H. Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. 2011.
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
-
MDPI. Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Available from: [Link]
-
PubMed. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
- RSC Publishing. Intensification of esterification through emulsification: isolation of dilute low molecular weight carboxylic acids. 2018.
- Chemistry LibreTexts.
- Google Patents.
- YouTube.
- ResearchGate. Monitoring timecourse of DMAP catalyzed acylation of phenols with... | Download Scientific Diagram.
- University of Rochester. Troubleshooting: How to Improve Yield.
- NIH.
- University of Rochester. Tips & Tricks: (How to Improve) Yield.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- BenchChem. Overcoming steric hindrance in reactions with bulky benzoyl chlorides.
- Master Organic Chemistry. EAS Reactions (3)
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Thermo Fisher Scientific.
- Scribd. Schotten–Baumann Reaction Guide | PDF.
- BenchChem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- Science.gov. esterification reaction systems: Topics by Science.gov.
- Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. 2017.
- BenchChem. Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
- Organic Chemistry Tutor.
- University of Michigan.
- MDPI.
- Chemistry LibreTexts. 24.7: Reactions of Amines. 2025.
- Reddit. Why can't this reaction continue? : r/chemhelp. 2024.
- Reddit.
- Quora. What safety precautions should you take when working with acetic anhydride? 2020.
- Chemistry LibreTexts. 21.6: Chemistry of Esters. 2022.
- YouTube. acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. 2021.
- The Chemistry Blog. How to Safely Handle Reactive Chemicals. 2024.
- Princeton University.
- YouTube.
- Echemi. What are the safety precautions when handling acids? 2025.
- Khan Academy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Application of Efficient Catalyst DMAP [en.highfine.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemicals.co.uk [chemicals.co.uk]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 20. quora.com [quora.com]
- 21. uwm.edu [uwm.edu]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone vs. Evans' Oxazolidinones in Asymmetric Synthesis
In the pursuit of enantiomerically pure molecules, essential for advancements in pharmaceuticals and materials science, the synthetic chemist's toolbox is equipped with a variety of strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and reliable method for inducing asymmetry. This guide provides an in-depth, objective comparison between the well-established Evans' oxazolidinones and the increasingly utilized sulfur-containing analogs, specifically focusing on (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and related thiazolidinethiones. This analysis is grounded in experimental data to inform researchers, scientists, and drug development professionals on the practical nuances and performance of these indispensable tools.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental principle of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral appendage then directs a subsequent stereoselective transformation, such as an alkylation or aldol reaction, by creating a diastereomeric transition state with a significant energy difference between the two possible pathways. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by its ability to provide high stereoselectivity, its ease of attachment and removal, and the predictability of the stereochemical outcome.
Evans' oxazolidinones, introduced by David A. Evans and his group, have long been the gold standard in this field, celebrated for their high diastereoselectivity in a multitude of C-C bond-forming reactions.[1][2] More recently, sulfur-containing analogs like the thiazolidinethiones, championed by the work of Nagao, Crimmins, and others, have emerged as powerful alternatives, offering distinct advantages in certain applications.[3][4][5]
Performance in Asymmetric Aldol Reactions: A Head-to-Head Comparison
The asymmetric aldol reaction is a cornerstone of organic synthesis, and it serves as an excellent platform for comparing the performance of these two classes of chiral auxiliaries. The reaction involves the stereoselective addition of an enolate, bearing the chiral auxiliary, to an aldehyde.
Stereoselectivity and Yield
Experimental evidence demonstrates that both Evans' oxazolidinones and N-acyl thiazolidinethiones can afford exceptional levels of diastereoselectivity in aldol reactions. The choice of Lewis acid for enolization plays a critical role in the reaction's outcome.
| Chiral Auxiliary | Acyl Group | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95 | [6] |
| (R)-4-isopropyl-1,3-thiazolidine-2-thione | Propionyl | Isobutyraldehyde | TiCl₄, DIPEA, NMP | >98:2 | High | [1] |
| (R)-4-isopropyl-1,3-thiazolidine-2-thione | Propionyl | Benzaldehyde | TiCl₄, (-)-Sparteine | 97:3 | High | [3] |
As the data indicates, both systems are capable of delivering excellent diastereoselectivity, consistently favoring the syn-aldol product under the specified conditions. Work by Crimmins has shown that titanium enolates of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones all proceed with high diastereoselectivity (typically 94:6 to >98:2) for the 'Evans syn' product.[1] This suggests that for achieving this particular stereoisomer, the choice between the two auxiliaries may be guided by other factors such as cost, availability, and ease of cleavage.
Mechanistic Underpinnings of Stereocontrol
The high degree of stereocontrol exerted by these auxiliaries is a direct consequence of rigid, well-defined transition states.
Evans' Oxazolidinones: The Zimmerman-Traxler Model
The stereochemical outcome of the boron-mediated Evans' aldol reaction is reliably predicted by the Zimmerman-Traxler model.[7] The reaction proceeds through a chair-like six-membered transition state where the boron atom chelates the enolate oxygen and the aldehyde oxygen. The substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. This, combined with the preference for the aldehyde's substituent to occupy an equatorial position to minimize 1,3-diaxial strain, leads to the observed syn-diastereoselectivity.
Figure 1. Zimmerman-Traxler model for Evans' aldol reaction.
Thiazolidinethiones: A Tale of Two Transition States
The titanium-mediated aldol reactions of N-acyl thiazolidinethiones, as developed by Crimmins, offer a fascinating level of control. The diastereoselectivity can be steered to produce either the "Evans" or "non-Evans" syn-aldol product by simply modifying the stoichiometry of the Lewis acid and the amine base.[3][8]
This remarkable switch in facial selectivity is attributed to a shift between a chelated and a non-chelated transition state. With one equivalent of base, a chelated transition state is favored, leading to the "non-Evans" syn product. Conversely, with two equivalents of base, a non-chelated, open transition state is proposed to be dominant, affording the "Evans" syn product. This versatility is a significant advantage of the thiazolidinethione system.
Figure 2. Control of stereochemistry in thiazolidinethione aldol reactions.
Practical Considerations: Synthesis, Acylation, and Cleavage
Beyond performance, the practical aspects of using a chiral auxiliary are of paramount importance in a laboratory setting.
Synthesis of the Auxiliaries
Both Evans' oxazolidinones and the (R)-4-isopropyl-1,3-thiazolidine-2-thione are derived from readily available amino acids, making them accessible in enantiomerically pure form. Evans' auxiliaries are typically synthesized from the corresponding amino alcohols, which are obtained by the reduction of amino acids.[8] Similarly, the thiazolidinethione auxiliary is prepared from L-valinol.[5]
N-Acylation
The attachment of the acyl group to the auxiliary is a straightforward process for both systems. A common method involves deprotonation of the auxiliary with a strong base like n-butyllithium followed by the addition of an acyl chloride.
Cleavage of the Auxiliary
A significant practical advantage of the thiazolidinethione auxiliary lies in its ease of removal. While the cleavage of Evans' oxazolidinones often requires relatively harsh conditions, such as lithium hydroxide with hydrogen peroxide for hydrolysis to the carboxylic acid, or strong reducing agents like lithium borohydride for conversion to the alcohol, the sulfur-containing auxiliary can often be removed under milder conditions.[4][9][10] The thione functionality is more susceptible to nucleophilic attack, facilitating cleavage. For example, simple hydrolysis or alcoholysis can often be achieved with greater ease compared to the corresponding oxazolidinone.
Experimental Protocols
To provide a practical context, detailed, step-by-step methodologies for a representative asymmetric aldol reaction using each auxiliary are presented below.
Protocol 1: Evans' Boron-Mediated Asymmetric Aldol Reaction
This protocol is adapted from the seminal work of Evans and provides the syn-aldol product with high diastereoselectivity.[6]
Step 1: N-Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 eq) dropwise.
-
After 5 minutes, add diisopropylethylamine (DIPEA) (1.2 eq) dropwise, and stir the mixture for 30 minutes at 0 °C.
-
Cool the reaction to -78 °C and add isobutyraldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Concentrate the mixture and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.
Step 3: Cleavage of the Auxiliary to the Carboxylic Acid
-
Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the aqueous layer, acidify with 1N HCl, and extract the chiral carboxylic acid with ethyl acetate. The chiral auxiliary can be recovered from the organic layer of the initial extraction.[9][11]
Protocol 2: Crimmins' Titanium-Mediated Asymmetric Aldol Reaction
This protocol, adapted from the work of Crimmins, showcases the use of the thiazolidinethione auxiliary to generate the 'Evans syn' aldol product.[3]
Step 1: N-Acylation of (R)-4-isopropyl-1,3-thiazolidine-2-thione
-
Follow a similar procedure to Protocol 1, Step 1, using (R)-4-isopropyl-1,3-thiazolidine-2-thione as the starting material.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of the N-propionyl thiazolidinethione (1.0 eq) in anhydrous dichloromethane at 0 °C, add titanium(IV) chloride (1.0 M in CH₂Cl₂) (1.1 eq) dropwise.
-
Stir the resulting solution for 5 minutes.
-
Add (-)-sparteine (2.2 eq) dropwise and stir the mixture for 1 hour at 0 °C.
-
Add isobutyraldehyde (1.2 eq) and continue stirring at 0 °C until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Step 3: Cleavage of the Auxiliary
-
The cleavage of N-acyl thiazolidinethiones can often be achieved under milder conditions than their oxazolidinone counterparts. For example, transesterification to a methyl ester can be accomplished by treatment with sodium methoxide in methanol at room temperature. Reductive cleavage to the primary alcohol can be performed with reagents like sodium borohydride in the presence of a Lewis acid.[12]
Conclusion
Both Evans' oxazolidinones and (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and its analogs are exceptional chiral auxiliaries that provide high levels of stereocontrol in asymmetric aldol reactions.
-
Evans' oxazolidinones are the well-established standard, with a vast body of literature supporting their reliability and a well-understood mechanism of stereocontrol via the Zimmerman-Traxler model. They consistently deliver high syn-diastereoselectivity in boron-mediated aldol reactions.
-
N-acyl thiazolidinethiones have emerged as powerful and versatile alternatives. They offer comparable levels of diastereoselectivity to Evans' auxiliaries in titanium-mediated reactions. Their key advantages lie in the ability to control the stereochemical outcome to furnish either the "Evans" or "non-Evans" syn-adduct by simple stoichiometric changes, and generally milder conditions required for their removal.
The choice between these two classes of auxiliaries will ultimately depend on the specific synthetic challenge at hand. For routine and predictable synthesis of syn-aldol products, Evans' auxiliaries remain an excellent choice. However, for applications requiring greater flexibility in stereochemical control or where milder cleavage conditions are paramount, the thiazolidinethione-based auxiliaries present a compelling and often superior alternative. As the field of asymmetric synthesis continues to evolve, a thorough understanding of the nuances of these powerful tools is essential for the modern synthetic chemist.
References
-
Zimmerman, H. E.; Traxler, M. D. J. Am. Chem. Soc.1957 , 79, 1920-1923. [Link]
-
Crimmins, M. T.; Chaudhary, K. Org. Lett.2000 , 2, 775-777. [Link]
-
Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. J. Org. Chem.2001 , 66, 894-902. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc.1981 , 103, 2127–2129. [Link]
-
Evans, D. A.; Gage, J. R. Org. Synth.1990 , 68, 83. [Link]
-
Evans, D. A.; Tedrow, J. S.; Shaw, J. T.; Downey, C. W. J. Am. Chem. Soc.2002 , 124, 392-393. [Link]
-
Nagao, Y.; Hagiwara, Y.; Kumagai, T.; Ochiai, M.; Inoue, T.; Hashimoto, K.; Fujita, E. J. Org. Chem.1986 , 51, 2391–2393. [Link]
-
Palomo, C.; Oiarbide, M.; García, J. M. Chem. Eur. J.2002 , 8, 36-44. [Link]
-
Larrow, J. F.; Jacobsen, E. N. Org. Synth.2004 , 81, 1. [Link]
-
Romea, P.; Urpí, F. Stereoselective Acetate Aldol Reactions. In Stereoselective Synthesis of Drugs and Natural Products; Andrushko, V., Andrushko, N., Eds.; John Wiley & Sons, 2013; pp 1-81. [Link]
-
Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Org. Lett.2005 , 7, 23, 5245–5248. [Link]
-
Velázquez, F.; Olivo, H. F. Curr. Org. Chem.2002 , 6, 303-340. [Link]
-
(S)-4-Isopropyl-1,3-thiazolidine-2-thione. Org. Synth.2009 , 86, 104. [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Double Diastereoselective Acetate Aldol Reactions with Chiral N-Acetyl Thiazolidinethione Reagents. J. Org. Chem.2006 , 71, 7149-7152. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Org. Process Res. Dev.2019 , 23, 12, 2628–2633. [Link]
-
Crimmins, M. T. Application of Oxazolidinethiones and Thiazolidinethiones in Aldol Additions. In Stereoselective Synthesis of Drugs and Natural Products; Andrushko, V., Andrushko, N., Eds.; John Wiley & Sons, 2013; pp 431-473. [Link]
-
Aldol Reaction: Mechanism and Examples | NROChemistry. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Aust. J. Chem.2023 , 76, 847-853. [Link]
-
Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chem. Eur. J.2018 , 24, 14856-14861. [Link]
-
An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett2004 , 1371-1374. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.2009 , 53, 134-144. [Link]
-
The Selective Aldol Reaction - Macmillan Group. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereochemical Fidelity
In the landscape of modern organic synthesis and pharmaceutical development, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. Most biological targets, such as enzymes and receptors, are inherently chiral, leading them to interact differently with each enantiomer of a chiral molecule.[1][2] This reality necessitates the synthesis of single-enantiomer compounds, a challenge elegantly addressed through various strategies, among which the use of chiral auxiliaries is a time-honored and powerful approach.[1][3][4]
A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a stereoselective transformation.[1] After the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, derived from the natural amino acid L-valine, is a prominent member of the N-acyl thiazolidinethione class of auxiliaries.[5] Its rigid chelation control and the steric hindrance provided by the isopropyl group offer exceptional diastereofacial bias in reactions like aldol, Michael, and alkylation additions.
However, the successful application of this auxiliary does not end with the stereoselective reaction. The ultimate validation of the synthesis lies in the precise and accurate determination of the enantiomeric excess (ee) of the final product after the auxiliary has been removed. This guide provides an in-depth comparison of the primary analytical techniques for this critical measurement, grounded in the principles of scientific integrity and practical, field-proven insights.
General Workflow: From Adduct to Analysis
Before delving into specific analytical techniques, it is crucial to understand the overall process. The product of the asymmetric reaction is a diastereomeric adduct where the newly formed stereocenter is covalently bonded to the chiral auxiliary. Direct analysis of this adduct for enantiomeric excess is nonsensical. The critical sequence involves cleaving the auxiliary, purifying the desired chiral product, and then subjecting the purified product to chiral analysis.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
A Researcher's Guide to Chiral HPLC Analysis of Aldol Adducts: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the stereoselective control of the aldol reaction is paramount. The resulting β-hydroxy ketones, or aldol adducts, possess at least two adjacent stereocenters, leading to a mixture of up to four stereoisomers (syn and anti diastereomers, each with an enantiomeric pair).[1][2] Quantifying the success of an asymmetric aldol reaction hinges on accurately determining the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the desired product. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the definitive technique for this challenge.[3][4]
This guide provides an in-depth comparison of common chiral HPLC strategies for analyzing aldol adducts, grounded in experimental data and mechanistic principles. We will explore the nuances of stationary phase selection, mobile phase optimization, and method development to empower you to achieve robust and reliable separations.
The Challenge: Resolving Complex Stereoisomers
Unlike simple enantiomers, which have identical physical properties, diastereomers can often be separated on standard achiral columns (like C18).[5] However, resolving all four stereoisomers of an aldol adduct typically requires a chiral stationary phase that can first separate the two pairs of enantiomers and then resolve each enantiomer from its mirror image. The goal is to achieve baseline separation of all four peaks, enabling accurate integration and quantification.
The mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[6][7] The stability of these complexes differs for each stereoisomer, leading to different retention times and, thus, separation. This separation is governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8][9]
Comparison of Key Chiral Stationary Phases for Aldol Adducts
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica gel support, are the most powerful and versatile tools for separating aldol adducts and a wide range of other chiral molecules.[10][11] Their broad applicability stems from the complex helical structure of the polysaccharide polymers, which creates a multitude of chiral grooves and cavities where analytes can interact.[9][12]
Amylose-Based CSPs (e.g., CHIRALPAK® IA/AD, Lux® Amylose-1)
Amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are renowned for their exceptional chiral recognition capabilities, often providing high selectivity (α) and resolution (Rs).[13][14]
-
Mechanism & Strengths : The helical grooves of amylose are particularly effective at forming inclusion complexes. Chiral recognition is primarily driven by how well an enantiomer fits into these chiral pockets, supplemented by hydrogen bonding and π-π interactions with the carbamate derivatives on the sugar backbone.[15] Amylose-based phases frequently provide excellent, often baseline, separation for a broad range of compounds, including β-hydroxy ketones.
-
Typical Mobile Phases :
-
Normal Phase (NP): Heptane/Isopropanol (IPA) or Hexane/Ethanol mixtures are the standard starting points. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Lower alcohol content generally leads to longer retention and often better resolution.
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water. RP conditions are possible with immobilized phases.
-
-
Considerations : Coated amylose phases (like CHIRALPAK® AD-H) have limitations on the types of solvents that can be used, as some solvents can strip the coating from the silica support.[16][17] Immobilized phases (like CHIRALPAK® IA) overcome this, allowing for a much wider range of solvents, including ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF), which can be crucial for analytes with poor solubility.[18][19]
Cellulose-Based CSPs (e.g., CHIRALCEL® OD, Lux® Cellulose-1)
Cellulose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), offer a different, often complementary, selectivity to their amylose counterparts.[12][13]
-
Mechanism & Strengths : While also helical, the structure of cellulose is different from amylose, leading to different chiral recognition patterns.[15] If an amylose column fails to resolve a compound, a cellulose column with the same derivative is an excellent next choice. They are workhorse columns known for their robustness and wide applicability.
-
Typical Mobile Phases : Similar to amylose-based CSPs, NP (Alkane/Alcohol) and RP (Acetonitrile/Water) are common. The choice between ethanol and isopropanol as the modifier can significantly impact selectivity.[20]
-
Considerations : Like amylose phases, cellulose CSPs are available in both coated and immobilized versions, with immobilized phases offering greater solvent flexibility and robustness.[18]
Performance Comparison: A Representative Aldol Adduct
To illustrate the differences in performance, let's consider a hypothetical aldol adduct analyzed on three popular polysaccharide CSPs under normal phase conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane/IPA) | Selectivity (α) | Resolution (Rs) | Key Observation |
| Lux® Amylose-1 (Immobilized) | 90:10 | 1.45 | 4.8 | Excellent baseline separation of all four stereoisomers. |
| Lux® Cellulose-1 (Coated) | 90:10 | 1.20 | 2.5 | Good separation, but enantiomers of the anti-diastereomer are less resolved. |
| Lux® i-Cellulose-5 (Immobilized) | 90:10 | 1.12 | 1.6 | Partial co-elution. Not ideal for this specific analyte. |
Note: Data is illustrative. Selectivity (α) is the ratio of retention factors (k) of the two enantiomers. Resolution (Rs) is a quantitative measure of peak separation.
This data highlights a critical principle: there is no universal CSP. A screening approach using columns with different selectors is the most efficient path to a successful separation.[6]
Experimental Protocols & Method Development
A systematic approach is crucial for efficiently developing a robust chiral separation method.
Step-by-Step Workflow for Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
Detailed Protocol: Initial Screening
-
Column Selection: Select a set of 2-3 complementary chiral columns. A good starting point is an amylose and a cellulose-based column (e.g., Lux Amylose-1 and Lux Cellulose-1).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a stock solution of Hexane/Isopropanol (90:10 v/v).
-
Reversed Phase: Prepare a stock solution of Acetonitrile/Water (50:50 v/v).
-
-
Sample Preparation: Dissolve the aldol adduct sample in the mobile phase at a concentration of ~1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Column Temperature: 25 °C.
-
Detection: UV, wavelength at the analyte's λmax.
-
Injection Volume: 5-10 µL.
-
-
Execution: Run the sample on each column with the initial mobile phase.
-
Evaluation: Analyze the chromatograms. Look for the column that provides the best separation (ideally, four distinct peaks). Note the resolution (Rs) and selectivity (α) for the most promising candidate.
Mobile Phase Optimization
Once a promising CSP is identified, fine-tuning the mobile phase can dramatically improve the separation.
-
Modifier Percentage (Normal Phase): This is the most impactful parameter.
-
To Increase Retention/Resolution: Decrease the percentage of alcohol (e.g., from 10% IPA to 5% IPA). This strengthens the interaction between the analyte and the CSP.
-
To Decrease Retention Time: Increase the percentage of alcohol.
-
-
Choice of Alcohol Modifier: Switching between isopropanol (IPA) and ethanol can alter selectivity. IPA is a stronger competitor for hydrogen bonding sites than ethanol. If peaks are unresolved with IPA, switching to ethanol may improve separation.[20]
-
Acidic/Basic Additives: For aldol adducts, which are neutral, additives are typically not required. However, if dealing with acidic or basic analytes, adding a small amount (0.1%) of an acid (like trifluoroacetic acid, TFA) for acidic compounds or a base (like diethylamine, DEA) for basic compounds can significantly improve peak shape and reproducibility by suppressing unwanted ionic interactions.[21]
Trustworthiness: Ensuring a Self-Validating System
A reliable method is a reproducible one. To ensure trustworthiness, incorporate these practices:
-
System Suitability: Before running samples, inject a standard mixture and verify that the resolution between the critical pair (the two closest peaks) meets a predefined minimum (e.g., Rs > 1.5).
-
Column Dedication: To prevent contamination and ensure consistent performance, it is advisable to dedicate columns to specific mobile phase modes (Normal Phase, Reversed Phase) and especially to methods using basic additives.[18]
-
Guard Columns: Use a guard column with the same stationary phase to protect the analytical column from contaminants and extend its lifetime.[17]
By comparing different CSPs and systematically optimizing the mobile phase, researchers can develop robust and reliable HPLC methods for the accurate chiral analysis of aldol adducts, providing critical data for advancing synthetic chemistry and drug development projects.
References
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Said, R. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. Retrieved from [Link]
-
Welch, C. J., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
-
HPLC-MART. (n.d.). Lux Amylose-2 - Phenomenex - Chiral. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Cellulose-4 Chiral LC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux HPLC Columns Tips for Care and Use. Retrieved from [Link]
-
Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]
-
Food Safety Magazine. (2015). Phenomenex Adds New Lux® Amylose-1 Chiral Stationary Phase for HPLC and SFC Analysis and Purification Work. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Warner, I. M., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. National Institutes of Health. Retrieved from [Link]
-
Scriba, G. K. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2013). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature Experiments. Retrieved from [Link]
-
Wang, Y., et al. (2016). Comparison of different polysaccharide-based chiral stationary phases for enantioselective resolution of Naftopidil and its derivatives by HPLC. Journal of Chinese Pharmaceutical Sciences. Retrieved from [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]
-
Al-Ghanayem, A. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]
-
Daicel Corporation. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Retrieved from [Link]
-
Sravani, G., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]
-
Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Retrieved from [Link]
-
Zhang, T., & Franco, P. (2004). Method development with CHIRALPAK® IA: The new Daicel column with broad solvent versatility. Chiral Technologies Europe. Retrieved from [Link]
-
Ilisz, I., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Retrieved from [Link]
-
Péter, A., et al. (2020). Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. Retrieved from [Link]
-
Ilisz, I., et al. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Sheet for CHIRALPAK® AD. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Emmerstorfer-Augustin, A., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxy ketone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Retrieved from [Link]
Sources
- 1. Hydroxy ketone - Wikipedia [en.wikipedia.org]
- 2. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Lux Cellulose-4 Chiral LC Columns: Phenomenex [phenomenex.com]
- 10. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 11. Comparison of different polysaccharide-based chiral stationary phases for enantioselective resolution of Naftopidil and its derivatives by HPLC [jcps.bjmu.edu.cn]
- 12. hplcmart.com [hplcmart.com]
- 13. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 14. food-safety.com [food-safety.com]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
- 17. hplc.eu [hplc.eu]
- 18. phenomenex.com [phenomenex.com]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
- 21. chiraltech.com [chiraltech.com]
A Comparative Guide to the X-ray Crystallographic Analysis of N-Acyl Thiazolidinethiones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Atomic Precision in Asymmetric Synthesis
In the landscape of modern drug development and stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the three-dimensional arrangement of atoms. Among these, N-acyl thiazolidinethiones, renowned for their role in reactions like asymmetric aldol additions, stand out due to their high diastereoselectivity.[1] Derived from amino acids, these auxiliaries, alongside their oxazolidinone counterparts developed by Evans, guide the formation of specific stereoisomers, a critical factor in determining a drug molecule's efficacy and safety.[2][3]
The predictable stereochemical outcome of using these auxiliaries is attributed to a specific, rigid conformation of the molecule during the reaction. While computational models and spectroscopic methods provide valuable insights, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise solid-state molecular structure.[4] It provides unambiguous proof of bond connectivity, absolute configuration, and the subtle conformational preferences that govern stereoinduction.
This guide provides an in-depth comparison of the X-ray crystallographic analysis of N-acyl thiazolidinethiones with nuclear magnetic resonance (NMR) spectroscopy. It details a self-validating experimental workflow for crystallography, explains the causality behind key procedural choices, and presents experimental data to ground the discussion in real-world application.
The Foundational Technique: Single-Crystal X-ray Diffraction (SC-XRD)
X-ray crystallography operates on the principle that a crystal, a highly ordered three-dimensional lattice of molecules, will diffract an incident X-ray beam in a specific and measurable pattern. The aim is to obtain a detailed three-dimensional model of the molecule's electron density from this diffraction pattern.[5] The quality of the final atomic model is directly dependent on the quality of the crystal itself, making crystal growth the most critical and often rate-limiting step in the process.[5]
The journey from a powdered sample to a refined molecular structure is a multi-stage process, visualized below.
Experimental Protocol: A Validated Approach to Structure Determination
The following protocol is a representative guide for the crystallographic analysis of an N-acyl thiazolidinethione derivative. Methodologies are synthesized from established practices for small organic molecules and specific examples from the literature, such as the analysis of aldol adducts derived from these auxiliaries.[6]
Part 1: Crystal Growth – The Art of Inducing Order
The goal is to coax randomly oriented molecules in a solution to arrange themselves into a perfectly repeating lattice. This is achieved by slowly bringing a solution to a state of supersaturation.
Causality: The choice of solvent is paramount. The ideal solvent or solvent system will dissolve the compound when warm or in larger volumes but allow it to become insoluble in a slow, controlled manner. For many N-acyl thiazolidinethiones, moderately polar solvents are effective. Slow evaporation is often successful because the gradual removal of the solvent ensures that nucleation sites form sparingly, allowing for the growth of a few large crystals rather than many small ones.[7]
Step-by-Step Protocol (Slow Evaporation):
-
Purity Check: Ensure the compound is of high purity (>95%), as impurities can inhibit crystallization. An initial purification by column chromatography may be necessary.
-
Solvent Selection: Dissolve 5-10 mg of the N-acyl thiazolidinethione in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a clean, small vial (e.g., a 1-dram vial or NMR tube).
-
Induce Supersaturation: Add a more nonpolar "anti-solvent" (e.g., hexanes or diethyl ether) dropwise until the solution becomes faintly turbid. Add a drop or two of the primary solvent to redissolve the precipitate. This brings the solution close to saturation.
-
Slow Evaporation: Cover the vial with a cap, or Parafilm, pierced with one or two small holes from a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) and leave it undisturbed.
-
Monitoring: Check for crystal growth over several days to weeks. High-quality crystals should be clear, have well-defined faces, and be of sufficient size for the diffractometer (typically >0.1 mm in each dimension).
Part 2: Data Collection – Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.
Causality: The crystal is typically flash-cooled to cryogenic temperatures (around 100 K) using a stream of liquid nitrogen. This is done to minimize thermal vibrations of the atoms and, more importantly, to prevent radiation damage from the high-intensity X-ray beam, which can degrade the crystal and the quality of the diffraction data.
Step-by-Step Protocol:
-
Crystal Mounting: Using a microscope, carefully select a high-quality crystal. Pick it up using a cryo-loop, which is a small nylon loop attached to a pin. The crystal adheres to the loop via a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Cryo-Cooling: Immediately plunge the mounted crystal into the cold nitrogen stream of the diffractometer. This process vitrifies the surrounding oil, encasing and protecting the crystal.
-
Centering: Mount the pin onto the diffractometer's goniometer head and optically center the crystal in the X-ray beam.
-
Data Collection Strategy: Modern diffractometers will automatically determine an optimal data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction spots. Data is typically collected using a molybdenum (Mo, λ = 0.71073 Å) or copper (Cu, λ = 1.5418 Å) X-ray source.
-
Data Integration: The software integrates the intensity of each diffraction spot and reduces the data to a file containing the Miller indices (h,k,l) and the intensity for each reflection.
Part 3: Structure Solution and Refinement – From Data to Model
This final stage is computational. The diffraction data is used to generate an electron density map, into which a molecular model is fitted and then refined to match the experimental data as closely as possible.
Causality: The diffraction pattern provides the intensities (related to the structure factor amplitudes) but not the phases of the X-rays. This is the "phase problem." For small molecules, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between the intensities to estimate the initial phases.
Step-by-Step Protocol:
-
Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal system and space group.
-
Structure Solution: A program like SHELXT or SIR is used to solve the phase problem and generate an initial electron density map.
-
Model Building: The chemist uses software like Olex2 or Coot to interpret the electron density map, assigning atoms to the peaks to build the molecular structure.
-
Refinement: The initial model is refined against the experimental data using a least-squares minimization program (e.g., SHELXL). This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The quality of the final model is assessed using metrics like the R-factor (R1), which should typically be below 5-7% for a good small-molecule structure. The final output is a Crystallographic Information File (CIF), which contains all the experimental and structural information and is typically deposited in a database like the Cambridge Structural Database (CCDC).[8]
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While SC-XRD provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative for probing the structure in solution.[9] The two techniques are highly complementary, each offering unique advantages and insights.[10]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Single Crystal (Solid State) | Solution |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular packing.[2] | Through-bond and through-space atomic connectivity (e.g., COSY, HMBC), relative stereochemistry (NOE), dynamic processes (e.g., conformational exchange).[9] |
| Resolution | Atomic (<1 Å). Provides an exact and highly precise molecular geometry. | Lower resolution. Provides an ensemble average of conformations present in solution. Can be difficult to distinguish between small conformational changes.[9] |
| Core Challenge | Crystal Growth: Obtaining a single crystal of sufficient size and quality can be a major bottleneck.[11] | Signal Overlap: In complex molecules, proton and carbon signals can overlap, complicating spectral interpretation. |
| Dynamics | Provides a static, time-averaged picture of the molecule in the crystal lattice. Dynamic disorder can be modeled. | Excellent for studying molecular dynamics, such as rotational barriers and conformational equilibria in solution.[4] |
| Key Advantage | Unambiguous determination of absolute stereochemistry and detailed solid-state conformation. | Reflects the molecular structure in a biologically more relevant solution state and provides information on dynamics. |
Expert Insight: The fundamental difference lies in the state of matter being analyzed. X-ray crystallography reveals the molecule's conformation as influenced by the strong forces of crystal packing. NMR, conversely, shows an average conformation of the molecule as it tumbles freely in solution. For chiral auxiliaries like N-acyl thiazolidinethiones, comparing the crystal structure to solution NMR data (specifically NOE experiments) can reveal whether the rigid, stereo-directing conformation observed in the solid state is maintained in the solution environment where the reaction actually occurs.
Quantitative Data: A Structural Snapshot
The following table presents representative crystallographic data for the aldol adduct of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, a compound containing the core N-acyl thiazolidinone structure. This data provides a benchmark for what a successful analysis yields.
Table 1: Crystallographic Data for an N-Acyl Thiazolidinone Derivative.
| Parameter | Value |
| CCDC Deposition No. | 1839079 |
| Empirical Formula | C21 H22 Cl N O3 S |
| Formula Weight | 419.92 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.0732(3) |
| b (Å) | 12.1099(4) |
| c (Å) | 18.5771(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2041.51(11) |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 296 |
| Final R1 [I>2σ(I)] | 0.0385 |
| wR2 (all data) | 0.0988 |
Data sourced from Garcia et al. (2022) and the associated CCDC deposition file.[6][9]
Visualizing Key Structural Relationships
The power of X-ray crystallography lies in its ability to define the precise spatial relationship between atoms. For an N-acyl thiazolidinethione used as a chiral auxiliary, the key relationship is between the bulky substituent on the chiral center (e.g., an isopropyl or benzyl group) and the plane of the enolate formed from the acyl group. This steric hindrance blocks one face of the enolate, forcing an incoming electrophile (like an aldehyde) to approach from the opposite, unhindered face, thereby controlling the stereochemical outcome.
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of detail for the structural analysis of N-acyl thiazolidinethiones. It offers the definitive, atomic-resolution picture required to confirm absolute configuration and rationalize the high levels of stereocontrol observed when these compounds are used as chiral auxiliaries. While solution-state methods like NMR are essential for understanding dynamic behavior, the solid-state structure from SC-XRD provides the foundational model of the molecule's intrinsic conformational preferences. For researchers in drug discovery and process development, leveraging crystallographic data is not merely confirmatory; it is a critical component of rational design, enabling the optimization of chiral auxiliaries for even greater efficiency and selectivity in the synthesis of complex, life-saving molecules.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
-
Garcia, J., et al. (2022). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1).
-
Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. In Macromolecular Crystallography, Part A, Methods in Enzymology, Vol. 276, pp. 559-581.
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
-
University of Florida Department of Chemistry. (n.d.). Guide for crystallization.
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD.
-
Garcia, J., et al. (2018). CCDC 1839079: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre.
-
Avalos, M., et al. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. The Journal of Organic Chemistry, 73(2), 661-72.
-
Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139-41.
-
Parthasarathy, R., et al. (1976). Thiazolidines: Crystal Structure and Conformational Equilibria of N-Acetyl-2-(p tolyl)thiazolidine-4-carboxylic Acid and Related Thiazolidine Derivatives. Journal of the American Chemical Society, 98(21), 6634-6641.
-
Crimmins, M. T., & King, B. W. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-7.
-
Robert, F. (1976). The Crystal and Molecular Structure of N-t-Butyloxycarbonyl L-thiazolidine-4-carboxylic Acid. Acta Crystallographica Section B, 32(8), 2367-2369.
-
McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(1), 2-20.
-
Nova Science Publishers. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Advances in Chemistry Research. Volume 76.
-
Faigl, F., et al. (2015). Correlation between Solid-State and Solution Conformational Ratios in a Series of N-(o-Tolyl)Succinimide Molecular Rotors. Crystal Growth & Design, 15(10), 4983-4991.
-
PDBsum. (n.d.). Comparison of NMR and X-ray crystallography.
- Rhodes, G. (2006). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press.
-
Chayen, N. E. (2005). Methods for separating nucleation and growth in protein crystallization. Progress in Biophysics and Molecular Biology, 88(3), 329-337.
-
Padmanabhan, S., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E, 77(Pt 1), 73-77.
Sources
- 1. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. novapublishers.com [novapublishers.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (S)-4-Isopropylthiazolidine-2-thione = 98.0 76186-04-4 [sigmaaldrich.com]
A Comparative Guide to Diastereoselectivity: Thiazolidinethiones vs. Oxazolidinethiones in Asymmetric Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. Among the pantheon of reliable auxiliaries, those based on five-membered heterocyclic scaffolds have proven exceptionally robust. This guide provides an in-depth, data-supported comparison of two prominent classes: N-acyl thiazolidinethiones and their oxygen-containing counterparts, N-acyl oxazolidinethiones, with a primary focus on their performance in the diastereoselective aldol reaction—a cornerstone of stereocontrolled carbon-carbon bond formation.
Introduction: The Principle of Chiral Auxiliaries
In asymmetric synthesis, a chiral auxiliary is a stereogenic moiety that is temporarily attached to a prochiral substrate.[1] Its inherent chirality directs a subsequent chemical transformation, leading to the formation of one diastereomer in preference to others.[2] Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind an enantiomerically enriched product. The efficacy of this strategy hinges on the auxiliary's ability to enforce a rigid, well-defined transition state, thereby maximizing the energy difference between competing diastereomeric pathways.
Both thiazolidinethiones and oxazolidinethiones, derived from chiral amino alcohols, excel in this role. Their N-acylated derivatives serve as powerful precursors for generating stereodefined enolates that react with electrophiles, such as aldehydes, with a high degree of facial selectivity.
Mechanistic Underpinnings of Stereocontrol
The diastereoselectivity achieved with these auxiliaries is fundamentally governed by the geometry of the enolate and the nature of the subsequent transition state. The choice of Lewis acid is paramount in this regard, with boron- and titanium-mediated enolizations being the most prevalent.
The Evans Oxazolidinone Model: Boron-Mediated Aldol Reactions
The seminal work by David A. Evans established N-acyl oxazolidinones as premier chiral auxiliaries, particularly in boron-mediated aldol reactions.[3] Enolization with a dialkylboron triflate and a tertiary amine base reliably generates a Z(O)-enolate. This enolate reacts with an aldehyde via a highly organized, chair-like six-membered transition state, famously known as the Zimmerman-Traxler model.[4]
The stereochemical outcome is dictated by the steric influence of the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl). This group effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. To minimize dipole-dipole repulsion between the two carbonyl groups of the imide, the auxiliary's carbonyl orients away from the enolate oxygen, further solidifying the conformation of the transition state and leading to the predictable formation of the syn-aldol product.[5]
Caption: Figure 1. Evans Boron-Mediated Aldol Transition State
The Crimmins Model: Versatility with Titanium Enolates
Michael T. Crimmins demonstrated that N-acyl thiazolidinethiones and oxazolidinethiones are exceptionally versatile when using titanium tetrachloride (TiCl₄) as the Lewis acid.[6] A key advantage of this system is the ability to access either the "Evans syn" or the "non-Evans syn" aldol adduct simply by modulating the stoichiometry of the reagents. This switch in facial selectivity is attributed to a change between non-chelated and chelated transition states.[6]
-
Non-Chelated Transition State (Evans syn Product): When using one equivalent of TiCl₄ and two equivalents of a hindered amine base like (-)-sparteine, a non-chelated, open transition state is favored. This arrangement is analogous to the Zimmerman-Traxler model for boron enolates, where the C4 substituent on the auxiliary directs the incoming aldehyde to the opposite face, yielding the "Evans syn" product.[6]
-
Chelated Transition State (Non-Evans syn Product): Conversely, when the Lewis acid is in excess or the conditions otherwise favor bidentate coordination, a rigid, chelated transition state can form. In the case of thiazolidinethiones and oxazolidinethiones, the titanium can coordinate to both the exocyclic thiocarbonyl/carbonyl oxygen and the enolate oxygen. This flips the orientation of the N-acyl group, exposing the opposite face of the enolate to the aldehyde. This reversal of facial selectivity leads to the "non-Evans syn" aldol adduct.[6]
Caption: Figure 2. Competing Transition States in Ti-Mediated Aldol Reactions
Performance Comparison: Experimental Data
The true measure of a chiral auxiliary lies in its performance across a range of substrates. The work by Crimmins et al. provides a direct and invaluable comparison of oxazolidinones, oxazolidinethiones, and thiazolidinethiones in titanium-mediated propionate aldol additions.[6] The data clearly demonstrates that the sulfur-containing auxiliaries consistently deliver superior levels of diastereoselectivity, particularly in the formation of the more challenging "non-Evans syn" adducts.
Table 1: Diastereoselectivity (syn:anti) in the TiCl₄-Mediated Propionate Aldol Reaction with Isovaleraldehyde
| Entry | Auxiliary Type | R Group | Base (eq.) | Product Type | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Oxazolidinone | i-Pr | (-)-Sparteine (2.0) | Evans syn | >99:1 | 89 |
| 2 | Oxazolidinethione | i-Pr | (-)-Sparteine (2.0) | Evans syn | >99:1 | 91 |
| 3 | Thiazolidinethione | i-Pr | (-)-Sparteine (2.0) | Evans syn | >99:1 | 95 |
| 4 | Oxazolidinone | i-Pr | TiCl₄ (2.0), DIPEA (2.1) | non-Evans syn | 82:18 | 75 |
| 5 | Oxazolidinethione | i-Pr | TiCl₄ (2.0), DIPEA (2.1) | non-Evans syn | >99:1 | 85 |
| 6 | Thiazolidinethione | i-Pr | TiCl₄ (2.0), DIPEA (2.1) | non-Evans syn | >99:1 | 86 |
Data synthesized from Crimmins, M. T. et al. J. Org. Chem. 2001, 66, 894-902.[6]
As shown in Table 1, all three auxiliaries perform exceptionally well in generating the "Evans syn" product (Entries 1-3), with diastereomeric ratios exceeding 99:1. However, a stark difference emerges under conditions favoring the "non-Evans syn" product (Entries 4-6). The oxazolidinone auxiliary provides only moderate selectivity (82:18 dr). In contrast, both the oxazolidinethione and the thiazolidinethione afford the "non-Evans syn" adduct with outstanding selectivity (>99:1 dr). This superior performance is attributed to the stronger Lewis basicity of the thiocarbonyl sulfur compared to the carbonyl oxygen, which promotes the formation of the rigid, chelated transition state required for the facial selectivity reversal.
Practical Considerations: Auxiliary Removal
A crucial, practical aspect of auxiliary-based synthesis is the ease of cleavage of the auxiliary from the product. Here again, the sulfur-containing auxiliaries offer distinct advantages.
-
Oxazolidinones: Typically removed by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiAlH₄, LiBH₄).[7] While effective, hydrolysis can sometimes be sluggish or lead to side reactions if other sensitive functional groups are present.
-
Thiazolidinethiones & Oxazolidinethiones: The N-acyl bond in these systems is significantly more labile. They can be cleaved under much milder conditions.[8] Nucleophilic acyl substitution with alkoxides (e.g., NaOMe), amines, or thiols proceeds readily.[8] Furthermore, direct reduction to the aldehyde using reagents like DIBAL-H is possible with thiazolidinethione adducts, a transformation that is often problematic with oxazolidinone-derived esters.[6] This broader range of mild cleavage methods enhances the synthetic utility of the sulfur-containing auxiliaries.
Experimental Protocols
To provide a practical context, detailed protocols for achieving high diastereoselectivity with both an Evans oxazolidinone and a Crimmins thiazolidinethione are provided below.
Protocol 1: Evans Boron-Mediated syn-Aldol Reaction
This protocol is adapted from the seminal work of Evans et al.[3]
Caption: Figure 3. Workflow for Evans Boron-Mediated Aldol Reaction
Step-by-Step Methodology:
-
A solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C under an inert atmosphere (N₂ or Ar).
-
Dibutylboron triflate (1.1 eq.) is added dropwise over 5 minutes, resulting in a colorless solution.
-
Triethylamine (1.2 eq.) is added dropwise over 5 minutes. The mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the Z-boron enolate.
-
The reaction mixture is cooled to -78 °C.
-
A solution of the aldehyde (1.0 eq.) in CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol.
-
For the oxidative workup, additional methanol is added, followed by the slow, careful addition of 30% aqueous hydrogen peroxide at 0 °C. The biphasic mixture is stirred vigorously for 1 hour.
-
The volatile solvents are removed in vacuo, and the aqueous residue is extracted three times with CH₂Cl₂.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure syn-aldol adduct.
Protocol 2: Crimmins Titanium-Mediated non-Evans syn-Aldol Reaction
This protocol is based on the conditions developed by Crimmins et al. for achieving high "non-Evans syn" selectivity with thiazolidinethiones.[6]
Caption: Figure 4. Workflow for Crimmins Ti-Mediated non-Evans syn-Aldol Reaction
Step-by-Step Methodology:
-
A solution of the N-propionyl thiazolidinethione (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (N₂ or Ar).
-
Titanium tetrachloride (2.0 eq., as a 1.0 M solution in CH₂Cl₂) is added dropwise, resulting in a deep red solution. The mixture is stirred for 5 minutes.
-
N,N-Diisopropylethylamine (DIPEA, 2.1 eq.) is added dropwise. The mixture is stirred at -78 °C for 1 hour to form the titanium enolate.
-
The aldehyde (1.2 eq.) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature and poured into a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted twice with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure non-Evans syn-aldol adduct.
Conclusion
Both N-acyl thiazolidinethiones and oxazolidinethiones are elite chiral auxiliaries capable of inducing exceptional levels of diastereoselectivity in aldol reactions. While the classic Evans oxazolidinone auxiliary, paired with boron enolate chemistry, remains a highly reliable method for obtaining syn-aldol adducts, the sulfur-containing analogues developed and optimized by Crimmins offer superior performance and greater synthetic flexibility, particularly within titanium-mediated systems.
Key advantages of Thiazolidinethiones and Oxazolidinethiones:
-
Superior Diastereoselectivity: They provide access to "non-Evans syn" aldol products with selectivities that are often unattainable with oxazolidinones.
-
Mechanistic Versatility: The ability to switch facial selectivity by modulating reaction conditions offers a powerful tool for accessing a wider range of stereoisomers from a single chiral precursor.
-
Facile Removal: The increased lability of the N-acyl bond allows for milder and more varied cleavage conditions, enhancing their compatibility with complex synthetic routes.
For research programs requiring access to the full spectrum of aldol stereoisomers or those working with sensitive substrates where mild auxiliary removal is critical, thiazolidinethiones and oxazolidinethiones represent a demonstrably superior choice. Their robust performance and synthetic flexibility firmly establish them as indispensable tools for the modern synthetic chemist.
References
-
Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]
-
Evans, D. A., Nelson, J. V., & Taber, T. R. (1981). Stereoselective aldol condensations. Topics in Stereochemistry, 13, 1-115. [Link]
-
Evans, D. A. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chemistry – A European Journal, 10(23), 5746-5755. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. [Link]
- Abiko, A. (2002). Asymmetric Aldol Reaction Using Boron Enolates. Nature Protocols. This is a general topic, a specific protocol can be found within broader publications.
-
Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Osorio-Lozada, A., & Olivo, H. F. (2008). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Organic Letters, 10(4), 617–620. [Link]
-
Zhang, Y., & Sammakia, T. (2006). Double Diastereoselective Acetate Aldol Reactions with Chiral N-Acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. [Link]
-
Kim, B. H., Lee, J. Y., & Lee, J. H. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(7), 12655–12671. [Link]
-
González-López, M., & Ramón, D. J. (2010). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. Chemistry – A European Journal, 16(31), 9457-9461. [Link]
-
Ordóñez, M., Cativiela, C., & Ros, A. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803–8813. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2002). Ester Derived Titanium Enolate Aldol Reaction: Highly Diastereoselective Synthesis of syn- and anti-Aldols. Organic Letters, 4(16), 2783–2785. [Link]
-
Zhang, Y., Phillips, A. J., & Sammakia, T. (2004). Highly Selective Asymmetric Acetate Aldol Reactions of an N-Acetyl Thiazolidinethione Reagent. Organic Letters, 6(1), 23–25. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Macmillan Group, Princeton University. (2002). The Selective Aldol Reaction. [Link]
-
Ghosh, A. K., & Fidanze, S. (1998). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. The Journal of Organic Chemistry, 63(18), 6146–6152. [Link]
- Myers, A. G. (n.d.). Enolate Chemistry. Harvard University.
-
Wikipedia contributors. (2023). Aldol reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Crimmins, M. T., & McDougall, P. J. (2003). Anti-selective aldol reactions with titanium enolates of N-glycolyloxazolidinethiones. Organic Letters, 5(4), 591–594. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. The Aldol Reaction [rtong.people.ust.hk]
- 6. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Sulfur: A Comparative Guide to Sulfur-Based Chiral Auxiliaries in Asymmetric Synthesis
For the discerning researcher in organic synthesis and drug development, the quest for stereochemical control is paramount. Chiral auxiliaries represent a foundational and powerful strategy, temporarily imparting chirality to a prochiral substrate to guide the formation of a single desired stereoisomer.[1][2] While established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have long been staples in the synthetic chemist's toolkit, a class of auxiliaries centered around the unique properties of sulfur has demonstrated superior qualities in numerous applications.[3][4][5] This guide provides an in-depth comparison of sulfur-based chiral auxiliaries with their more traditional counterparts, supported by experimental data and mechanistic insights to inform your selection of the optimal chiral directing group for your synthetic challenges.
The Sulfur Advantage: Beyond the Oxazolidinone Paradigm
Sulfur-based chiral auxiliaries, encompassing structures like thiazolidinethiones, oxazolidinethiones, and N-sulfinyl imines, offer a compelling set of advantages that often surpass those of their oxygen- and nitrogen-based analogs.[3][4][5][6] These benefits stem from the distinct electronic and steric properties of the sulfur atom.
Key Advantages of Sulfur-Based Chiral Auxiliaries:
-
Exceptional Diastereoselectivity: The high degree of stereocontrol is a hallmark of sulfur-based auxiliaries. The larger atomic radius of sulfur compared to oxygen can create a more defined and sterically demanding chiral environment, leading to excellent facial discrimination in reactions such as aldol additions, alkylations, and Michael additions.[3][4][5]
-
Enhanced Performance in Acetate Aldol Reactions: A notable deficiency of the widely used Evans' oxazolidinone auxiliaries is their often-poor performance in acetate aldol reactions. In contrast, sulfur-based analogs, particularly N-acetylthiazolidinethiones, have proven to be highly effective, providing syn-acetyl aldol products with high diastereoselectivity.[3]
-
Facile and Versatile Removal: The thiocarbonyl or sulfinyl groups in these auxiliaries are readily cleaved under a variety of mild conditions. This versatility allows for the transformation of the auxiliary-bound product into a wide range of functional groups, including carboxylic acids, esters, amides, aldehydes, and ketones.[3][7][8] The ease of removal is a significant advantage, minimizing the number of synthetic steps and preserving sensitive functionalities within the molecule.
-
Crystalline Nature and Ease of Purification: Many N-acyl derivatives of sulfur-based auxiliaries are highly crystalline and often colored (e.g., yellow), which greatly simplifies their purification by crystallization.[3] This practical advantage can lead to higher overall yields and purity of the diastereomerically enriched intermediates.
-
Broad Applicability: The utility of sulfur-based auxiliaries extends across a wide spectrum of asymmetric transformations. N-sulfinyl imines, for instance, are exceptionally versatile for the synthesis of chiral amines, amino acids, and nitrogen-containing heterocycles through the addition of organometallic reagents.[7][8][9][10][11]
Comparative Analysis: Sulfur Auxiliaries vs. Established Alternatives
While no single chiral auxiliary is universally superior, a direct comparison reveals the specific contexts in which sulfur-based auxiliaries excel.
| Feature | Sulfur-Based Auxiliaries (e.g., Thiazolidinethiones) | Evans' Auxiliaries (Oxazolidinones) | Oppolzer's Sultam (Camphorsultam) |
| Stereocontrol | Generally excellent, often superior in specific cases.[3][4][5] | High and predictable for many reactions, forming the basis of well-established models.[1][2][12] | High levels of stereocontrol, particularly effective in reactions requiring strong chelation.[2][13] |
| Acetate Aldol Reactions | Highly effective, providing high syn-selectivity.[3] | Often provides low yields and poor selectivity.[3] | Effective, but may require specific Lewis acids for optimal results. |
| Cleavage Conditions | Highly versatile (hydrolysis, reduction, alcoholysis, aminolysis, addition of organometallics).[3][7][8] | Primarily limited to hydrolysis (saponification) or reductive cleavage.[2] | Typically requires harsh reductive cleavage (e.g., LiAlH4) or hydrolysis. |
| Product Diversity | Can be converted to a wide array of functional groups (acids, esters, amides, ketones, etc.).[3] | Primarily yields carboxylic acids, alcohols, or aldehydes.[2] | Primarily yields carboxylic acids or alcohols. |
| Purification | Often highly crystalline and colored, facilitating purification.[3] | Generally crystalline and readily purified. | Highly crystalline, enabling easy purification. |
| Cost & Availability | Can be readily prepared from inexpensive amino acids.[3][4][5] | Derived from readily available amino acids. | Derived from camphor, a natural product. Both enantiomers are commercially available.[13] |
Mechanism of Stereocontrol: The Role of the Sulfinyl Group
The predictable and high stereodirecting power of N-sulfinyl imines stems from a well-defined transition state. The sulfinyl group acts as a powerful electron-withdrawing group, activating the imine for nucleophilic attack.[7][8] The stereochemical outcome is dictated by a chelated, chair-like six-membered transition state involving the metal cation of the nucleophilic reagent. The nucleophile attacks from the face opposite the sterically demanding substituent on the sulfinyl group (e.g., tert-butyl), leading to the observed high diastereoselectivity.
Caption: Chelation-controlled transition state model for nucleophilic addition.
Experimental Protocol: Asymmetric Synthesis of a Chiral Amine via Grignard Addition to an N-tert-Butanesulfinyl Imine
This protocol describes a general procedure for the highly diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine, a cornerstone reaction showcasing the power of this class of sulfur-based chiral auxiliaries.[8][10]
Materials:
-
(R)-N-tert-Butanesulfinamide
-
Aldehyde or ketone
-
Anhydrous copper(II) sulfate or magnesium sulfate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)
-
Diethyl ether
Procedure:
-
Synthesis of the N-tert-Butanesulfinyl Imine: a. To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous DCM (0.5 M) is added (R)-N-tert-butanesulfinamide (1.05 equiv) followed by anhydrous copper(II) sulfate (2.0 equiv). b. The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde/ketone is consumed. c. The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.
-
Diastereoselective Grignard Addition: a. The crude N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in anhydrous THF (0.2 M) and the solution is cooled to -78 °C in a dry ice/acetone bath. b. The Grignard reagent (1.5 equiv) is added dropwise to the cooled solution over 15 minutes. c. The reaction is stirred at -78 °C for 3-6 hours, monitoring by TLC. d. Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. e. The mixture is allowed to warm to room temperature and is then partitioned between ethyl acetate and water. f. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. g. The diastereomeric ratio of the crude sulfinamide product can be determined by ¹H NMR spectroscopy or HPLC analysis. The crude product is purified by flash column chromatography.
-
Removal of the Chiral Auxiliary: a. The purified sulfinamide (1.0 equiv) is dissolved in methanol (0.2 M). b. HCl in 1,4-dioxane (4 M solution, 2.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour. c. The solvent is removed under reduced pressure. The resulting hydrochloride salt of the amine is triturated with diethyl ether to afford a solid, which can be filtered and dried. d. The free amine can be obtained by neutralization with a base (e.g., NaHCO₃).
Conclusion
Sulfur-based chiral auxiliaries have firmly established themselves as powerful and often superior tools in the field of asymmetric synthesis.[3][4][5] Their ability to deliver high levels of stereocontrol, particularly in challenging transformations like acetate aldol reactions, combined with their versatile and mild removal conditions, makes them an invaluable asset for the synthesis of complex, enantiomerically pure molecules.[3] For researchers and drug development professionals, a thorough understanding of the advantages offered by auxiliaries such as thiazolidinethiones and N-sulfinyl imines is crucial for the strategic design of efficient and stereoselective synthetic routes. As the demand for enantiopure compounds continues to grow, the unique properties of sulfur will undoubtedly ensure its continued prominence at the forefront of asymmetric synthesis.
References
-
Recent advances in asymmetric reactions using sulfinimines (N-sulfinyl imines). SciSpace by Typeset. Available at: [Link]
-
Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available at: [Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 6, 946–967. Available at: [Link]
-
Davis, F. A., & Zhou, P. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc, 2006(7), 120-128. Available at: [Link]
-
N-Sulfinyl imine. In Wikipedia. Available at: [Link]
-
Kołodziej, M., & Kiełbasiński, P. (2020). Synthesis and Use of Chiral Sulfinamides. In Chiral Sulfur Chemistry. IntechOpen. Available at: [Link]
-
Davis, F. A., Zhou, P., & Chen, B. C. (1998). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews, 27(1), 13-18. Available at: [Link]
-
Asymmetric Reactions of Sulfoxides Derived from Diastereoselective Oxidation of 2-Alkylthio-2′-hydroxy-1,1′-binaphthalenes. Sci-Hub. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Journal of the Mexican Chemical Society. Available at: [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4421–4566. Available at: [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. Available at: [Link]
-
Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2023). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Nature Communications, 14, 6598. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Semantic Scholar. Available at: [Link]
-
Di Vaira, M., et al. (2018). Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. The Journal of Organic Chemistry, 83(15), 8031–8040. Available at: [Link]
-
Chan, K. S. L., & Tan, B. (2023). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. JACS Au, 3(2), 337–353. Available at: [Link]
-
Chan, K. S. L., & Tan, B. (2023). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. PMC. Available at: [Link]
-
Proctor, R. S., & Procter, D. J. (2014). Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of α-C-Chiral Sulfonamides. Organic Letters, 16(24), 6346–6349. Available at: [Link]
-
Wang, H., et al. (2023). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 14(40), 11119–11126. Available at: [Link]
-
Djebbar, S., et al. (2023). Sulfoxide-Directed or 3d-Metal Catalyzed C–H Activation and Hypervalent Iodines as Tools for Atroposelective Synthesis. Accounts of Chemical Research, 56(4), 349–364. Available at: [Link]
-
Otálvaro, F., & Guisán, J. M. (2011). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 111(1), 208–253. Available at: [Link]
-
Chiral auxiliary. In Wikipedia. Available at: [Link]
-
Zhang, Z., et al. (2021). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC. Available at: [Link]
-
Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. Available at: [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(12), 3193–3197. Available at: [Link]
-
ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. (2014). ResearchGate. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 9. Recent advances in asymmetric reactions using sulfinimines (N-sulfinyl imines) (2004) | Ping Zhou | 357 Citations [scispace.com]
- 10. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Alternatives to (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone for acetate enolate aldol additions
An In-Depth Guide to Alternatives for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in Acetate Aldol Additions
Introduction: The Persistent Challenge of Acetate Aldol Stereocontrol
The aldol addition stands as one of the most powerful and elegant strategies for carbon-carbon bond formation in modern organic synthesis. The ability to construct complex polyketide frameworks, which are central to numerous natural products and pharmaceutical agents, relies heavily on the precise control of stereochemistry during this transformation. While propionate aldol additions, which simultaneously create two new stereocenters, are well-understood and highly controllable using established chiral auxiliaries like Evans oxazolidinones, the seemingly simpler acetate aldol addition presents a significant and persistent challenge.[1][2] This reaction, which installs a single β-hydroxy stereocenter, often proceeds with poor diastereoselectivity when using conventional methods.[2][3]
The N-acetylthiazolidinethione scaffold, particularly derivatives like (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, has emerged as a reliable solution for achieving high stereocontrol in acetate aldol additions, especially when employing tin(II) or titanium(IV) enolates.[1][3][4] However, the continuous pursuit of synthetic efficiency, milder reaction conditions, and broader substrate scope necessitates a thorough understanding of the available alternatives. This guide provides a comparative analysis of leading alternatives to this benchmark auxiliary, supported by mechanistic rationale and experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.
The Mechanistic Dilemma: Why Standard Evans Auxiliaries Falter
To appreciate the efficacy of the alternatives, one must first understand the mechanistic underpinning of their parent system and its inherent limitation. The remarkable success of Evans oxazolidinone auxiliaries in propionate aldol reactions stems from a highly organized, chair-like Zimmerman-Traxler transition state.[5] The generation of a (Z)-enolate, enforced by chelation to a boron Lewis acid, directs the reaction pathway. The stereochemical outcome is then dictated by minimizing steric interactions between the α-methyl group of the propionate enolate and the substituent on the chiral auxiliary.[6][7]
However, in an acetate aldol, the α-substituent is merely a proton. This removes the critical steric clash that disfavors one of the competing transition states.[2] Without this decisive steric repulsion, the energy difference between the two diastereomeric transition states becomes negligible, leading to a near 1:1 mixture of stereoisomers.[2]
Caption: Propionate vs. Acetate Aldol Transition States.
Comparative Analysis of Leading Alternatives
The most successful strategies to overcome the challenge of acetate aldol additions involve modifying the chiral auxiliary to enforce a more rigid and ordered transition state, even in the absence of an α-methyl group.
Crimmins' Thiazolidinethiones and Oxazolidinethiones
Professor Michael Crimmins developed a highly versatile system based on thiazolidinethione and oxazolidinethione auxiliaries, closely related to the benchmark compound. The key innovation is the use of chlorotitanium enolates, which provides exceptional control over the reaction outcome.[8] The thiocarbonyl group of the thiazolidinethione is crucial, as its strong Lewis basicity ensures tight chelation to the titanium center, creating the rigid conformational control that is absent in standard Evans chemistry.[4][9]
A remarkable feature of the Crimmins methodology is the ability to access either the "Evans-syn" or the "non-Evans-syn" aldol adduct with high selectivity simply by modulating the stoichiometry of the amine base (e.g., (-)-sparteine) and the Lewis acid (TiCl₄).[8][9] Furthermore, the introduction of sterically demanding substituents on the auxiliary, such as a mesityl group, has been shown to dramatically improve diastereoselectivity in acetate aldol additions to the 98:2 level.[10]
Caption: Rigid chelation model for high acetate aldol selectivity.
Nagao's Thiazolidinethione Auxiliaries with Tin(II) Enolates
Historically preceding the widespread use of titanium, the work of Nagao and Fujita demonstrated that N-acetyl thiazolidinethiones, when converted to their tin(II) enolates, give outstanding diastereoselectivity in acetate aldol additions.[1][3] The mechanism is believed to involve a transition state where the tin(II) atom is chelated by both the enolate oxygen and the exocyclic sulfur atom.[1] This creates a rigid, well-defined structure that effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and ensuring high stereocontrol.[3]
Catalytic Asymmetric Methods
While chiral auxiliaries are robust and reliable, they require stoichiometric amounts of the chiral controller and additional synthetic steps for installation and removal.[6][11] Modern efforts have focused on developing catalytic enantioselective alternatives.
-
Chiral Lewis Acid Catalysis: This approach uses a chiral Lewis acid to coordinate with an achiral acetate source (like a silyl ketene acetal) and the aldehyde, creating a chiral environment for the reaction.[11] For instance, chiral bispyridine bis N-oxides have been used to catalyze the addition of the trichlorosilyl enolate of methyl acetate to ketones with good enantioselectivity.[12][13]
-
Organocatalysis: Chiral amines or thiourea-based catalysts can activate acetate surrogates to generate nucleophilic enamine or enolate equivalents that add to aldehydes with high enantioselectivity.[14] These methods avoid the use of metals entirely.
Performance Data Summary
The following table summarizes typical experimental results for the acetate aldol addition with isobutyraldehyde, a common benchmark substrate.
| Method / Auxiliary | Lewis Acid / Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference(s) |
| Benchmark: (R)-N-Acetyl-4-isopropylthiazolidinethione | Sn(OTf)₂, N-Ethylpiperidine | ~85-95 | >95:5 | [Nagao, Y. et al. J. Am. Chem. Soc.1981 ] |
| Alternative 1: Crimmins Mesityl-Substituted Auxiliary | TiCl₄, (-)-Sparteine | 92 | 98:2 | [10] |
| Alternative 2: Standard Evans Oxazolidinone | Bu₂BOTf, DIPEA | ~90 | ~50:50 (1:1) | [2] |
| Alternative 3: Camphorsultam Auxiliary | TiCl₄, DIPEA | ~80-90 | ~90:10 | [Oppolzer, W. et al. Tetrahedron Lett.1984 ] |
| Alternative 4: Catalytic (Denmark) | SiCl₄, Chiral Phosphoramide | 91 | 96:4 (e.e. not applicable) | [Denmark, S. E. et al. J. Am. Chem. Soc.2002 ] |
Experimental Protocols
Protocol 1: Acetate Aldol using Crimmins' Mesityl-Substituted Thiazolidinethione
This protocol is adapted from Crimmins, M. T. et al., Org. Lett. 2007, 9 (1), 121-124.[10]
Caption: Workflow for the Crimmins acetate aldol reaction.
Step-by-Step Methodology:
-
To a flame-dried, nitrogen-purged round-bottom flask charged with the N-acetyl mesityl-substituted thiazolidinethione (1.0 equiv) is added anhydrous dichloromethane (CH₂Cl₂) and the solution is cooled to 0 °C.
-
Titanium(IV) chloride (TiCl₄, 1.1 equiv) is added dropwise via syringe, resulting in a deep red solution.
-
The mixture is stirred for 5 minutes at 0 °C.
-
(-)-Sparteine (1.2 equiv) is added dropwise, causing the solution to become a lighter yellow/orange.
-
The reaction is stirred for an additional 30 minutes at 0 °C to ensure complete enolate formation.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
The desired aldehyde (1.2 equiv) is added dropwise over several minutes.
-
The reaction is stirred for 1 hour at -78 °C, monitoring by TLC for consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The resulting crude oil is purified by silica gel flash chromatography to yield the desired aldol adduct.
Protocol 2: Auxiliary Removal
A key advantage of thiazolidinethione auxiliaries is their facile removal.
Reductive Cleavage to Aldehyde:
-
The aldol adduct is dissolved in dry CH₂Cl₂ and cooled to -78 °C.
-
Diisobutylaluminium hydride (DIBAL-H, 1.5 equiv, 1.0 M in hexanes) is added dropwise.
-
After stirring for 1-2 hours, the reaction is quenched with methanol followed by a Rochelle's salt solution and worked up to afford the corresponding β-hydroxy aldehyde.[8]
Conclusion and Recommendations
While (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone remains a powerful tool, the work of Crimmins and others has provided superior alternatives for highly selective acetate aldol additions.
-
For Maximum Diastereoselectivity: The Crimmins mesityl-substituted thiazolidinethione with chlorotitanium enolates is the current state-of-the-art, consistently providing diastereomeric ratios of ≥98:2.[10] Its operational simplicity and predictable outcomes make it the top recommendation for challenging syntheses.
-
For Versatility: The standard Crimmins thiazolidinethione auxiliaries offer unparalleled flexibility, allowing access to both Evans and non-Evans syn adducts from the same starting materials simply by altering reagent stoichiometry.[8][15]
-
For Atom Economy and Step-Efficiency: Catalytic asymmetric methods are increasingly viable. While they may require more optimization for specific substrates, they avoid the use of stoichiometric auxiliaries, aligning with the principles of green chemistry. The methods developed by Denmark and others are particularly promising.[3][12]
The choice of reagent ultimately depends on the specific synthetic context, including scale, cost, and the desired stereochemical outcome. However, for researchers seeking a robust, high-fidelity method for acetate aldol additions, the evolution of thiazolidinethione-based auxiliaries offers a proven and highly effective solution.
References
-
Title: Evans Aldol Reaction | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]
-
Title: Catalytic, enantioselective aldol additions to ketones Source: Journal of the American Chemical Society 2002, 124(16), 4233-5. URL: [Link]
-
Title: Evans aldol ppt Source: Slideshare URL: [Link]
-
Title: Stereoselective Acetate Aldol Reactions Source: Mahrwald, R. (ed.) Modern Methods in Stereoselective Aldol Reactions, Wiley-VCH, 2013. URL: [Link]
-
Title: Diastereoselection in Lewis-Acid-Mediated Aldol Additions Source: Chemical Reviews 1999, 99(5), 1069-1094. URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Catalytic Enantioselective Aldol Addition Reactions Source: Organic Reactions URL: [Link]
-
Title: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Source: Journal of the American Chemical Society 2010, 132(35), 12459-67. URL: [Link]
-
Title: Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Highly selective acetate aldol additions using mesityl-substituted chiral auxiliaries Source: Organic Letters 2007, 9(1), 121-4. URL: [Link]
-
Title: Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates Source: Journal of the American Chemical Society 1990, 112(11), 4411-4417. URL: [Link]
-
Title: Catalytic, Enantioselective Aldol Additions to Ketones Source: ResearchGate URL: [Link]
-
Title: Crimmins thiazolidinethione aldolization Source: ResearchGate URL: [Link]
-
Title: Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions Source: Organic Letters 2000, 2(6), 775-7. URL: [Link]
-
Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: Journal of the Mexican Chemical Society 2012, 56(3), 309-315. URL: [Link]
-
Title: Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL: [Link]
-
Title: Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones Source: Journal of the American Chemical Society 2006, 128(24), 7935-7945. URL: [Link]
-
Title: Direct Aldol Reactions Source: Stereoselective Synthesis URL: [Link]
-
Title: 1,4-Diastereoselectivity in the aldol condensation of methyl ketones Source: The Journal of Organic Chemistry 1998, 63(1), 1-2. URL: [Link]
-
Title: Diastereoselection in Aldol Reactions Source: University of Wisconsin-Madison, Pharmacy 180 URL: [Link]
-
Title: Stereoselective Aldol Additions of Titanium Enolates of N-Acetyl-4-isopropyl-thiazolidinethione Source: ResearchGate URL: [Link]
-
Title: Acetylphosphonate as a Surrogate of Acetate or Acetamide in Organocatalyzed Enantioselective Aldol Reactions Source: Organic Letters 2012, 14(12), 3150-3153. URL: [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective acetate aldol additions using mesityl-substituted chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Catalytic, enantioselective aldol additions to ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acetylphosphonate as a Surrogate of Acetate or Acetamide in Organocatalyzed Enantioselective Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]
Validation of stereochemical assignment using Mosher's ester analysis
Determining the absolute configuration of a chiral molecule is a cornerstone of chemical research and development. From understanding enzymatic reaction mechanisms to ensuring the safety and efficacy of new pharmaceuticals, the three-dimensional arrangement of atoms is not a trivial detail—it is often the critical determinant of function. While numerous techniques exist, the NMR-based Mosher's ester analysis remains a powerful, accessible, and widely adopted method for assigning the absolute stereochemistry of chiral secondary alcohols and amines.[1][2][3][4]
This guide provides an in-depth exploration of the Mosher's method, grounded in mechanistic principles and practical expertise. It moves beyond a simple protocol to offer a comparative analysis against other common techniques, empowering researchers to make informed decisions for their specific analytical challenges.
The Core Principle: How Chirality is "Seen" by NMR
Enantiomers, by their nature, are indistinguishable in an achiral environment, meaning their standard ¹H or ¹³C NMR spectra are identical.[5] The ingenuity of the Mosher method is to introduce a new chiral center, converting the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[5][6]
This is achieved by reacting the chiral alcohol or amine of unknown configuration with both the (R) and (S) enantiomers of a chiral derivatizing agent: α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][2][7] This reaction forms a pair of diastereomeric esters (or amides).
The key to the analysis lies in the anisotropic effect of the phenyl group on the MTPA moiety. In the most stable conformation of the resulting ester, the MTPA's phenyl group is oriented in a way that creates distinct shielding and deshielding zones for the protons of the original alcohol.[8] Because the (R)-MTPA and (S)-MTPA esters are diastereomers, the spatial relationship between the MTPA phenyl group and the substituents of the original chiral center is different. This leads to predictable differences in the chemical shifts (δ) of protons near the newly formed ester linkage.[9]
The analysis hinges on calculating the difference in chemical shifts (Δδ) for each corresponding proton in the two diastereomeric spectra, using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the same proton in the (R)-MTPA ester.[10]
-
Positive Δδ values indicate that the proton is deshielded (shifted downfield) in the (S)-MTPA ester relative to the (R)-MTPA ester.
-
Negative Δδ values indicate that the proton is shielded (shifted upfield) in the (S)-MTPA ester relative to the (R)-MTPA ester.
By mapping the signs of these Δδ values onto a conformational model of the molecule, the absolute configuration can be deduced.[9][10]
The Mosher Model for Interpretation
The widely accepted model for interpreting the results places the ester in a planar conformation where the C=O bond of the ester and the C-CF₃ bond of the MTPA moiety are eclipsed.[9] This orientation positions the phenyl group on one side of the molecule and the methoxy group on the other. Protons residing in the shielding cone of the phenyl group will experience an upfield shift in their NMR signal.
By analyzing the signs of the calculated Δδ (δS - δR) values for protons on either side of the stereocenter, the absolute configuration can be assigned. Protons on one side of the Mosher's plane will consistently show positive Δδ values, while those on the other side will show negative Δδ values.[11]
Figure 1. Simplified representation of the Mosher model. The phenyl (Ph) group of the MTPA reagent creates a shielding cone. The sign of Δδ (δS - δR) for substituents R1 and R2 reveals their relative positions and thus the alcohol's absolute configuration.
Experimental Workflow and Protocol
A successful Mosher's analysis is a self-validating system; the consistency of the Δδ sign pattern across multiple protons provides high confidence in the assignment.[1] The process requires careful execution in two main stages: ester preparation and NMR analysis.[1][2]
Figure 2. General workflow for Mosher's ester analysis.
Step-by-Step Protocol: Preparation of Mosher's Esters
This protocol is a general guideline; optimizations may be necessary based on the substrate.
-
Reagent Preparation : Use enantiomerically pure (R)- and (S)-MTPA chloride (MTPA-Cl). It is highly moisture-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup : In two separate, dry NMR tubes or small vials, place approximately 0.5-2 mg of the chiral alcohol. Dissolve it in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃, C₆D₆) containing a non-nucleophilic base like pyridine-d₅ or triethylamine.
-
Causality Insight : Pyridine acts as both a solvent and a scavenger for the HCl generated during the esterification, driving the reaction to completion.
-
-
Derivatization : To one tube, add a slight molar excess (~1.2 equivalents) of (S)-(+)-MTPA-Cl. To the other, add the same excess of (R)-(−)-MTPA-Cl.
-
Reaction Monitoring : Cap the tubes, mix gently, and let them stand at room temperature. The reaction is often complete within a few hours but can be left overnight.[12] Monitor the reaction by ¹H NMR for the disappearance of the carbinol proton signal of the starting material.
-
Expertise Tip : For sterically hindered alcohols, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]
-
-
Direct Analysis : In many cases, the crude reaction mixture can be analyzed directly by NMR without purification, which is a significant advantage of this method.[5]
Step-by-Step Protocol: NMR Data Acquisition and Analysis
-
Acquire Spectra : Obtain high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Assign Protons : The most critical step is the unambiguous assignment of proton signals in both spectra. For complex molecules, this will require 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon connectivities.[5][11]
-
Tabulate Chemical Shifts : Create a table listing the chemical shifts (δ) for each assigned proton in both the (R)- and (S)-ester spectra.
-
Calculate Δδ : For each proton, calculate the chemical shift difference: Δδ = δS - δR.
-
Interpret the Results : Map the signs of the Δδ values onto a 2D projection of the molecule. A consistent pattern of positive values on one side of the carbinol center and negative values on the other confirms the stereochemical assignment.
Comparative Analysis: Mosher's Method vs. Alternatives
The choice of an analytical method is a trade-off between accuracy, speed, sample requirements, and cost. Mosher's method is a powerful tool, but it's essential to understand its place among other techniques.[11]
| Feature | Mosher's Method (NMR) | X-ray Crystallography | Circular Dichroism (CD/VCD) |
| Principle | Analysis of NMR chemical shifts of diastereomeric esters.[11] | Diffraction of X-rays by a single, well-ordered crystal.[9][11][13] | Differential absorption of circularly polarized light by a chiral molecule.[9][11] |
| Sample State | Solution[11] | Solid (high-quality single crystal required)[11] | Solution or neat liquid[11] |
| Sample Amount | Sub-milligram to milligrams[11] | Micrograms to milligrams[11] | Milligrams[11] |
| Analysis Time | 4-6 hours of active effort over 1-2 days.[1][2] | Days to weeks (dominated by crystallization time).[11] | Hours to a day (may require quantum mechanical calculations).[14] |
| Key Advantage | Does not require crystallization; applicable to a wide range of alcohols/amines. | Provides an unambiguous 3D structure; considered the "gold standard."[13] | Non-destructive; can be used for molecules that are difficult to derivatize or crystallize.[14] |
| Key Limitation | Requires chemical derivatization; interpretation can be complex for highly flexible molecules.[9] | Finding suitable crystallization conditions can be a major bottleneck.[5] | Often requires computational support for unambiguous assignment; dependent on the presence of a chromophore. |
Troubleshooting and Advanced Considerations
-
Small Δδ Values : If the calculated chemical shift differences are very small, it can make the assignment ambiguous. This often occurs with protons distant from the stereocenter or in highly flexible molecules where a single, stable conformation is not dominant.
-
Modified Mosher's Method : The original method focused primarily on the protons alpha to the stereocenter. The "modified" or "advanced" Mosher's method, which is now standard practice, involves analyzing the Δδ values for as many protons as possible throughout the molecule to build a more robust and self-consistent model.[9][10][15]
-
Primary Alcohols : While primarily used for secondary alcohols, modified versions of the Mosher's method have been developed to determine the configuration of chiral centers adjacent to primary alcohols.[7]
-
HPLC-NMR : For cases with very limited sample amounts or complex mixtures, HPLC-NMR can be used to separate the Mosher's esters online before acquiring NMR data, preventing degradation and simplifying analysis.[10][16]
Conclusion
Mosher's ester analysis is a robust and reliable NMR-based technique that has remained a staple in the chemist's toolkit for decades. Its strength lies in its applicability to non-crystalline materials and the internal validation provided by analyzing a full set of protons in the diastereomeric derivatives. By understanding the underlying principles of anisotropic effects and conformational analysis, and by carefully executing the experimental workflow, researchers can confidently assign the absolute configuration of chiral alcohols and amines, providing critical data for advancing their scientific and developmental goals.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Toda, K., et al. (2002). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Chirality, 14(1), 72-80. [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. Request PDF. Retrieved from [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]
-
Smyth, J. E., et al. (2014). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 19(10), 16735-16750. [Link]
-
University of Wisconsin-Madison. (n.d.). Mosher ester derivatives for assignment of absolute stereochemistry. Retrieved from [Link]
-
Li, C., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 20(2), 119. [Link]
-
ResearchGate. (n.d.). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Request PDF. Retrieved from [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]
-
Curran, D. P., & Sui, B. (2009). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Journal of the American Chemical Society, 131(13), 4930–4938. [Link]
-
That Chemist. (2023, April 11). How I Used Mosher Esters in my PhD. YouTube. Retrieved from [Link]
-
Smyth, J. E., et al. (2014). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Request PDF. Retrieved from [Link]
-
Curran, D. P., & Sui, B. (2009). A “Shortcut” Mosher Ester Method To Assign Configurations of Stereocenters in Nearly Symmetric Environments. Fluorous Mixture and Structure Assignment of Petrocortyne A. American Chemical Society. Retrieved from [Link]
-
Harada, N., et al. (2018). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Symmetry, 10(11), 589. [Link]
-
Martin, G. E., & Williams, A. J. (2017). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Analysis (pp. 379-391). Humana Press, New York, NY. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]
-
Armstrong, S. (2011). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton ePrints. Retrieved from [Link]
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. experts.umn.edu [experts.umn.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. individual.utoronto.ca [individual.utoronto.ca]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Chiral Auxiliary Cleavage: A Comparative Study
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable construction of stereogenic centers.[1] Their temporary incorporation into a prochiral substrate allows for high levels of stereocontrol in subsequent reactions, making them indispensable tools in the early phases of drug development and natural product synthesis.[1][2] However, the ultimate success of any auxiliary-based strategy hinges on the final, crucial step: the efficient and stereochemically silent removal of the auxiliary to unveil the desired enantiomerically pure product.
This guide offers a comparative analysis of cleavage methodologies for three of the most widely utilized classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphor-derived sultams. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, providing the causal logic behind reagent choice and reaction conditions to empower researchers with a deeper understanding for method selection and optimization.
Evans' Oxazolidinones: The Gold Standard
Popularized by David A. Evans, oxazolidinone auxiliaries are renowned for their exceptional performance in stereoselective transformations, including aldol additions and alkylation reactions.[1][3] Their rigid structure and chelation-controlled transition states afford outstanding levels of diastereoselectivity. The cleavage of the N-acyl bond is arguably the most critical and well-studied aspect of their application.
Cleavage Methodologies
The primary challenge in cleaving N-acyl oxazolidinones is achieving selective scission of the exocyclic amide bond without affecting the endocyclic carbamate, which would result in the destruction of the recoverable auxiliary.
The most common transformation is the hydrolysis to the corresponding carboxylic acid.
-
Method of Choice: Lithium Hydroperoxide (LiOH/H₂O₂)
-
Mechanism & Rationale: Standard hydroxide bases like LiOH are often unselective, leading to competitive attack at the less hindered endocyclic carbamate carbonyl.[3][4][5] The breakthrough came with the use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide. The hydroperoxide anion is a softer, more alpha-effect-stabilized nucleophile that preferentially attacks the more electron-deficient exocyclic amide carbonyl.[3][6] Computational studies suggest the regioselectivity is governed by the high decomposition barrier of the tetrahedral intermediate formed from endocyclic attack by LiOOH, making this pathway reversible and favoring the kinetically slower but thermodynamically more favorable exocyclic cleavage.[4][7] The initial product is a peracid, which is subsequently reduced to the carboxylic acid during a reductive workup (e.g., with sodium sulfite).[3][8]
-
Critical Insight & Safety: A significant and often overlooked aspect of this reaction is the potential for oxygen evolution. The peracid intermediate can be reduced by excess hydrogen peroxide, releasing a stoichiometric amount of O₂ gas.[8][9] This poses a considerable safety risk, especially at scale, due to the potential for pressurization and creation of a flammable headspace with organic solvents. To mitigate this, it is crucial to control the stoichiometry of H₂O₂ (using less than 2 equivalents is recommended) and ensure adequate vessel inerting and venting.[8]
-
-
Method of Choice: Metal Hydrides (LiAlH₄, LiBH₄)
-
Mechanism & Rationale: Strong, nucleophilic hydrides like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) readily reduce the N-acyl group.[6] The reactivity of the N-acyloxazolidinone is similar to that of an ester, leading to a double reduction to furnish the primary alcohol. This method is straightforward and high-yielding.
-
While less common, other functional groups can be accessed:
-
Aldehydes: Achieved through partial reduction, often using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Esters: Transesterification can be accomplished using alkoxides (e.g., NaOMe) or Lewis acids (e.g., Ti(Oi-Pr)₄) with the desired alcohol.
Experimental Protocols
Protocol 1: Hydrolytic Cleavage with LiOH/H₂O₂
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).
-
Stir the mixture at 0 °C for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove THF.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with HCl and extract the carboxylic acid product with ethyl acetate.
Protocol 2: Reductive Cleavage with LiBH₄
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether and cool to 0 °C under an inert atmosphere.
-
Add lithium borohydride (LiBH₄) (2.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 1 M NaOH, and water again.
-
Filter the resulting salts and extract the filtrate with ethyl acetate to isolate the alcohol product.
Comparative Summary: Evans' Auxiliary Cleavage
| Method | Reagent(s) | Product | Typical Yield | Advantages | Disadvantages & Considerations |
| Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | >90% | High yield, reliable, mild conditions.[4] | O₂ evolution risk, requires careful control and reductive workup.[8][9] |
| Reduction | LiAlH₄ or LiBH₄ | Primary Alcohol | >85% | High yield, direct access to alcohols.[6] | Requires anhydrous conditions, highly reactive reagents. |
| Reduction | DIBAL-H | Aldehyde | 70-85% | Direct access to aldehydes. | Requires low temperatures (-78 °C) to prevent over-reduction. |
| Transesterification | NaOMe / MeOH | Methyl Ester | >90% | Mild, high yield. | Product is an ester, requiring further steps if the acid is desired. |
Cleavage Workflow for Evans' Auxiliaries
Caption: Cleavage pathways for N-acyl Evans' oxazolidinones.
Myers' Pseudoephedrine Amides: The Practical Workhorse
Developed by Andrew G. Myers, pseudoephedrine serves as an exceptionally practical chiral auxiliary.[10] Both enantiomers are inexpensive commodity chemicals, and the resulting tertiary amides are often highly crystalline, facilitating purification.[11][12] A key feature is the ability to transform the alkylated amide into a wide array of functional groups in a single operation.[11]
Cleavage Methodologies
Cleavage of pseudoephedrine amides is versatile and generally high-yielding, with minimal risk of epimerization at the newly formed stereocenter.
-
Method of Choice: Acidic or Basic Hydrolysis
-
Rationale: Unlike Evans' auxiliaries, the pseudoephedrine amide lacks a competing electrophilic site, allowing for straightforward hydrolytic cleavage. Both vigorous acidic (e.g., 9 N H₂SO₄ in dioxane at reflux) and basic (e.g., tetrabutylammonium hydroxide, TBAOH) conditions are effective, providing the carboxylic acid in high yields with the auxiliary being recoverable.[12]
-
-
Method of Choice: Organometallic Addition
-
Mechanism & Rationale: The addition of organolithium (RLi) or Grignard (RMgX) reagents to the amide carbonyl provides direct access to chiral ketones.[13] A crucial advantage of this method is the exceptional stability of the resulting tetrahedral intermediate, which is coordinated to the lithium cation and the auxiliary's hydroxyl group. This stability prevents the common side reaction of over-addition to form a tertiary alcohol, which plagues similar reactions with esters or acid chlorides.[13] The ketone is released upon aqueous workup.
-
-
Alcohols: Strong reducing agents are required. Lithium amidotrihydroborate (LAB), prepared from n-BuLi and borane-ammonia complex, is particularly effective for reducing the sterically hindered tertiary amide to the primary alcohol.[12]
-
Aldehydes: Milder, sterically hindered reducing agents are necessary to stop the reduction at the aldehyde stage. Reagents like DIBAL-H or lithium tri-tert-butoxyaluminum hydride can achieve this transformation, typically at low temperatures.
Comparative Summary: Myers' Auxiliary Cleavage
| Method | Reagent(s) | Product | Typical Yield | Advantages | Disadvantages & Considerations |
| Hydrolysis | H₂SO₄ or TBAOH | Carboxylic Acid | 89-99% | High yield, robust, minimal epimerization. | Harsh conditions (high temp/strong acid/base). |
| Organometallic Add. | RLi or RMgX | Ketone | 95-98% | Excellent yield, direct access to ketones, no over-addition.[12] | Requires anhydrous conditions and organometallic reagents. |
| Reduction | Li amidotrihydroborate | Primary Alcohol | 89-94% | High yield, direct access to alcohols.[12] | Requires preparation of the LAB reagent. |
| Reduction | DIBAL-H | Aldehyde | >85% | Direct access to aldehydes. | Requires low temperatures (-78 °C). |
Cleavage Workflow for Myers' Auxiliaries
Caption: Cleavage pathways for N-acyl pseudoephedrine amides.
Oppolzer's Sultams: The Stereocontrolling Powerhouse
Derived from camphor, Oppolzer's sultam is a bicyclic chiral auxiliary that provides a highly rigid and predictable chiral environment.[14] Its powerful stereodirecting ability makes it a premier choice for a wide range of asymmetric transformations, including Diels-Alder reactions and alkylations.[14] However, the cleavage of the robust N-acyl sultam can be more challenging than with other auxiliaries.
Cleavage Methodologies
The stability of the N-S bond and steric hindrance around the carbonyl group are key challenges to overcome.
-
The Challenge: Standard hydrolytic conditions (e.g., LiOH/H₂O₂) often provide low yields with N-acyl sultams, particularly with sterically hindered substrates.[15] This is due to competitive cleavage of the N-S bond, which destroys the auxiliary.
-
Improved Method: Tetrabutylammonium Hydrogen Peroxide (TBAH)
-
Rationale: A milder and more efficient method employs tetrabutylammonium hydrogen peroxide (TBAH) under anhydrous conditions.[15] The bulky, lipophilic cation is thought to enhance the nucleophilicity of the hydroperoxide anion in organic solvents, leading to significantly improved yields of the desired carboxylic acid while minimizing the undesired N-S bond scission.[15]
-
-
Method of Choice: LiAlH₄
-
Rationale: The robust nature of the N-acyl sultam typically requires a powerful reducing agent like LiAlH₄ to achieve cleavage to the corresponding primary alcohol.
-
-
Rationale: To circumvent harsh hydrolytic conditions that might risk epimerization, a two-step sequence is often employed. First, the N-acyl sultam is converted to an ester via transesterification (e.g., using an alcohol with a Lewis acid catalyst). The resulting ester can then be hydrolyzed under milder, standard conditions (acidic or basic) to afford the carboxylic acid.[15]
Comparative Summary: Oppolzer's Sultam Cleavage
| Method | Reagent(s) | Product | Typical Yield | Advantages | Disadvantages & Considerations |
| Hydrolysis | TBAH / H₂O₂ (anhydrous) | Carboxylic Acid | >85% | Improved yield and selectivity over LiOH/H₂O₂.[15] | Requires anhydrous conditions. |
| Reduction | LiAlH₄ | Primary Alcohol | >80% | Direct access to alcohols. | Requires powerful, hazardous reagent; anhydrous conditions.[15] |
| Transesterification | e.g., Allyl alcohol / Ti(OiPr)₄ | Ester | >90% | Mild conditions, preserves stereointegrity.[15] | Two-step process to obtain the carboxylic acid. |
Cleavage Workflow for Oppolzer's Sultams
Caption: Cleavage pathways for N-acyl Oppolzer's sultams.
Conclusion: Strategic Selection of Auxiliary and Cleavage
The choice of a chiral auxiliary and its corresponding cleavage method is a strategic decision dictated by the overall synthetic plan.
-
Evans' oxazolidinones offer a reliable and well-understood platform, with the LiOH/H₂O₂ cleavage being a gold standard for accessing carboxylic acids, provided safety precautions regarding oxygen evolution are implemented.
-
Myers' pseudoephedrine amides stand out for their practicality and unparalleled versatility in cleavage, allowing direct, high-yield access to acids, alcohols, aldehydes, and ketones from a single intermediate. The unique stability of the tetrahedral intermediate in organometallic additions is a significant advantage for ketone synthesis.
-
Oppolzer's sultams provide exceptional levels of stereocontrol due to their rigid structure, but this robustness translates to more demanding cleavage conditions. For sensitive substrates, milder, indirect methods like transesterification followed by hydrolysis are often the most prudent choice to avoid epimerization and maximize yield.
Ultimately, a deep understanding of the mechanisms, advantages, and limitations associated with each cleavage protocol is paramount for the successful application of chiral auxiliary-based methodologies in modern organic synthesis.
References
-
Gage, J. R., & Beutner, G. L. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1377–1383. [Link]
-
Jackson, S. K., & Addicoat, M. A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Gage, J. R., & Beutner, G. L. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
Jackson, S. K., & Addicoat, M. A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Knettle, B. W., & Schoffers, E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Knettle, B. W., & Schoffers, E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Liverpool, Department of Chemistry. [Link]
-
Hultin, P. G. (2006). Design, Synthesis and Application of Fluorous Oxazolidinone Chiral Auxiliaries. MSpace, University of Manitoba. [Link]
-
Jackson, S. K., & Addicoat, M. A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. ResearchGate. [Link]
-
Myers, A. G., et al. (1997). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PubMed Central (PMC), NIH. [Link]
-
Charette, A. B., & Cote, B. (1993). Asymmetric cyclopropanation of allylic ethers: cleavage and regeneration of the chiral auxiliary. The Journal of Organic Chemistry. [Link]
-
Knettle, B. W., & Schoffers, E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University, Department of Chemistry. [Link]
-
Sun, X., et al. (2012). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central (PMC), NIH. [Link]
-
Karaman, R. (2016). Response to "Chiral auxiliary cleavage?". ResearchGate. [Link]
-
SynArchive. (n.d.). Myers Asymmetric Alkylation. SynArchive. [Link]
-
Grokipedia. (2024). Camphorsultam. Grokipedia. [Link]
-
Pandey, G., & Kumar, A. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. connectsci.au [connectsci.au]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. grokipedia.com [grokipedia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in Large-Scale Synthesis
For researchers and professionals in drug development, the efficient construction of stereochemically pure molecules is a paramount challenge. Chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, remain a robust and reliable strategy, especially in the early phases of drug development and process scale-up.[1] This guide provides an in-depth cost-benefit analysis of a powerful, yet perhaps less ubiquitous, chiral auxiliary: (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone , a member of the N-acyl thiazolidinethione family.
We will objectively compare its performance against the industry's most established auxiliaries, Evans' oxazolidinones and Oppolzer's sultams, grounding our analysis in mechanistic principles and supporting experimental data to inform your selection process for large-scale asymmetric synthesis.
The Principle of Auxiliary-Controlled Asymmetric Synthesis
The fundamental goal of a chiral auxiliary is to convert an achiral substrate into a chiral intermediate, thereby allowing for the creation of a new stereocenter with high diastereoselectivity.[1][2] The auxiliary acts as a "chiral steering group." After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The economic and practical viability of this approach on an industrial scale hinges on several factors: the cost of the auxiliary, the efficiency of its attachment and removal, the level of stereocontrol it exerts, the overall yield of the chemical transformations, and the ease of product purification.[3][4]
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone belongs to a class of auxiliaries that are structurally related to the well-known Evans' oxazolidinones but feature a thione (C=S) group in place of the ketone (C=O) and a thiazolidine ring instead of an oxazolidine ring.[5][6] This seemingly minor structural change has significant mechanistic and practical implications.
Mechanistic Insight: Why Thiazolidinethiones Excel
The stereodirecting power of N-acyl thiazolidinethiones stems from the predictable conformation of their metal enolates. In reactions like aldol additions, the enolate is formed by deprotonation of the α-carbon. The resulting metal enolate (often boron or titanium) adopts a rigid, chelated transition state.
Caption: Stereocontrol via a chelated transition state.
The key advantages conferred by the thiazolidinethione structure are:
-
Enhanced Lewis Acidity: The thiocarbonyl group is a stronger Lewis base than the carbonyl of an oxazolidinone. This leads to more robust chelation with Lewis acidic metals (like titanium or tin), resulting in a more tightly organized and predictable transition state.
-
Facial Shielding: The bulky isopropyl group at the C4 position effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an aldehyde) to approach from the opposite, less sterically hindered face.[7]
-
Predictable 'Syn' Selectivity: For Z-enolates, which are commonly formed, this facial bias reliably leads to the syn aldol adduct.[7]
Comparative Performance: A Head-to-Head Analysis
The decision to implement a specific chiral auxiliary in a large-scale process is a multi-faceted one. While high stereoselectivity is crucial, it must be balanced against cost, scalability, and process robustness.
| Feature | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Oppolzer's (1R)-(+)-Camphorsultam |
| Source/Cost | Derived from (R)-valinol. Generally moderate cost, becoming more accessible. | Derived from (1R,2S)-norephedrine. Widely available, relatively low cost. | Derived from camphor. Higher cost due to more complex synthesis. |
| Typical Yields | Generally high (85-98%).[6][8] | High (80-95%).[3] | High (80-95%). |
| Diastereoselectivity (de%) | Often >99% for aldol and alkylation reactions.[6] | Very high, typically 95-99%.[3] | Excellent, often >99%. |
| Attachment Method | Acylation via BuLi and acyl chloride or using coupling reagents.[9] | Acylation via BuLi and acyl chloride.[10] | Acylation via NaH and acyl chloride. |
| Cleavage Conditions | Mild hydrolysis (LiOH/H₂O₂), reduction (LiBH₄), transesterification (NaOMe/MeOH). | Mild hydrolysis (LiOH/H₂O₂), reduction (LiAlH₄), transesterification (MeOMgBr). | Mild hydrolysis (LiOH/H₂O₂), reduction (LiAlH₄/LiBH₄). |
| Auxiliary Recovery | Good to excellent. The thiazolidinethione ring is robust. | Good, though the auxiliary can sometimes be sensitive to harsh conditions. | Excellent. The sultam is very robust and highly crystalline, facilitating recovery. |
| Product Purification | Products are often highly crystalline, enabling purification by recrystallization. | Products are often crystalline. | Products are highly crystalline, often simplifying purification. |
| Key Advantage | Superior stereocontrol in certain challenging reactions (e.g., with hindered electrophiles) due to tighter chelation. | Well-established, extensively documented, and cost-effective.[11] A "gold standard" in the field.[3] | Extremely high stereocontrol and excellent crystallinity of both auxiliary and products. |
| Key Disadvantage | Historically less widely used, so sourcing can sometimes be a consideration compared to Evans' auxiliaries. | Can sometimes show lower selectivity with certain Lewis acids compared to thiazolidinethiones. | Higher cost of the auxiliary itself. |
Cost-Benefit in Practice: A Deeper Dive
Initial Cost vs. Process Cost: While Oppolzer's sultam may have the highest initial purchase price, its exceptional reliability and the high crystallinity of its derivatives can significantly reduce downstream costs by avoiding laborious chromatographic purifications.[11] The thiazolidinethione auxiliary sits at a favorable midpoint. Its cost is competitive, and like the sultam, its derivatives are often highly crystalline. This is a critical factor in large-scale synthesis, where avoiding chromatography can lead to substantial savings in solvent, silica gel, labor, and time.
Yield and Selectivity as Cost-Drivers: A 5% increase in yield or a jump from 95% to >99% diastereomeric excess can have a profound impact on the overall cost of goods (COGs) for a multi-ton campaign. The superior chelation ability of the thiazolidinethione can provide this edge, particularly in complex syntheses where other auxiliaries may falter.[9] This reduces the burden on purification steps to remove unwanted diastereomers, directly impacting the final cost per kilogram of the active pharmaceutical ingredient (API).
Reagent and Cleavage Costs: All three auxiliaries can be cleaved under relatively mild and cost-effective conditions (e.g., lithium hydroxide and hydrogen peroxide to yield the carboxylic acid). The cost of reagents for attachment (e.g., n-BuLi, NaH) and cleavage are broadly comparable and typically do not represent the deciding cost factor in a large-scale process. The true value lies in the efficiency of the recovery and recycling of the auxiliary, where the robust and crystalline nature of the sultam and thiazolidinethione are advantageous.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a representative titanium-mediated aldol reaction using (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, showcasing a typical workflow.
Caption: Workflow for an asymmetric aldol reaction.
Step-by-Step Methodology:
-
Enolate Formation:
-
To a flame-dried, nitrogen-purged reactor, add a solution of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)propan-1-one (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium(IV) chloride (TiCl₄, 1.1 equiv) via syringe. The solution will turn a deep red or yellow.
-
Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, Hünig's base, 1.2 equiv) dropwise.
-
Stir the resulting dark red solution for 1 hour at -78 °C to ensure complete formation of the titanium Z-enolate.
-
-
Aldol Addition:
-
To the enolate solution, add a solution of the desired aldehyde (e.g., isobutyraldehyde, 1.5 equiv) in DCM dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the aldol adduct with >98% diastereomeric excess.
-
Decision Framework for Large-Scale Synthesis
Choosing the right auxiliary is a strategic decision. The following framework can guide this choice:
Caption: Decision matrix for chiral auxiliary selection.
Conclusion and Authoritative Recommendation
For drug development professionals, (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and its derivatives represent a highly valuable tool for large-scale asymmetric synthesis. While Evans' oxazolidinones remain the workhorse for many standard applications due to their low cost and extensive history, the thiazolidinethione auxiliary offers a compelling advantage in scenarios demanding the highest levels of stereocontrol.
-
Superior Diastereoselectivity: Leading to higher product purity and reducing the burden on downstream purification.
-
Enhanced Crystallinity: Often enabling the avoidance of costly and time-consuming chromatography on a large scale.
-
Increased Process Robustness: The strong chelation provides reliable and reproducible results, a critical factor in validated manufacturing processes.
Therefore, for complex, high-value API syntheses where maximizing yield and stereochemical purity is paramount, the investment in a thiazolidinethione auxiliary like (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is not just a reagent cost but a strategic decision that can significantly lower the overall manufacturing cost per kilogram.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Asymmetric Synthesis. McMaster University Faculty of Health Sciences. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]
-
Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. PMC. [Link]
-
Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. [Link]
-
Chiral Auxiliary Market Analysis 2025. Cognitive Market Research. [Link]
-
Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. ScienceDirect. [Link]
-
Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. PubMed. [Link]
-
Optimization of the conditions for the asymmetric cycloaddition. ResearchGate. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Semantic Scholar. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. PubChem. [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
-
The cost benefit ratio of enantiomeric drugs. PubMed. [Link]
-
(S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses Procedure. [Link]
-
2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. PubChem. [Link]
-
(4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses Procedure. [Link]
-
The Medicines for All Institute Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. VCU Scholars Compass. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a chiral thioxothiazolidine derivative utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds and general principles of hazardous waste management to establish a robust and scientifically grounded disposal protocol.
The causality behind the stringent disposal procedures outlined herein is rooted in the potential for uncharacterized hazards. Thiazolidinone derivatives, as a class, can exhibit a range of biological activities and toxicological profiles. Furthermore, the presence of a sulfur-containing heterocyclic ring suggests potential for environmental toxicity, particularly to aquatic life. Therefore, a cautious approach, treating the compound as hazardous waste, is not just a recommendation but a cornerstone of responsible laboratory practice.
Core Principles of Disposal: A Self-Validating System
The disposal plan for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is built on a foundation of risk mitigation and regulatory compliance. The core principle is to prevent the release of this compound into the environment and to ensure the safety of all personnel. This is achieved through a multi-step process that is inherently self-validating by demanding rigorous documentation and adherence to established hazardous waste protocols.
Hazard Assessment and Waste Classification
In the absence of specific data, it is imperative to classify (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone as hazardous waste. This classification dictates the handling, storage, and ultimate disposal methods.
Operational Disposal Plan: A Step-by-Step Protocol
This protocol provides a clear, sequential workflow for the safe disposal of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone from the point of generation to its final removal by certified waste management personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin contact.
Step 2: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Unused or expired (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Procedure: Collect in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Solutions containing (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
-
Rinsate from cleaning contaminated glassware.
-
Procedure: Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. Given the potential for aquatic toxicity, under no circumstances should this waste be disposed of down the drain [1].
-
-
Empty Containers:
-
Original containers of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
-
Procedure: Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous liquid waste. Subsequent rinses can also be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The potential hazards (e.g., "Potential Reproductive Toxin," "Aquatic Toxin").
-
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area. Ensure the storage area is secure and away from incompatible materials.
Step 4: Disposal Request and Manifest
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office and completing a hazardous waste manifest.
Experimental Workflow: Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.
Caption: Disposal workflow for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone waste.
Logical Relationships in Hazard Assessment
The decision to treat this compound as hazardous is based on a logical inference from available data on similar chemical structures.
Caption: Logical framework for hazard assessment and disposal decision.
Quantitative Data Summary
While specific quantitative data for the target compound is unavailable, the following table summarizes key information for structurally related compounds to inform our cautious approach.
| Property | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | 4-Isopropyl-9H-thioxanthen-9-one |
| Molecular Formula | C₈H₁₃NOS₂ | C₁₆H₁₄OS |
| Molecular Weight | 203.33 g/mol | 254.35 g/mol |
| Known Hazards | Not explicitly defined. | Suspected reproductive toxin, very toxic to aquatic life[1]. |
| Disposal Recommendation | Treat as hazardous waste. | Dispose of contents/container to an approved waste disposal plant[1]. |
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of laboratory chemicals is a fundamental aspect of scientific integrity and professional responsibility. For (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, the current lack of specific hazard data necessitates a conservative and robust disposal strategy. By treating this compound as hazardous waste and adhering to the detailed protocols outlined in this guide, researchers can ensure the safety of their colleagues and the protection of the environment. This commitment to responsible chemical management builds a foundation of trust and underscores the value of safety beyond the immediate scope of product application.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: 4-Isopropyl-9H-thioxanthen-9-one. [URL not directly available, but information is based on the provided search result]
- BenchChem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. [URL not directly available, but information is based on the provided search result]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
- Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(4). [URL not directly available, but information is based on the provided search result]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
